molecular formula C17H31ClO B15551295 10(Z)-Heptadecenoyl chloride

10(Z)-Heptadecenoyl chloride

Cat. No.: B15551295
M. Wt: 286.9 g/mol
InChI Key: MBQCNBWBGIVTCZ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10(Z)-Heptadecenoyl chloride is a useful research compound. Its molecular formula is C17H31ClO and its molecular weight is 286.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H31ClO

Molecular Weight

286.9 g/mol

IUPAC Name

(Z)-heptadec-10-enoyl chloride

InChI

InChI=1S/C17H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3/b8-7-

InChI Key

MBQCNBWBGIVTCZ-FPLPWBNLSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 10(Z)-Heptadecenoyl chloride (CAS Number: 126761-39-5). Due to the limited availability of specific experimental data for this compound, this document also presents comparative data for homologous and analogous fatty acid chlorides to offer a predictive context for its physicochemical characteristics. Furthermore, this guide outlines general experimental protocols for the synthesis of fatty acid chlorides and the determination of their key physical properties.

Introduction

This compound is a long-chain unsaturated fatty acyl chloride. Its structure, featuring a C17 carbon chain with a cis double bond at the 10th position and a reactive acyl chloride group, makes it a potentially valuable intermediate in organic synthesis. Acyl chlorides are highly reactive compounds widely used in the preparation of esters, amides, and other acyl derivatives, which are foundational reactions in the synthesis of complex organic molecules, including active pharmaceutical ingredients and various biomolecules. A thorough understanding of the physical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Physicochemical Properties of this compound

Direct experimental data on the physical properties of this compound is scarce in publicly available literature. The following table summarizes the currently available information.

PropertyValueSource
Molecular Formula C₁₇H₃₁ClO[1]
Molecular Weight 286.88 g/mol [1]
Appearance Liquid[1]
Purity >99%[1]
Storage Conditions Freezer[1]

Note: There is conflicting information regarding the physical state, with one source suggesting it "Typically exists as solids at room temperature". However, given its unsaturated nature and comparison with similar compounds, a liquid or low-melting solid state is more probable.

Comparative Physical Properties of Homologous Fatty Acid Chlorides

To provide a more comprehensive understanding of the expected physical properties of this compound, the following table presents data for several structurally related fatty acid chlorides. These compounds differ in chain length and saturation, which significantly influences their physical characteristics.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Palmitoyl (B13399708) Chloride (C16:0)112-67-4C₁₆H₃₁ClO274.8711-1388-90 / 0.2 mmHg0.9061.452
Heptadecanoyl Chloride (C17:0)40480-10-2C₁₇H₃₃ClO288.90N/A176 / 4 mmHg0.8831.453
Stearoyl Chloride (C18:0)112-76-5C₁₈H₃₅ClO302.9221-22174-178 / 2 mmHg0.8971.454
Oleoyl (B10858665) Chloride (C18:1, cis-9)112-77-6C₁₈H₃₃ClO300.91N/A193 / 4 mmHg0.911.463

Analysis: The boiling points of fatty acid chlorides increase with chain length.[2] The presence of a cis double bond, as in oleoyl chloride, generally lowers the melting point compared to its saturated counterpart (stearoyl chloride). Based on these trends, this compound is expected to have a boiling point slightly higher than palmitoyl chloride and lower than stearoyl chloride under vacuum. Its melting point is likely to be low, and it is expected to be a liquid or a low-melting solid at room temperature. Fatty acid chlorides are generally soluble in aprotic organic solvents and react with protic solvents like water and alcohols.[2][3][4]

Experimental Protocols

General Synthesis of Fatty Acid Chlorides

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. A general procedure involves the reaction of the corresponding fatty acid with a chlorinating agent.

Objective: To synthesize a fatty acid chloride from its corresponding fatty acid.

Materials:

  • Fatty acid (e.g., 10(Z)-Heptadecenoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or hexane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve the fatty acid in an excess of the chosen anhydrous solvent.

  • Slowly add the chlorinating agent (typically 1.2-2.0 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator.

  • The crude fatty acid chloride can be purified by vacuum distillation.

Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water.[5] The reaction produces toxic gases (HCl, SO₂, CO). All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Determination of Physical Properties

Standard laboratory methods can be employed to determine the physical properties of the synthesized this compound.

  • Melting Point: For solid samples, the melting point can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded.

  • Boiling Point: The boiling point at reduced pressure is determined during vacuum distillation. The temperature of the vapor and the corresponding pressure are recorded.

  • Density: The density can be measured using a pycnometer or a digital density meter at a specified temperature.

  • Solubility: The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility. For quantitative determination, a saturated solution can be prepared, and its concentration can be determined by analytical methods.[6]

  • Refractive Index: The refractive index can be measured using a refractometer at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a fatty acid chloride.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Fatty_Acid 10(Z)-Heptadecenoic Acid Reaction Chlorination Reaction Fatty_Acid->Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) Chlorinating_Agent->Reaction Fatty_Acid_Chloride This compound Reaction->Fatty_Acid_Chloride Distillation Vacuum Distillation Fatty_Acid_Chloride->Distillation Spectroscopy Spectroscopic Analysis (IR, NMR) Distillation->Spectroscopy Physical_Properties Physical Property Determination Distillation->Physical_Properties

Caption: General workflow for the synthesis and characterization of a fatty acid chloride.

Conclusion

While specific, experimentally verified physical property data for this compound remains limited, this guide provides the most current available information and a predictive framework based on the properties of analogous compounds. The provided general experimental protocols for synthesis and characterization offer a practical starting point for researchers working with this and similar long-chain fatty acid chlorides. Further experimental investigation is necessary to definitively establish the physicochemical profile of this compound.

References

A Comprehensive Technical Guide on the Biological Significance of 10(Z)-Heptadecenoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

10(Z)-Heptadecenoic acid (10Z-17:1) is an odd-chain monounsaturated fatty acid. As a cis-isomer of 10-heptadecenoic acid, it is found as a plant metabolite and has been identified in organisms like Monascus purpureus and Arabidopsis thaliana[1][2]. While odd-chain fatty acids are less common than their even-chain counterparts, they are gaining significant attention for their diverse and potent biological activities. This guide provides an in-depth analysis of the biological significance of 10(Z)-heptadecenoic acid and its derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols. The emerging evidence points to their potential as therapeutic leads in oncology, inflammatory diseases, and metabolic disorders.

Physicochemical Properties

A clear understanding of the fundamental properties of 10(Z)-heptadecenoic acid is essential for its study and application.

PropertyValueReference
IUPAC Name (10Z)-heptadec-10-enoic acid[1]
Molecular Formula C17H32O2[1]
Molecular Weight 268.4 g/mol [1]
CAS Number 29743-97-3[1]
Synonyms cis-10-Heptadecenoic acid, (Z)-heptadec-10-enoic acid[1]
Normal Blood Concentration 1.03 +/- 0.057 µM (Adult)[3]

Core Biological Significance and Mechanisms of Action

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of odd-chain fatty acids. Heptadecanoic acid (C17:0), a saturated precursor, has been shown to significantly inhibit cell proliferation and migration while promoting apoptosis in non-small cell lung cancer (NSCLC) cells, including those with acquired resistance to gefitinib (B1684475) (PC-9/GR cells)[4]. A key finding of this research was that the addition of C17:0 led to the intracellular accumulation of 10-cis-heptadecenoic acid, suggesting that the monounsaturated derivative is a critical active metabolite[4].

Mechanism of Action: PI3K/Akt Pathway Inhibition The anticancer effects are mediated, at least in part, through the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[4]. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By inhibiting the activation of PI3K/Akt, 10(Z)-heptadecenoic acid can halt the cell cycle and trigger programmed cell death (apoptosis).

PI3K_Akt_Pathway_Inhibition cluster_cell Cancer Cell 10(Z)-Heptadecenoic_Acid 10(Z)-Heptadecenoic Acid (from C17:0) PI3K PI3K 10(Z)-Heptadecenoic_Acid->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

PI3K/Akt signaling inhibition by 10(Z)-Heptadecenoic Acid.
Anti-Inflammatory and Immunomodulatory Effects

Derivatives and related structures of 10(Z)-heptadecenoic acid exhibit significant anti-inflammatory properties. For instance, 10-oxo-trans-11-octadecenoic acid (KetoC), a related polyunsaturated fatty acid, effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS)[5].

Mechanism of Action: PPAR Activation and GPR120 Signaling Many fatty acids exert their effects by acting as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs)[6]. PPARs are transcription factors that play a pivotal role in regulating lipid metabolism and inflammation[6][7]. Derivatives like 9-oxo-OTA have been shown to be potent activators of PPARα, which enhances fatty acid oxidation[8][9]. Other derivatives, such as 10-oxo-12(Z)-octadecenoic acid (KetoA), are powerful activators of PPARγ, a master regulator of adipogenesis and a key suppressor of inflammatory responses[10][11].

The anti-inflammatory action of KetoC is mediated through the G protein-coupled receptor 120 (GPR120), which leads to the downregulation of the pro-inflammatory transcription factor NF-κB[5].

PPAR_Activation_Pathway cluster_nucleus Nucleus cluster_response Cellular Response FA Fatty Acid Ligand (e.g., 10-oxo-derivatives) PPAR PPARα / PPARγ FA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Metabolic_Inflammatory_Response Metabolic_Inflammatory_Response Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation TargetGenes->Fatty_Acid_Oxidation Anti_Inflammatory_Effects ↓ Inflammation TargetGenes->Anti_Inflammatory_Effects

Fatty acid activation of PPAR signaling pathways.
Regulation of Energy Metabolism

Gut microbiota can metabolize dietary fatty acids into bioactive derivatives. 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite of linoleic acid produced by lactic acid bacteria, enhances whole-body energy expenditure[12].

Mechanism of Action: TRPV1 Activation Dietary intake of KetoA protects mice from diet-induced obesity by potently activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[12]. This activation enhances noradrenaline turnover in adipose tissues, leading to increased energy expenditure, making it a potential target for managing obesity and related metabolic disorders[10][12].

Influence on Macrophage Polarization

Macrophages can be polarized into a pro-inflammatory (M1) state or an anti-inflammatory/pro-resolving (M2) state. This polarization is heavily influenced by the lipid microenvironment[13][14]. While saturated fatty acids often promote M1 polarization, the effects of odd-chain monounsaturated fatty acids are less understood but represent an active area of research. Given the PPAR-activating capabilities of related molecules, it is plausible that 10(Z)-heptadecenoic acid could favor an M2 phenotype, thereby contributing to the resolution of inflammation.

Macrophage_Polarization M0 Macrophage (M0) M1 M1 Phenotype (Pro-inflammatory) M0->M1 Polarization M2 M2 Phenotype (Anti-inflammatory) M0->M2 Polarization Stimuli_M1 LPS, IFN-γ Stimuli_M1->M0 Stimuli_M2 IL-4, IL-13 Stimuli_M2->M0 FA 10(Z)-Heptadecenoic Acid & Derivatives (via PPARγ) FA->M2 Potentially Promotes

Hypothesized influence on macrophage polarization.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on 10(Z)-heptadecenoic acid and its closely related derivatives.

Table 1: Anticancer Effects of C17:0 (Precursor to 10Z-17:1) in NSCLC Cells [4]

Parameter Cell Line Effect
Cell Proliferation PC-9 & PC-9/GR Significantly inhibited
Cell Migration PC-9 & PC-9/GR Significantly inhibited
Apoptosis PC-9 & PC-9/GR Significantly promoted

| Gefitinib Cytotoxicity | PC-9 & PC-9/GR | Significantly enhanced |

Table 2: Anti-inflammatory Effects of KetoC (5 µmol/L) on LPS-Stimulated RAW 264.7 Cells [5]

Cytokine Measurement Result
TNF-α mRNA & Protein Significantly reduced
IL-6 mRNA & Protein Significantly reduced

| IL-1β | mRNA | Significantly reduced |

Experimental Protocols

Protocol: Evaluation of Anticancer Activity in NSCLC Cells

This protocol is based on the methodology used to assess the effects of heptadecanoic acid (C17:0) on PC-9 and PC-9/GR cells[4].

  • Cell Culture: PC-9 and gefitinib-resistant PC-9/GR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for proliferation, 6-well for migration) and allowed to adhere. They are then treated with varying concentrations of heptadecanoic acid for specified time periods (e.g., 24, 48, 72 hours).

  • Proliferation Assay (MTT): Cell viability is assessed by adding MTT solution to each well, incubating for 4 hours, and then solubilizing the formazan (B1609692) crystals with DMSO. Absorbance is measured at 570 nm.

  • Migration Assay (Wound Healing): A scratch is made in a confluent cell monolayer. The cells are treated with C17:0, and images are captured at 0 and 24 hours to measure the closure of the wound.

  • Apoptosis Assay (Flow Cytometry): Cells are harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) kit according to the manufacturer's instructions. Apoptotic cells are quantified using a flow cytometer.

  • Western Blot Analysis: To assess pathway inhibition, cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of Akt and other pathway components.

Experimental_Workflow_Anticancer cluster_assays Functional Assays cluster_mechanism Mechanism of Action Start Start: Culture NSCLC Cells (PC-9, PC-9/GR) Treatment Treat with Heptadecanoic Acid (Precursor to 10Z-17:1) Start->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Migration Migration Assay (Wound Healing) Treatment->Migration Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot for PI3K/Akt Pathway Treatment->WesternBlot GCMS Fatty Acid Analysis (GC-MS) Treatment->GCMS Data Analyze Data & Conclude Proliferation->Data Migration->Data Apoptosis->Data WesternBlot->Data GCMS->Data

Workflow for evaluating the anticancer effects of C17:0.
Protocol: Macrophage Anti-inflammatory Assay

This protocol is adapted from the methodology for testing KetoC's effect on RAW 264.7 macrophages[5].

  • Cell Culture: RAW 264.7 macrophage cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment and Stimulation: Cells are seeded in 24-well plates. They are pre-treated with the fatty acid derivative (e.g., KetoC at 5 µmol/L) for 1 hour. Subsequently, inflammation is induced by adding P. gingivalis LPS (1 µg/mL).

  • Sample Collection: Supernatants and cell lysates are collected at various time points (e.g., 6, 12, 24 hours).

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits.

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cell lysates. cDNA is synthesized, and real-time quantitative PCR is performed using specific primers for TNF-α, IL-6, and IL-1β to measure their mRNA expression levels relative to a housekeeping gene (e.g., GAPDH).

Conclusion and Future Directions

10(Z)-heptadecenoic acid and its derivatives are emerging as a class of bioactive lipids with significant therapeutic potential. Their ability to inhibit cancer cell proliferation via the PI3K/Akt pathway, suppress inflammation through PPAR and GPR120 signaling, and modulate energy metabolism highlights their pleiotropic effects on cellular physiology. The accumulation of 10(Z)-heptadecenoic acid in cancer cells following treatment with its saturated precursor provides a strong rationale for its role as a key active metabolite.

For drug development professionals, these molecules represent promising scaffolds for designing novel therapeutics for cancer, chronic inflammatory conditions, and metabolic diseases. Future research should focus on:

  • Elucidating the precise molecular interactions between 10(Z)-heptadecenoic acid and its cellular targets.

  • Conducting in vivo studies to validate the anticancer and anti-inflammatory efficacy observed in vitro.

  • Exploring the full spectrum of its derivatives and their structure-activity relationships to optimize potency and selectivity.

  • Investigating its role in macrophage polarization and its potential to promote tissue repair and resolution of inflammation.

The continued exploration of these unique fatty acids is poised to unlock new avenues for therapeutic intervention in a range of complex human diseases.

References

The Enigmatic Presence of 10(Z)-Heptadecenoic Acid: A Deep Dive into its Natural Occurrence in Plants and Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of 10(Z)-heptadecenoic acid, a C17 monounsaturated fatty acid, focusing on its natural occurrence in the plant and bacterial kingdoms. This document is intended for researchers, scientists, and drug development professionals interested in the distribution, analysis, and potential biological significance of this intriguing molecule.

Introduction

10(Z)-Heptadecenoic acid, a cis-isomer of 10-heptadecenoic acid, is an odd-chain fatty acid that has been identified as a metabolite in various plant and bacterial species[1][2]. While not as abundant as its even-chained counterparts, its unique structure warrants further investigation into its biosynthesis, physiological roles, and potential applications. This guide summarizes the known quantitative data, details relevant experimental protocols for its study, and visualizes key workflows and hypothetical pathways.

Quantitative Occurrence of 10(Z)-Heptadecenoic Acid

The presence of 10(Z)-heptadecenoic acid has been documented in several plant and bacterial species, although comprehensive quantitative data across a wide range of organisms remains limited. The following tables summarize the available quantitative findings from scientific literature.

Table 1: Quantitative Occurrence of 10(Z)-Heptadecenoic Acid in Plants

Plant SpeciesTissueMethod of AnalysisConcentration/AbundanceReference(s)
Camellia chekiangoleosaSeed OilGas Chromatography (GC)0.08 (weight-%)[3]
Opuntia ficus-indica (Nudosa)Seed OilGas Chromatography (GC)0.08 (weight-%)[3]
Garcinia livingstonei (African Mangosteen)Seed OilNot Specified0.14 (weight-%)[3]
Magnolia officinalis subsp. bilobaNot SpecifiedNot Specified0.14 (weight-%)[3]

Table 2: Occurrence of 10(Z)-Heptadecenoic Acid in Bacteria

Bacterial SpeciesStrainNotesReference(s)
Escherichia coliK12, MG1655Identified as a metabolite. Quantitative data not specified.[2]

Experimental Protocols for the Analysis of 10(Z)-Heptadecenoic Acid

The accurate identification and quantification of 10(Z)-heptadecenoic acid rely on robust analytical methodologies, primarily involving lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Extraction and Transesterification of Fatty Acids from Plant Seed Oil

This protocol is adapted from standard methods for the analysis of fatty acids in seed oils[4][5][6].

Objective: To extract total lipids from plant seeds and convert the fatty acids into their corresponding methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Plant seeds

  • Mortar and pestle or grinder

  • Screw-capped glass tubes

  • Hexane (B92381)

  • Methanolic HCl (e.g., 5% v/v) or Methanolic KOH (e.g., 2N)

  • Internal standard (e.g., heptadecanoic acid)

  • Anhydrous sodium sulfate

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Grind a known weight of plant seeds to a fine powder.

  • Lipid Extraction and Transesterification (One-Step Method):

    • To a screw-capped tube containing a known amount of powdered seed material, add a solution of methanolic HCl and an internal standard.

    • Add hexane to facilitate extraction.

    • Seal the tube tightly and heat at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours), with occasional vortexing.

    • Cool the tube to room temperature.

    • Add water and hexane, vortex thoroughly, and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

Fatty Acid Methyl Ester (FAME) Analysis from Bacterial Cultures

This protocol is based on established methods for bacterial fatty acid analysis[7][8][9].

Objective: To prepare FAMEs from bacterial cells for identification and quantification by GC-MS.

Materials:

  • Bacterial culture grown under standardized conditions (e.g., Tryptic Soy Broth Agar)

  • Sterile inoculation loop

  • Screw-capped glass tubes

  • Saponification reagent (e.g., 15% NaOH in 50% methanol)

  • Methylation reagent (e.g., 6N HCl in methanol)

  • Extraction solvent (e.g., hexane:methyl tert-butyl ether, 1:1 v/v)

  • Base wash solution (e.g., 0.3 M NaOH)

  • Water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Cell Harvesting: Collect a standardized amount of bacterial biomass from a pure culture using a sterile loop.

  • Saponification:

    • Place the bacterial cells in a screw-capped tube and add the saponification reagent.

    • Seal the tube and heat in a boiling water bath for approximately 30 minutes, with vortexing at intervals.

    • Cool the tube.

  • Methylation:

    • Add the methylation reagent to the saponified sample.

    • Seal and heat at a controlled temperature (e.g., 80°C) for about 10 minutes.

    • Cool the tube rapidly.

  • Extraction:

    • Add the extraction solvent, vortex thoroughly, and centrifuge.

    • Transfer the organic (upper) phase containing the FAMEs to a new tube.

  • Base Wash:

    • Add the base wash solution to the FAME extract, vortex, and centrifuge.

    • Transfer the washed organic phase to a GC vial for analysis.

Visualizing Workflows and Hypothetical Pathways

Due to the limited specific information on the signaling and metabolic pathways of 10(Z)-heptadecenoic acid, the following diagrams illustrate a general experimental workflow and a hypothetical biosynthetic route based on established principles of fatty acid metabolism.

Experimental_Workflow_for_FAME_Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis plant Plant Material (e.g., Seeds) extraction Lipid Extraction plant->extraction bacteria Bacterial Culture bacteria->extraction transesterification Transesterification to FAMEs extraction->transesterification gcms GC-MS Analysis transesterification->gcms data_analysis Data Processing & Quantification gcms->data_analysis

Figure 1: Generalized experimental workflow for the analysis of fatty acid methyl esters (FAMEs).

Hypothetical_Biosynthesis_of_10Z_Heptadecenoic_Acid cluster_odd_chain_synthesis Odd-Chain Fatty Acid Synthesis cluster_desaturation Desaturation cluster_final_product Final Product propionyl_coa Propionyl-CoA (C3) fas Fatty Acid Synthase (FAS) propionyl_coa->fas malonyl_coa Malonyl-CoA (C3) malonyl_coa->fas x7 heptadecanoyl_acp Heptadecanoyl-ACP (17:0) fas->heptadecanoyl_acp desaturase Δ10-Desaturase (Hypothetical) heptadecanoyl_acp->desaturase result 10(Z)-Heptadecenoyl-ACP desaturase->result thioesterase Thioesterase result->thioesterase final_product 10(Z)-Heptadecenoic Acid (17:1) thioesterase->final_product

Figure 2: Hypothetical biosynthesis pathway of 10(Z)-heptadecenoic acid in plants and bacteria.

Discussion and Future Directions

The presence of 10(Z)-heptadecenoic acid in both prokaryotic and eukaryotic organisms suggests a conserved, yet currently underappreciated, biological role. The general biosynthesis of odd-chain fatty acids initiates with a propionyl-CoA primer instead of acetyl-CoA[10]. Subsequent elongation by fatty acid synthase and a desaturation step, hypothetically at the Δ10 position, would lead to the formation of 10(Z)-heptadecenoic acid.

The signaling roles of fatty acids in plants are diverse, ranging from defense responses to developmental processes[11][12][13]. In bacteria, fatty acids can act as signaling molecules in processes such as quorum sensing[14][15]. While no specific signaling function has been attributed to 10(Z)-heptadecenoic acid, its structural similarity to other signaling fatty acids suggests it may play a role in intra- or inter-species communication.

Further research is needed to expand the quantitative analysis of 10(Z)-heptadecenoic acid across a broader range of species. Elucidating its specific biosynthetic and metabolic pathways, as well as its potential signaling functions, will be crucial in understanding its biological significance and exploring its potential for drug development and other biotechnological applications.

Conclusion

10(Z)-Heptadecenoic acid is a naturally occurring odd-chain monounsaturated fatty acid found in select plant and bacterial species. While current quantitative data is sparse, standardized analytical protocols are available for its detection and quantification. The elucidation of its metabolic and signaling pathways represents a promising area for future research, with potential implications for our understanding of lipid diversity and function in biological systems.

References

10(Z)-Heptadecenoyl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 10(Z)-Heptadecenoyl chloride, a reactive lipid intermediate. The document details its chemical properties, provides adaptable synthesis protocols, and explores the biological activities of its parent fatty acid, offering valuable insights for its application in research and drug development.

Core Compound Data

This compound is the acyl chloride derivative of 10(Z)-Heptadecenoic acid. Its key quantitative data are summarized below.

PropertyValue
CAS Number 126761-39-5
Molecular Formula C₁₇H₃₁ClO
Molecular Weight 286.88 g/mol

Synthesis of Unsaturated Fatty Acid Chlorides: Experimental Protocols

Method 1: Synthesis using Oxalyl Chloride

This method is favored for its mild reaction conditions and the production of gaseous byproducts, which simplifies purification.

Materials:

  • 10(Z)-Heptadecenoic acid

  • Oxalyl chloride (2M solution in a suitable solvent like dichloromethane (B109758) or neat)

  • Anhydrous hexane (B92381) or dichloromethane

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1.0 g of 10(Z)-Heptadecenoic acid in 10 ml of anhydrous hexane.

  • To this solution, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add 2.0 ml of oxalyl chloride to the stirred solution at room temperature.

  • Continue stirring the reaction mixture under dry conditions for approximately 1.5 to 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • After the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

  • The resulting product, this compound, is typically obtained as a colorless to pale yellow oil and can be used in subsequent reactions without further purification.

Method 2: Synthesis using Thionyl Chloride

Thionyl chloride is a cost-effective reagent for the synthesis of acyl chlorides.

Materials:

  • 10(Z)-Heptadecenoic acid

  • Thionyl chloride

  • Anhydrous toluene (B28343) (optional, as a solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place the 10(Z)-Heptadecenoic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 molar equivalents) to the fatty acid. The reaction can be performed neat or in a solvent like toluene.

  • Gently heat the reaction mixture to reflux (around 50-60°C) and maintain for 1-2 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and subsequently removed by distillation.

  • The final product, this compound, is obtained as the residue.

The following diagram illustrates the general workflow for the synthesis of an unsaturated fatty acid chloride.

G General Synthesis Workflow for Unsaturated Fatty Acid Chlorides A Unsaturated Fatty Acid (e.g., 10(Z)-Heptadecenoic acid) C Reaction under Inert Atmosphere A->C B Chlorinating Agent (Oxalyl Chloride or Thionyl Chloride) B->C D Removal of Volatiles (Solvent, Excess Reagent, Byproducts) C->D E Pure Unsaturated Fatty Acid Chloride (e.g., this compound) D->E

Caption: General workflow for synthesizing unsaturated fatty acid chlorides.

Biological Signaling Pathways of Related Fatty Acid Metabolites

It is crucial to note that there is no direct evidence in the scientific literature detailing the biological activity of this compound itself. Acyl chlorides are highly reactive and are not typically found in biological systems. However, the parent fatty acid, 10(Z)-Heptadecenoic acid, and its metabolites are known to interact with important cellular signaling pathways. The information presented below pertains to these related fatty acid metabolites and should not be directly attributed to this compound.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Certain fatty acids and their derivatives are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation. For instance, metabolites of other unsaturated fatty acids have been shown to activate PPARγ. Activation of PPARγ leads to the transcription of genes involved in adipogenesis and glucose homeostasis.

The diagram below illustrates a simplified signaling pathway for PPARγ activation by a fatty acid metabolite.

G Simplified PPARγ Activation by a Fatty Acid Metabolite cluster_0 Cytoplasm cluster_1 Nucleus FA_Metabolite Fatty Acid Metabolite PPARg PPARγ FA_Metabolite->PPARg Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: PPARγ activation by a fatty acid metabolite.

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1)

Metabolites of unsaturated fatty acids, such as certain oxidized linoleic acid metabolites (e.g., 10-oxo-12(Z)-octadecenoic acid), have been identified as endogenous activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is an ion channel involved in the detection and regulation of body temperature and in the sensation of pain. Its activation by these lipid metabolites suggests a role for fatty acid signaling in these physiological processes.

The following diagram depicts the activation of the TRPV1 channel by a fatty acid metabolite.

G TRPV1 Channel Activation by a Fatty Acid Metabolite cluster_0 Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Allows FA_Metabolite Fatty Acid Metabolite FA_Metabolite->TRPV1 Binds to

Caption: Activation of the TRPV1 ion channel.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of various lipid derivatives. While information on its direct biological effects is lacking, the known activities of its parent fatty acid and related metabolites in modulating key signaling pathways like PPAR and TRPV1 provide a strong rationale for its use in developing novel chemical probes and potential therapeutic agents. The experimental protocols provided herein can be adapted for its synthesis, enabling further investigation into its chemical and biological properties. Researchers are encouraged to consider the high reactivity of the acyl chloride functional group in their experimental designs.

References

A Technical Guide to the Spectroscopic Properties of 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 10(Z)-Heptadecenoyl chloride, a long-chain unsaturated acyl chloride. Due to the limited availability of direct experimental spectra for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on data from its parent carboxylic acid, 10(Z)-Heptadecenoic acid, and established principles of spectroscopic analysis for acyl chlorides. This guide also includes detailed experimental protocols for the synthesis and subsequent spectroscopic analysis of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from spectral data of analogous compounds and the known effects of the acyl chloride functional group on spectroscopic measurements.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.35m2HH-10, H-11
~2.88t2HH-2
~2.01m4HH-9, H-12
~1.65p2HH-3
~1.28br s18HH-4 to H-8, H-13 to H-16
~0.88t3HH-17

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~173.0C-1 (C=O)
~130.0C-10, C-11
~47.0C-2
~31.9C-15
~29.7Methylene Chain
~29.5Methylene Chain
~29.3Methylene Chain
~29.1Methylene Chain
~28.9Methylene Chain
~27.2C-9, C-12
~24.8C-3
~22.7C-16
~14.1C-17

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~3005Medium=C-H stretch (alkene)
2925, 2855StrongC-H stretch (alkane)
~1800StrongC=O stretch (acyl chloride)[1]
~1655WeakC=C stretch (alkene)
~720MediumC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
286/288Low[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
251High[M - Cl]⁺ (Acylium ion)
VariousMedium to LowFragments from the aliphatic chain

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

1. Synthesis of this compound from 10(Z)-Heptadecenoic Acid

This procedure utilizes oxalyl chloride for the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride is also a suitable reagent[2][3].

  • Materials:

    • 10(Z)-Heptadecenoic acid

    • Oxalyl chloride

    • Anhydrous dichloromethane (B109758) (DCM)

    • Dimethylformamide (DMF) (catalytic amount)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1.0 equivalent of 10(Z)-Heptadecenoic acid in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 1.2 equivalents of oxalyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

    • The resulting crude this compound can be used directly or purified by distillation under high vacuum.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software, referencing the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).

  • Infrared (IR) Spectroscopy:

    • For Fourier-Transform Infrared (FT-IR) analysis, a small drop of the neat liquid sample of this compound can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Alternatively, an Attenuated Total Reflectance (ATR) FT-IR spectrometer can be used by placing a drop of the sample directly onto the ATR crystal.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dilute a sample of this compound in a volatile, dry, and inert solvent like hexane (B92381) or dichloromethane.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Use an appropriate temperature program for the GC oven to separate the compound from any impurities.

    • The mass spectrometer should be operated in Electron Ionization (EI) mode with a standard ionization energy of 70 eV.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the logical workflow from the starting material to the comprehensive spectroscopic characterization of the final product.

Spectroscopic_Analysis_Workflow Start 10(Z)-Heptadecenoic Acid Synthesis Synthesis with Oxalyl Chloride Start->Synthesis Product 10(Z)-Heptadecenoyl Chloride Synthesis->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (GC-MS) Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Workflow for the synthesis and analysis of this compound.

References

Solubility Profile of 10(Z)-Heptadecenoyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 10(Z)-Heptadecenoyl chloride, a long-chain acyl chloride of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on its qualitative solubility profile, drawing parallels with structurally similar long-chain acyl chlorides. Furthermore, it outlines detailed experimental protocols for solubility determination and advanced analytical quantification.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₃₁ClO
Molecular Weight 286.88 g/mol
CAS Number 126761-39-5
Appearance Typically exists as a solid at room temperature.[1]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[1]

Solubility of this compound and Related Acyl Chlorides

The following table summarizes the qualitative solubility of this compound and structurally similar acyl chlorides, Oleoyl chloride (C18:1) and Stearoyl chloride (C18:0).

SolventChemical ClassPolarityThis compound (C17:1)Oleoyl Chloride (C18:1)Stearoyl Chloride (C18:0)
Hexane AlkaneNon-polarSoluble (predicted)Soluble[3]Soluble[3][6]
Toluene Aromatic HydrocarbonNon-polarSoluble (predicted)Soluble[7]Soluble[6][8][9]
Benzene Aromatic HydrocarbonNon-polarSoluble (predicted)Soluble[3]Soluble[3][6]
Diethyl Ether EtherWeakly PolarSoluble (predicted)Soluble[10]Soluble[6]
Chloroform Halogenated AlkaneWeakly PolarSoluble (predicted)Soluble[3][10]Soluble[3]
Dichloromethane (DCM) Halogenated AlkanePolar aproticSoluble (predicted)SolubleSoluble
Acetone KetonePolar aproticSoluble (predicted)Soluble[11]Soluble[6][8][9]
Tetrahydrofuran (THF) EtherPolar aproticSoluble (predicted)Soluble[7]Soluble
Dimethyl Sulfoxide (DMSO) SulfoxidePolar aproticMay dissolve[1]SolubleSoluble
N,N-Dimethylformamide (DMF) AmidePolar aproticMay dissolve[1]SolubleSoluble
Ethanol AlcoholPolar proticReactsSoluble (with reaction)[11]Soluble (with reaction)[6]
Water -Polar proticInsoluble (reacts)[4]Insoluble (reacts)[3][11]Insoluble (reacts)[3]

Note: "Soluble (predicted)" indicates that while specific data for this compound is unavailable, its solubility is inferred from the behavior of structurally similar long-chain acyl chlorides.

Experimental Protocols

General Protocol for Determining Qualitative and Semi-Quantitative Solubility

This protocol describes a straightforward method to determine the solubility of a compound in a given organic solvent at room temperature.[12]

Materials:

  • This compound

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipette or burette

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Using a graduated pipette or burette, add a small, measured volume of the selected organic solvent (e.g., 0.1 mL) to the test tube.

  • Vigorously shake or vortex the tube for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at a concentration of at least 100 mg/mL.

  • If the solid is not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL). After each addition, vortex the mixture thoroughly and observe the solubility.

  • Record the total volume of solvent required to completely dissolve the solid. This allows for a semi-quantitative determination of solubility (e.g., mg/mL).

  • If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), the compound can be considered sparingly soluble or insoluble in that solvent at room temperature.

Safety Precautions: Acyl chlorides are corrosive and react with moisture to produce HCl gas. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[7] Solvents should be anhydrous to prevent reaction with the acyl chloride.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Titration and Dissolution cluster_2 Analysis and Conclusion start Start weigh Weigh 10 mg of This compound start->weigh add_to_tube Place in a dry test tube weigh->add_to_tube add_solvent Add 0.1 mL of solvent add_to_tube->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually inspect vortex->observe dissolved Completely Dissolved? observe->dissolved record_soluble Record as Soluble (e.g., >100 mg/mL) dissolved->record_soluble Yes max_volume Max volume reached? dissolved->max_volume No end End record_soluble->end add_more_solvent Add another 0.1 mL increment add_more_solvent->vortex max_volume->add_more_solvent No record_insoluble Record as Sparingly Soluble or Insoluble max_volume->record_insoluble Yes record_insoluble->end

Caption: General experimental workflow for determining the solubility of a solid in an organic solvent.
Advanced Protocol: Quantification of Acyl Chlorides by Derivatization-HPLC

Due to the high reactivity of acyl chlorides, direct analysis by methods like HPLC can be challenging and may yield inaccurate results.[13] A more robust method involves chemical derivatization to convert the acyl chloride into a stable compound that can be readily quantified. This protocol is based on a general method for the trace analysis of acyl chlorides in lipophilic drug substances.[14]

Principle: this compound is reacted with a derivatizing agent, such as 2-nitrophenylhydrazine (B1229437), to form a stable derivative with strong UV absorbance at a higher wavelength (e.g., 395 nm).[14] This minimizes interference from other components in a sample matrix. The resulting derivative is then quantified using a standard HPLC-UV system.

Materials:

  • This compound

  • 2-nitrophenylhydrazine (derivatization reagent)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Standard laboratory glassware

Procedure:

  • Preparation of Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[14]

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile.

  • Derivatization Reaction: Mix the sample solution with the derivatization reagent solution. The reaction is typically carried out at room temperature for about 30 minutes.[14]

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV detector.[13]

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water, to be optimized based on the specific derivative.

    • Column: A reverse-phase column, such as a C18 column.

    • Detection: The UV detector should be set to the maximum absorbance wavelength of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[14]

    • Injection: Inject the derivatized sample solution into the HPLC system.

  • Quantification: Create a calibration curve using known concentrations of derivatized this compound standards. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

This method has been shown to have high specificity and sensitivity, with detection limits in the range of 0.01-0.03 µg/mL for various acyl chlorides.[14]

G Workflow for Acyl Chloride Quantification via Derivatization-HPLC cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification prep_reagent Prepare 100 µg/mL 2-nitrophenylhydrazine in Acetonitrile mix Mix Sample and Reagent Solutions prep_reagent->mix prep_sample Dissolve Acyl Chloride Sample in Acetonitrile prep_sample->mix react Incubate at Room Temp for 30 minutes mix->react inject Inject Derivatized Sample into HPLC System react->inject separate Separation on C18 Column inject->separate detect UV Detection at 395 nm separate->detect quantify Quantify Sample from Peak Area vs. Curve detect->quantify calibrate Generate Calibration Curve with Standards calibrate->quantify result Report Concentration (e.g., µg/mL) quantify->result

Caption: Advanced analytical workflow for the quantification of acyl chlorides using derivatization-HPLC.

Conclusion

While specific quantitative solubility data for this compound remains to be fully characterized in the scientific literature, a strong understanding of its likely behavior can be inferred from its chemical structure and the known properties of similar long-chain acyl chlorides. It is expected to be soluble in a range of non-polar and polar aprotic organic solvents and reactive towards protic solvents. The experimental protocols provided herein offer a practical framework for researchers to determine its solubility in specific solvent systems and to perform accurate quantification, which is crucial for its application in research and drug development.

References

An In-depth Technical Guide on the Reactivity of the Acyl Chloride Group in 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(Z)-Heptadecenoyl chloride is a long-chain unsaturated acyl chloride of significant interest in synthetic chemistry and as a potential tool for probing biological systems. The high reactivity of its acyl chloride functional group makes it a versatile precursor for the synthesis of a variety of lipid derivatives, including esters, amides, and thioesters. This guide provides a comprehensive overview of the reactivity of this compound, detailing its principal reactions, mechanistic pathways, and relevant experimental protocols. Furthermore, it explores the potential role of the corresponding fatty acid, 10(Z)-heptadecenoic acid, in cellular signaling, offering context for the application of its derivatives in drug development and biochemical research.

Core Principles of Reactivity

The chemical behavior of this compound is dominated by the electrophilicity of the carbonyl carbon in the acyl chloride group (-COCl). The presence of two highly electronegative atoms, oxygen and chlorine, bonded to the carbonyl carbon creates a significant partial positive charge on this carbon.[1] This makes it a prime target for attack by a wide range of nucleophiles.

The reactivity of this compound is further influenced by its long C17 aliphatic chain, which imparts significant hydrophobicity, and the cis-double bond at the C10 position, which can influence the molecule's conformation and potential for other reactions. However, for most nucleophilic substitution reactions, the primary site of reactivity is the acyl chloride group.

General Mechanism: Nucleophilic Acyl Substitution

Reactions involving the acyl chloride group of this compound proceed predominantly through a nucleophilic addition-elimination mechanism .[1][2] This two-step process is characteristic of acyl chlorides and other reactive carboxylic acid derivatives.

  • Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.[1][3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion is expelled as a good leaving group.[2][3] A proton transfer step often follows if the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine).[3]

Below is a Graphviz diagram illustrating this fundamental mechanism.

Figure 1: General Nucleophilic Addition-Elimination Mechanism.

Key Reactions of this compound

The high reactivity of the acyl chloride group allows for the facile synthesis of various derivatives under relatively mild conditions.

Hydrolysis

This compound reacts vigorously with water in an exothermic reaction to form the corresponding carboxylic acid, 10(Z)-heptadecenoic acid, and hydrogen chloride.[4][5] This reaction is often a nuisance rather than a desired transformation, necessitating that the compound be handled under anhydrous (dry) conditions.[1][6]

Reaction: R-COCl + H₂O → R-COOH + HCl

Alcoholysis (Esterification)

The reaction with alcohols (alcoholysis) produces esters. This is a common and efficient method for ester synthesis, as it is generally faster and more complete than Fischer esterification with the parent carboxylic acid.[7][8] The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.[9]

Reaction: R-COCl + R'-OH → R-COOR' + HCl

Aminolysis (Amidation)

This compound reacts readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[10][11] These reactions are typically rapid and high-yielding. Two equivalents of the amine are often used: one to act as the nucleophile and the second to neutralize the liberated HCl, forming an ammonium (B1175870) salt.[12] Alternatively, a non-nucleophilic base can be used.[13]

Reaction with a primary amine: R-COCl + 2 R'-NH₂ → R-CONH-R' + R'-NH₃⁺Cl⁻

Reaction with Carbanions

Organometallic reagents, such as Grignard reagents (R'MgX) and organocuprates (Gilman reagents, R'₂CuLi), can also react with this compound. Gilman reagents are particularly useful for forming ketones, as they are less reactive and typically add only once. More reactive Grignard reagents can add twice, first forming a ketone which then reacts further to yield a tertiary alcohol after workup.[6]

Reaction with a Gilman reagent: R-COCl + R'₂CuLi → R-CO-R'

Quantitative Data

Table 1: Typical Reaction Conditions and Yields for Nucleophilic Substitution
Nucleophile Product Type Typical Conditions Expected Yield (%)
Methanol (B129727)Methyl EsterPyridine, CH₂Cl₂, 0°C to RT, 1-3h>90
Benzylamine (B48309)Secondary Amide2.2 eq. Benzylamine, THF, 0°C, 1-2h>95
WaterCarboxylic AcidTHF/H₂O, RT, 0.5h>98
Sodium OleateAnhydrideAprotic solvent, RT, 2-4h~85-95
Table 2: Representative Spectroscopic Data for this compound Derivatives
Derivative Type Key IR Absorption (cm⁻¹) Approximate ¹H NMR Chemical Shift (δ, ppm)
Acyl Chloride (starting material)~1800 (C=O stretch)2.8-3.0 (t, -CH₂-COCl)
Ester (e.g., Methyl Ester)1735-1750 (C=O stretch)3.6-3.7 (s, -OCH₃), 2.2-2.4 (t, -CH₂-COOR)
Amide (e.g., Primary Amide)~1650-1690 (Amide I, C=O), ~3200, ~3350 (N-H)5.5-6.5 (br s, -CONH₂), 2.1-2.3 (t, -CH₂-CONH₂)
Carboxylic Acid1700-1725 (C=O), 2500-3300 (broad O-H)10-12 (br s, -COOH), 2.3-2.5 (t, -CH₂-COOH)

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound. These are representative protocols and may require optimization based on the specific substrate and desired scale.

Synthesis of N-Benzyl-10(Z)-heptadecenamide

Objective: To synthesize a secondary amide via the reaction of this compound with a primary amine.

Methodology:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (B109758) (DCM, 10 mL) and benzylamine (1.1 mmol, 2.2 equiv.).

  • Cool the stirring solution to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (0.5 mmol, 1.0 equiv.) in anhydrous DCM (5 mL).

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes. A white precipitate (benzylammonium chloride) will form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (15 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude amide by column chromatography on silica (B1680970) gel or recrystallization.

Synthesis of Methyl 10(Z)-heptadecenoate

Objective: To synthesize a fatty acid methyl ester (FAME) from this compound.

Methodology:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and anhydrous methanol (1.0 mmol, 2.0 equiv.).

  • Add anhydrous pyridine (0.6 mmol, 1.2 equiv.) to the solution and cool to 0°C.

  • In a separate flask, dissolve this compound (0.5 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

  • Add the acyl chloride solution dropwise to the cooled alcohol/pyridine mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash sequentially with water (15 mL), 1M HCl (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude ester can be purified by silica gel chromatography if necessary.

Below is a diagram illustrating a typical experimental workflow for the synthesis of an amide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Anhydrous Solvent B Cool to 0°C A->B C Add Acyl Chloride Dropwise B->C D Warm to RT and Stir (1-2h) C->D E Monitor by TLC D->E F Quench with Water E->F If complete G Extract with Organic Solvent F->G H Wash (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Purify (Chromatography) I->J

Figure 2: Experimental Workflow for Amide Synthesis.

Relevance to Signaling Pathways

While this compound itself is too reactive to be a signaling molecule in vivo, its parent fatty acid, 10(Z)-heptadecenoic acid, belongs to the class of long-chain fatty acids (LCFAs) that are crucial players in cellular signaling.[15][16] LCFAs can act as signaling molecules by interacting with specific membrane receptors, thereby initiating downstream intracellular cascades.[17]

Two major classes of receptors involved in LCFA signaling are:

  • CD36: A transmembrane protein that facilitates fatty acid uptake and also functions as a receptor that, upon binding to LCFAs, activates signaling pathways involving Src kinases, leading to downstream effects on metabolism and inflammation.[1][15]

  • G Protein-Coupled Receptors (GPCRs): Specifically, FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium and long-chain fatty acids.[15][17] Activation of these receptors leads to the dissociation of G-protein subunits (e.g., Gαq/11), which in turn activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium levels and activation of Protein Kinase C (PKC), influencing processes like insulin (B600854) secretion and anti-inflammatory responses.[16]

The synthesis of derivatives from this compound allows for the creation of molecular probes to study these pathways. For instance, fluorescently tagged or photo-activatable amides and esters of 10(Z)-heptadecenoic acid can be used to track its uptake and localization within cells.

The following diagram outlines a simplified signaling pathway for long-chain fatty acids.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol LCFA Long-Chain Fatty Acid (e.g., 10(Z)-Heptadecenoic Acid) Receptor GPCR (FFAR1/4) LCFA->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Co-activates Response Cellular Response (e.g., Insulin Secretion) PKC->Response Leads to

References

The Potential of 10(Z)-Heptadecenoic Acid as a Biomarker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(Z)-heptadecenoic acid, a cis-isomer of 10-heptadecenoic acid, is an odd-chain monounsaturated fatty acid that has garnered increasing interest for its potential role as a biomarker in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the current understanding of 10(Z)-heptadecenoic acid, including its biochemical properties, potential signaling pathways, and detailed methodologies for its quantification. This document aims to serve as a valuable resource for researchers and professionals in the fields of biomarker discovery and drug development.

Introduction

Odd-chain fatty acids, once considered minor components of the human lipidome, are now recognized for their potential diagnostic and prognostic value.[2] 10(Z)-heptadecenoic acid (C17:1n-7) is one such fatty acid, found in trace amounts in human blood and tissues.[3] Its endogenous or exogenous origins and its precise biological functions are areas of active investigation. This guide synthesizes the existing literature to present a detailed picture of 10(Z)-heptadecenoic acid's potential as a biomarker.

Biochemical Profile

PropertyValueReference
Molecular Formula C17H32O2[1]
Molecular Weight 268.4 g/mol [1]
IUPAC Name (10Z)-heptadec-10-enoic acid[1]
Synonyms cis-10-Heptadecenoic acid, (Z)-heptadec-10-enoic acid[1]
Normal Concentration in Human Blood 1.03 +/- 0.057 uM[3]

Quantitative Data Summary

The concentration of 10(Z)-heptadecenoic acid in biological samples is a critical parameter for its evaluation as a biomarker. The following table summarizes available quantitative data.

Biological MatrixConditionConcentration (µg/ml)Analytical MethodReference
SerumHealthy Controls0.92 ± 0.27GC-MS[4]
SerumCoronary Artery Disease (CAD) without Myocardial Infarction (MI)0.58 ± 0.36GC-MS[4]
SerumMyocardial Infarction (MI)0.89 ± 0.27GC-MS[4]
SerumHealthy Controls2.26 ± 0.69GC-MS[4]
SerumCoronary Artery Disease (CAD) without Myocardial Infarction (MI)2.28 ± 0.51GC-MS[4]
SerumMyocardial Infarction (MI)1.94 ± 0.28GC-MS[4]

Note: The conflicting data from the same source for "trans-10-heptadecenoic acid" and "cis-10-heptadecenoic acid" concentrations in the same study cohort highlights the need for careful interpretation and further validation in independent studies.

Potential Signaling Pathways

While direct signaling pathways for 10(Z)-heptadecenoic acid are not yet fully elucidated, evidence from structurally similar unsaturated fatty acids suggests potential mechanisms of action. These include interactions with G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), which in turn can modulate key inflammatory and metabolic pathways such as NF-κB and PI3K/Akt.

GPR120-Mediated Anti-Inflammatory Signaling

Unsaturated fatty acids, particularly omega-3 fatty acids, are known to exert anti-inflammatory effects through the G-protein coupled receptor 120 (GPR120).[5][6][7] Activation of GPR120 can lead to the inhibition of pro-inflammatory signaling cascades.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_HDA 10(Z)-Heptadecenoic Acid (Hypothesized) GPR120 GPR120 10_HDA->GPR120 Activation TAK1_TAB1 TAK1/TAB1 Complex GPR120->TAK1_TAB1 Inhibition IKK IKK Complex TAK1_TAB1->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_P P-IκB (Ubiquitinated & Degraded) IkB->IkB_P Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Gene_Expression Transcription

Caption: Hypothesized GPR120-mediated anti-inflammatory signaling pathway for 10(Z)-heptadecenoic acid.

PPARα-Mediated Regulation of Lipid Metabolism and Inflammation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation.[8] Fatty acids and their derivatives are natural ligands for PPARs.[9] Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation and the suppression of inflammatory responses.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_HDA 10(Z)-Heptadecenoic Acid (Hypothesized) PPARa PPARα 10_HDA->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer RXR RXR NFkB_pathway NF-κB Pathway (details omitted) PPARa_RXR->NFkB_pathway Inhibition PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Gene_Expression_Inflam Inflammatory Gene Expression NFkB_pathway->Gene_Expression_Inflam Transcription Gene_Expression_Ox Fatty Acid Oxidation Genes (e.g., CPT1) PPRE->Gene_Expression_Ox Upregulation

Caption: Potential PPARα-mediated regulation of lipid metabolism and inflammation by 10(Z)-heptadecenoic acid.

PI3K/Akt Pathway Modulation

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism.[10][11][12] While direct modulation by 10(Z)-heptadecenoic acid has not been demonstrated, its saturated counterpart, heptadecanoic acid (C17:0), has been shown to suppress this pathway in cancer cells.[13] It is plausible that 10(Z)-heptadecenoic acid could have similar or distinct effects on this pathway.

PI3K_Akt_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Growth, Proliferation, Metabolism Downstream->Cell_Response 10_HDA 10(Z)-Heptadecenoic Acid (Hypothesized) 10_HDA->PI3K Modulation?

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by 10(Z)-heptadecenoic acid.

Experimental Protocols

Accurate and reproducible quantification of 10(Z)-heptadecenoic acid is essential for its validation as a biomarker. Below are detailed methodologies for its analysis in biological samples.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of total fatty acid profiles in cells.[14][15][16][17]

5.1.1. Experimental Workflow

GCMS_Workflow Start Cell Pellet (0.5-2 million cells) Lysis Cell Lysis & Internal Standard Addition (e.g., C17:0-d3) Start->Lysis Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Lysis->Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) (e.g., with BF3-methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantification against Standard Curve Analysis->Quantification End Results Quantification->End

Caption: Workflow for the quantification of fatty acids in cells by GC-MS.

5.1.2. Detailed Methodology

  • Sample Preparation:

    • Start with a cell pellet containing 0.5 to 2 million cells.[14]

    • Add 100 µL of an internal standard solution (e.g., deuterated heptadecanoic acid, C17:0-d3) in ethanol.[14]

    • Lyse the cells by adding two volumes of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.[14]

  • Lipid Extraction:

    • Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.[15] For the Bligh-Dyer method, use a chloroform/methanol/water mixture to achieve a final ratio of 2:2:1.8.[15]

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a derivatizing agent, such as 14% boron trifluoride in methanol, and heat at 100°C for 30 minutes to convert fatty acids to their corresponding fatty acid methyl esters (FAMEs).

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms) for separation of the FAMEs.

    • Set the mass spectrometer to operate in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Quantification:

    • Prepare a standard curve using a certified standard of 10(Z)-heptadecenoic acid methyl ester.

    • Quantify the amount of 10(Z)-heptadecenoic acid in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted for the analysis of free fatty acids in plasma or serum.[18][19][20][21][22]

5.2.1. Experimental Workflow

LCMS_Workflow Start Plasma/Serum Sample (100-200 µL) Precipitation Protein Precipitation & Internal Standard Addition (e.g., 10(Z)-heptadecenoic acid-d3) Start->Precipitation Extraction Liquid-Liquid Extraction (e.g., with hexane or ethyl acetate) Precipitation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis (MRM mode) Reconstitution->Analysis Quantification Quantification against Standard Curve Analysis->Quantification End Results Quantification->End

Caption: Workflow for the quantification of free fatty acids in plasma/serum by LC-MS/MS.

5.2.2. Detailed Methodology

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard solution (e.g., a deuterated analog of 10(Z)-heptadecenoic acid).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).[18] Vortex and centrifuge to pellet the proteins.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding a non-polar solvent such as hexane or ethyl acetate. Vortex and centrifuge.

    • Collect the upper organic layer.

  • Sample Concentration and Reconstitution:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase, for example, a mixture of acetonitrile and water.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for 10(Z)-heptadecenoic acid would be m/z 267.2 -> [fragment ion].

  • Quantification:

    • Prepare a calibration curve using a certified standard of 10(Z)-heptadecenoic acid.

    • Quantify the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

10(Z)-heptadecenoic acid presents a promising, yet under-investigated, candidate as a biomarker for various metabolic and inflammatory conditions. The available data suggests potential links to cardiovascular disease and cancer, possibly through the modulation of key signaling pathways such as GPR120, PPARα, and PI3K/Akt. However, direct evidence for its role in these pathways is still lacking and warrants further investigation.

The development of robust and sensitive analytical methods, such as those detailed in this guide, is crucial for advancing our understanding of this fatty acid. Future research should focus on:

  • Establishing definitive signaling pathways: Elucidating the direct molecular targets and downstream effects of 10(Z)-heptadecenoic acid.

  • Expanding quantitative data: Measuring its concentration in a wider range of tissues and in larger, well-characterized patient cohorts for various diseases.

  • Investigating its metabolic origins: Determining the relative contributions of endogenous synthesis versus dietary intake to its circulating levels.

A deeper understanding of the biology of 10(Z)-heptadecenoic acid will be instrumental in validating its potential as a clinically relevant biomarker and may open new avenues for therapeutic intervention.

References

The Unfolding Saga of Odd-Chain Unsaturated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of odd-chain unsaturated fatty acids (OCUFAs), a less-explored frontier in lipid science. While their saturated counterparts, particularly pentadecanoic (C15:0) and heptadecanoic (C17:0) acids, have garnered significant attention for their health implications, the story of OCUFAs is still being written. This document aims to provide a comprehensive overview of the current knowledge, including their discovery, sources, analytical methodologies, and nascent understanding of their biological roles and signaling pathways.

A Historical Perspective: From Obscurity to Emerging Interest

The journey of odd-chain fatty acids began in the mid-20th century, with initial discoveries in ruminant fat and dairy products. For decades, these fatty acids were largely considered biological oddities of low abundance and minor physiological significance. The focus of lipid research remained steadfast on their even-chain counterparts.

A pivotal moment in the history of OCUFAs was the work of R.P. Hansen, F.B. Shorland, and N.J. Cooke . In a landmark 1960 paper published in The Biochemical Journal, they detailed the isolation and identification of cis-Δ9-heptadecenoic acid (C17:1) from butterfat[1]. This research provided concrete evidence of the existence of odd-chain monounsaturated fatty acids in a common dietary source. Hansen and Shorland were pioneers in the broader field of fatty acid composition of ruminant-derived foods, and their work laid the foundation for future investigations into these unusual lipids[2][3].

Despite these early discoveries, research into OCUFAs remained sporadic for many years. The advent of advanced analytical techniques, particularly high-resolution gas chromatography and mass spectrometry, has in recent years enabled more sensitive and specific detection of these low-abundance fatty acids, sparking renewed interest in their potential biological activities.

Sources and Quantitative Data of Odd-Chain Unsaturated Fatty Acids

Odd-chain unsaturated fatty acids are found in various natural sources, though typically in lower concentrations than their saturated and even-chain counterparts.

Dietary Sources:

  • Ruminant Products: Dairy products like milk, butter, and cheese, as well as ruminant meat, are the most well-documented dietary sources of OCUFAs, particularly cis-9-heptadecenoic acid (C17:1)[1][4]. The concentration of these fatty acids in milk fat can be influenced by the animal's diet, with grazing animals often showing higher levels[4].

  • Marine Organisms: Certain marine microorganisms, such as thraustochytrids, have been identified as producers of odd-chain polyunsaturated fatty acids (OC-PUFAs)[5]. These include C21 PUFAs like 21:5ω5 and 21:4ω7[5]. It is hypothesized that these microorganisms are the primary source of the OC-PUFAs found in some marine animals[5]. Fish oils can also contain small amounts of odd-numbered carbon fatty acids.

  • Microbial Sources: Specific soil microbes, such as Mortierella alpina 1S-4, have been shown to produce odd-chain polyunsaturated fatty acids like 5,8,11,14-cis-nonadecatetraenoic acid (a C19 PUFA)[6].

Endogenous Production:

The human body can also synthesize odd-chain fatty acids, albeit to a lesser extent than even-chain fatty acids. The biosynthesis of odd-chain fatty acids utilizes propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids[7]. Propionyl-CoA is primarily derived from the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and the fermentation of dietary fiber by gut microbiota[8][9]. While the focus has been on the synthesis of saturated odd-chain fatty acids, it is plausible that these can be further desaturated to form OCUFAs.

Quantitative Data:

The following tables summarize available quantitative data on the concentration of odd-chain unsaturated fatty acids in various sources. It is important to note that data for OCUFAs are less comprehensive than for other fatty acids.

Food SourceOdd-Chain Unsaturated Fatty AcidConcentration (% of total fatty acids)Reference
Cow's Milk (Grazing Period)C17:1~0.7-1.0%[4]
Cow's Milk (Indoor Feeding)C17:1~0.5-0.7%[4]
Thraustochytrid strain TC 01C17:1ω82.8%[5]
Thraustochytrid strain TC 04C21:5ω53.5%[5]
Thraustochytrid strain TC 04C21:4ω74.1%[5]
Biological SampleOdd-Chain Fatty Acid ClassConcentration RangeReference
Human Milk (Phospholipids)Total OCFAs (including unsaturated)30.89 ± 14.27 mg/L to 93.48 ± 36.55 mg/L[1]
Human Milk (Triacylglycerols)Total OCFAs (including unsaturated)103.1 ± 147.15 mg/L to 965.41 ± 651.67 mg/L[1]

Experimental Protocols for the Analysis of Odd-Chain Unsaturated Fatty Acids

The analysis of OCUFAs requires sensitive and specific analytical techniques due to their low abundance and the presence of numerous isomers. The general workflow involves lipid extraction, derivatization, and chromatographic separation and detection.

Lipid Extraction

The first step is the extraction of total lipids from the biological matrix. The Folch and Bligh & Dyer methods are the most commonly used protocols.

Folch Method (General Protocol):

  • Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • The lower chloroform phase, containing the lipids, is collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography (GC) analysis, the fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Acid-Catalyzed Methylation (General Protocol):

  • The dried lipid extract is dissolved in a solution of methanolic sulfuric acid (e.g., 1-2% H₂SO₄ in methanol) or boron trifluoride-methanol (BF₃-methanol).

  • The mixture is heated (e.g., at 60-100°C for 1-2 hours) to facilitate the transesterification of esterified fatty acids and the esterification of free fatty acids.

  • After cooling, water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) are added to extract the FAMEs.

  • The organic phase containing the FAMEs is collected and concentrated for GC analysis.

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for fatty acid analysis, providing both quantitative data and structural information.

  • Column: A polar capillary column (e.g., a cyanopropyl polysiloxane phase like SP-2380 or a polyethylene (B3416737) glycol phase like BPX70) is typically used to achieve good separation of FAMEs, including positional and geometric isomers.

  • Injection: Split/splitless injection is commonly employed.

  • Oven Temperature Program: A temperature gradient is used to elute FAMEs based on their volatility and polarity.

  • Detection: Mass spectrometry provides definitive identification of the FAMEs based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of fatty acids, particularly for the separation of isomers and for preparative purposes.

  • Reversed-Phase HPLC: This is the most common HPLC mode for fatty acid analysis. Separation is based on chain length and degree of unsaturation. C18 columns are widely used[10][11].

  • Argentation (Silver-Ion) HPLC: This technique is particularly powerful for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, leading to differential retention[12].

  • Derivatization for UV/Fluorescence Detection: Since fatty acids lack a strong chromophore, they are often derivatized with a UV-absorbing or fluorescent tag (e.g., phenacyl bromide or 4-bromomethyl-7-methoxycoumarin) to enhance detection sensitivity[10][12].

The following diagram illustrates a general experimental workflow for the analysis of fatty acids.

Experimental_Workflow sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed Methylation) extraction->derivatization For GC hplc HPLC Analysis extraction->hplc For HPLC (with or without derivatization) gcms GC-MS Analysis derivatization->gcms data Data Analysis and Quantification gcms->data hplc->data

General experimental workflow for fatty acid analysis.

Signaling Pathways and Biological Roles: An Area of Active Investigation

The biological roles and signaling pathways of OCUFAs are not as well-defined as those of their saturated counterparts. Much of the research on odd-chain fatty acids and cell signaling has focused on C15:0 and C17:0.

Potential Involvement in PPAR Signaling:

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs.

  • Saturated Odd-Chain Fatty Acids and PPARs: Pentadecanoic acid (C15:0) has been shown to be a dual agonist for PPARα and PPARδ, activating these receptors and influencing the transcription of genes involved in fatty acid oxidation and energy homeostasis[13].

  • Unsaturated Fatty Acids and PPARs: Polyunsaturated fatty acids, in general, are known to be potent activators of PPARs[14]. It is plausible that OCUFAs could also act as ligands for PPARs, thereby modulating gene expression related to lipid metabolism and inflammation. However, direct evidence for the interaction of specific OCUFAs with PPARs is currently limited.

The following diagram illustrates the general mechanism of PPAR activation by fatty acid ligands.

PPAR_Signaling cluster_cell Cell FA Fatty Acid (Ligand) PPAR PPAR FA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) PPAR->PPRE Binds to RXR->PPRE Binds to Gene Target Gene PPRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Metabolic Response Protein->Response

References

Methodological & Application

Application Notes and Protocols: Synthesis of 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(Z)-Heptadecenoyl chloride is a reactive derivative of 10(Z)-heptadecenoic acid, a monounsaturated fatty acid. As an acyl chloride, it serves as a versatile intermediate in the synthesis of various bioactive molecules, including esters and amides, which are of significant interest in drug development and biochemical research. The presence of the cis-double bond in the acyl chain makes it a valuable building block for introducing specific structural motifs into target molecules.

This document provides detailed protocols for the synthesis of this compound from 10(Z)-heptadecenoic acid using two common and effective chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The methodologies are based on established procedures for the synthesis of similar unsaturated fatty acyl chlorides, such as oleoyl (B10858665) chloride, and are adapted for this specific substrate.

Reaction Overview and Comparison of Methods

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Both thionyl chloride and oxalyl chloride are highly effective for this purpose, with the primary difference lying in the byproducts and reaction conditions.

  • Thionyl Chloride Method: This method is robust and cost-effective. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction can often be performed neat or with a minimal amount of solvent.

  • Oxalyl Chloride Method: This method is generally milder and the reaction can be carried out at lower temperatures. The byproducts are also gaseous (CO₂, CO, and HCl). It is often preferred when the starting material is sensitive to higher temperatures or more acidic conditions. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

ParameterThionyl Chloride MethodOxalyl Chloride Method
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Typical Solvent Neat or inert solvent (e.g., toluene)Inert solvent (e.g., hexane (B92381), dichloromethane)
Catalyst None required, but DMF can be usedN,N-Dimethylformamide (DMF) (catalytic)
Reaction Temperature Room temperature to refluxRoom temperature
Byproducts SO₂, HCl (gaseous)CO₂, CO, HCl (gaseous)
Typical Crude Yield High (often >95%)[1]High (typically 85-95%)[1][2][3]
Purity Good to excellentGood to excellent

Experimental Protocols

Safety Precautions: Both thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. These reagents react violently with water.

Method A: Synthesis using Thionyl Chloride

This protocol is adapted from the synthesis of oleoyl chloride.[1]

Materials:

  • 10(Z)-Heptadecenoic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., toluene, optional)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10(Z)-heptadecenoic acid (1.0 eq).

  • Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (typically 1.5-2.0 eq). The reaction can be performed neat or in a minimal amount of an inert solvent like toluene.

  • Attach a reflux condenser fitted with a drying tube.

  • Stir the reaction mixture at room temperature for 1-2 hours, or gently heat to 40-50°C for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). For a more complete reaction, the mixture can be refluxed for a short period.

  • After the reaction is complete, remove the excess thionyl chloride and any solvent by rotary evaporation under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

  • The resulting crude this compound is often of sufficient purity for subsequent reactions. For higher purity, vacuum distillation can be performed, although care must be taken to avoid high temperatures that could cause decomposition or isomerization of the double bond.

Method B: Synthesis using Oxalyl Chloride

This protocol is adapted from general procedures for converting carboxylic acids to acyl chlorides using oxalyl chloride.[2][4]

Materials:

  • 10(Z)-Heptadecenoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous inert solvent (e.g., hexane, dichloromethane)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel (optional)

  • Nitrogen or argon inlet

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 10(Z)-heptadecenoic acid (1.0 eq) in an anhydrous inert solvent such as hexane or dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (typically 1.2-1.5 eq) to the stirred solution at room temperature. An addition funnel can be used for a controlled addition. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride by rotary evaporation under reduced pressure. As with the thionyl chloride method, a base trap is recommended.

  • The crude this compound can be used directly or purified by vacuum distillation if necessary.

Visualization of Experimental Workflows

Synthesis_Workflow cluster_thionyl Method A: Thionyl Chloride cluster_oxalyl Method B: Oxalyl Chloride start_A 10(Z)-Heptadecenoic Acid reaction_A Reaction (RT to Reflux) start_A->reaction_A reagents_A Thionyl Chloride (SOCl₂) reagents_A->reaction_A workup_A Rotary Evaporation reaction_A->workup_A Remove excess SOCl₂ product_A This compound workup_A->product_A start_B 10(Z)-Heptadecenoic Acid reaction_B Reaction (RT) start_B->reaction_B reagents_B Oxalyl Chloride ((COCl)₂) + cat. DMF reagents_B->reaction_B workup_B Rotary Evaporation reaction_B->workup_B Remove excess (COCl)₂ product_B This compound workup_B->product_B

References

Application Notes and Protocols for Derivatization using 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. This is particularly important for compounds that lack a chromophore, have low volatility, or exhibit poor ionization efficiency in mass spectrometry. Acyl chlorides are a class of derivatizing agents that react with primary and secondary amines, as well as alcohols, to form amides and esters, respectively. This process, known as acylation, can significantly improve the analytical properties of the target molecules.

Principle of Derivatization with Acyl Chlorides

The derivatization of amines and alcohols with an acyl chloride, such as 10(Z)-Heptadecenoyl chloride, proceeds via the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the nucleophilic attack of the amine or alcohol on the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide or ester derivative and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HCl and drive the reaction to completion.[1][2][3]

Data Presentation: Optimized Conditions for Acyl Chloride Derivatization

The following table summarizes typical reaction conditions for derivatization with various acyl chlorides, which can be used as a starting point for optimizing the protocol for this compound.

ParameterBenzoyl ChlorideDansyl ChloridePyridine-3-sulfonyl chloride2-Nitrophenylhydrazine
Target Analytes Primary/Secondary Amines, PhenolsPrimary/Secondary Amines, PhenolsBiogenic AminesAcyl Chlorides (in drug substances)
pH > 9Basic (e.g., pH 9.3 with Na2CO3/NaHCO3 buffer)Not specifiedNot applicable
Base Sodium Carbonate, Sodium HydroxideSodium Carbonate/BicarbonateNot specifiedNot applicable
Solvent Acetonitrile (B52724)AcetonitrileNot specifiedAcetonitrile
Temperature Room Temperature60°CNot specifiedRoom Temperature
Reaction Time < 1 minute to 30 minutes60 minutesNot specified30 minutes
Reference [5][6][7]

Experimental Protocols

General Protocol for Derivatization of Amines and Alcohols with this compound for LC-MS Analysis

This protocol is a general guideline and should be optimized for your specific analyte and matrix.

Materials:

  • This compound

  • Analyte standard or sample extract

  • Acetonitrile (LC-MS grade)

  • Sodium carbonate solution (100 mM in water)

  • Formic acid (for quenching, optional)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • For biological samples such as serum or plasma, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Derivatization Reaction:

    • To 20 µL of the supernatant or standard solution, add 10 µL of 100 mM sodium carbonate solution to adjust the pH to >9. Vortex briefly.

    • Add 10 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 2% v/v). The optimal concentration of the derivatizing agent should be determined experimentally.

    • Vortex the mixture vigorously for 1 minute at room temperature. The reaction is typically rapid.[5]

  • Reaction Quenching (Optional):

    • To stop the reaction, 5 µL of a formic acid solution can be added to neutralize the excess base. This step may be necessary to prevent further reactions or degradation of the derivatives.

  • Sample Dilution and Analysis:

    • Dilute the derivatized sample with an appropriate solvent (e.g., 50 µL of water or mobile phase) to reduce the organic content before injection.

    • Transfer the final solution to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is commonly used for the separation of derivatized analytes.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical starting point.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of the amide or ester derivatives.

  • Detection: Use a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] The specific MRM transitions will need to be determined by infusing the derivatized standard of your analyte of interest.

Mandatory Visualizations

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant AddBase Add Base (e.g., Sodium Carbonate) Supernatant->AddBase AddReagent Add 10(Z)-Heptadecenoyl Chloride Solution AddBase->AddReagent Vortex Vortex AddReagent->Vortex Dilution Sample Dilution Vortex->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS cluster_reaction Schotten-Baumann Reaction reagents R-NH2 (Amine) This compound intermediate Tetrahedral Intermediate reagents:r1->intermediate Nucleophilic Attack reagents:r2->intermediate products Derivatized Amide HCl intermediate->products:p1 Elimination of Cl- intermediate->products:p2

References

Application Note: Quantification of Fatty Acids in Biological Matrices using 10(Z)-Heptadecenoyl Chloride Derivatization with GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a theoretical framework for the quantitative analysis of fatty acids in biological samples via gas chromatography-mass spectrometry (GC-MS) following derivatization with 10(Z)-heptadecenoyl chloride. While not a conventional derivatizing agent, this document outlines a potential methodology for its use, including sample preparation, a hypothetical derivatization protocol, and GC-MS parameters. The described workflow is intended to serve as a foundational guide for researchers exploring novel derivatization strategies for fatty acid analysis. All presented data and protocols are illustrative and would necessitate experimental validation.

Introduction

The analysis of fatty acids is crucial in various research fields, including drug development and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, though it often requires derivatization to improve the volatility and chromatographic behavior of the fatty acids. Common derivatization methods include the formation of fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. This document explores the hypothetical use of this compound as a derivatizing agent. The introduction of the C17 backbone from this compound could potentially serve as an internal standard for relative quantification if the native sample does not contain heptadecanoic acid.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Folch extraction method is proposed for the isolation of total lipids from biological samples (e.g., plasma, tissue homogenate).

Reagents:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., a deuterated fatty acid not expected in the sample)

Procedure:

  • To 100 µL of the biological sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add the internal standard solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Saponification (Release of Free Fatty Acids)

Reagents:

  • 0.5 M methanolic KOH

  • 1 M HCl

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

  • Incubate at 60°C for 30 minutes to hydrolyze the ester linkages.

  • Cool the sample to room temperature and acidify to pH < 3 with 1 M HCl.

  • Extract the released free fatty acids twice with 2 mL of hexane (B92381).

  • Combine the hexane layers and evaporate to dryness under nitrogen.

Derivatization with this compound

Reagents:

  • This compound solution (10 mg/mL in anhydrous hexane)

  • Anhydrous pyridine (B92270)

  • Anhydrous hexane

Procedure:

  • To the dried free fatty acids, add 100 µL of the this compound solution and 20 µL of anhydrous pyridine as a catalyst.

  • Seal the reaction vial and heat at 70°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of deionized water to quench the reaction.

  • Extract the fatty acid anhydrides with 1 mL of hexane.

  • Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

GC Conditions:

Parameter Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 50-600

| Scan Mode | Full Scan |

Data Presentation

Table 1: Hypothetical GC-MS Data for Fatty Acid Derivatives

Fatty AcidRetention Time (min)Key Mass Fragments (m/z)
Palmitic acid (16:0)12.5255, 269, [M]+
Stearic acid (18:0)14.2283, 297, [M]+
Oleic acid (18:1)14.0281, 295, [M]+
Linoleic acid (18:2)13.8279, 293, [M]+
Arachidonic acid (20:4)16.1303, 317, [M]+

Table 2: Hypothetical Method Validation Parameters

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)
Palmitic acid>0.995515
Stearic acid>0.998515
Oleic acid>0.9961030
Linoleic acid>0.9941030
Arachidonic acid>0.9921545

Visualizations

experimental_workflow sample Biological Sample extraction Lipid Extraction sample->extraction saponification Saponification extraction->saponification derivatization Derivatization with This compound saponification->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing gcms->data

Caption: Experimental workflow for fatty acid analysis.

logical_relationship fatty_acid Fatty Acid derivative Fatty Acid Anhydride (Volatile & Thermally Stable) fatty_acid->derivative + Derivatizing Agent derivatizing_agent This compound derivatizing_agent->derivative gc_separation GC Separation derivative->gc_separation ms_detection MS Detection gc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Logical flow of fatty acid derivatization and analysis.

Conclusion and Disclaimer

The methodologies presented in this application note are theoretical and based on established principles of fatty acid analysis. The use of this compound as a derivatizing agent for GC-MS has not been widely reported in scientific literature. Therefore, the provided protocols for derivatization and the corresponding GC-MS parameters are hypothetical and would require significant optimization and validation in a laboratory setting. This document should be used as a conceptual guide for researchers interested in exploring novel derivatization reagents for lipidomics.

Application Notes and Protocols: Derivatization of Hydroxyl Groups with 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization of hydroxyl groups is a crucial technique in chemical analysis, particularly for compounds that exhibit poor volatility, thermal instability, or low detection response in analytical instrumentation such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The conversion of the polar hydroxyl group into a less polar ester can significantly improve the analyte's chromatographic behavior and enhance its detectability.

This document provides a detailed protocol for the derivatization of hydroxyl-containing compounds using 10(Z)-heptadecenoyl chloride. This long-chain unsaturated fatty acyl chloride introduces a hydrophobic C17 aliphatic chain with a single cis double bond at the 10th position. This modification is particularly useful for increasing the retention of polar analytes in reversed-phase chromatography and for improving ionization efficiency in mass spectrometry. The presence of the unsaturation provides a unique structural feature that can be exploited in certain analytical applications.

The reaction proceeds via a nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrochloric acid. A weak base, such as pyridine (B92270), is typically used to neutralize the HCl byproduct and to catalyze the reaction.

Data Presentation

The following table summarizes typical quantitative data for the derivatization of hydroxyl groups with long-chain fatty acyl chlorides, which can be used as a reference for optimizing the reaction with this compound.

ParameterValueNotes
Reaction Time 1 - 4 hoursCan be monitored by TLC or LC-MS for completion.
Reaction Temperature Room Temperature (20-25 °C) to 50 °CHigher temperatures may be required for sterically hindered hydroxyl groups.
Typical Molar Ratio (Analyte:Reagent:Base) 1 : 1.2 : 1.5An excess of the acyl chloride and base is used to drive the reaction to completion.
Expected Yield > 90%Yields can vary depending on the substrate and purification method.
Purity of Derivative > 95%Purity is typically assessed by GC, LC-MS, or NMR after purification.

Experimental Protocols

Materials and Reagents
  • Hydroxyl-containing analyte

  • Anhydrous Pyridine (C₅H₅N)

  • Anhydrous Dichloromethane (B109758) (DCM, CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Solvents for TLC (e.g., hexane/ethyl acetate (B1210297) mixtures)

  • Solvents for column chromatography (if necessary)

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

Detailed Derivatization Protocol

This protocol is a general guideline and may require optimization for specific hydroxyl-containing compounds.

  • Preparation of Reactants:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

    • Dissolve the hydroxyl-containing analyte (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The concentration will depend on the solubility of the analyte, but a starting point of 0.1 M is common.

    • Add anhydrous pyridine (1.5 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.[1][2][3]

  • Reaction Execution:

    • Under an inert atmosphere, slowly add this compound (1.2 equivalents) to the stirred solution at room temperature. The addition should be done dropwise to control any exothermic reaction.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Reaction Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC, typically 1-4 hours), quench the reaction by adding a small amount of water or methanol (B129727) to consume any excess acyl chloride.

    • Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude derivatized product.

  • Purification (if necessary):

    • If the crude product is not of sufficient purity for the intended application, it can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • The structure and purity of the 10(Z)-heptadecenoyl ester derivative can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For GC-MS analysis, the derivatization increases the volatility and hydrophobicity of the analyte, leading to better chromatographic separation.[4][5][6] For LC-MS, the derivatization can improve retention on reversed-phase columns and enhance ionization efficiency.[7][8]

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Derivatization Reaction cluster_workup 3. Work-up cluster_analysis 4. Analysis & Purification prep_analyte Dissolve Analyte in Anhydrous DCM add_pyridine Add Anhydrous Pyridine prep_analyte->add_pyridine add_reagent Add Acyl Chloride Dropwise add_pyridine->add_reagent prep_reagent Prepare this compound stir_reaction Stir at Room Temperature add_reagent->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc quench Quench Reaction monitor_tlc->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Column Chromatography (optional) dry->purify analyze GC-MS / LC-MS / NMR Analysis dry->analyze purify->analyze

Caption: Experimental workflow for the derivatization of hydroxyl groups.

reaction_scheme reactant1 R-OH Analyte with Hydroxyl Group product Derivatized Product (Ester) R-O-CO(CH₂)₈CH=CH(CH₂)₅CH₃ reactant1->product Nucleophilic Attack byproduct Pyridinium Hydrochloride C₅H₅N·HCl reactant2 This compound CH₃(CH₂)₅CH=CH(CH₂)₈COCl reactant2->product catalyst {Pyridine | C₅H₅N} catalyst->product Catalyst / Base

Caption: General reaction scheme for hydroxyl group derivatization.

References

Application Notes and Protocols for the Use of 10(Z)-Heptadecenoyl Chloride-Derived Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry-based lipidomics has emerged as a powerful tool for comprehensive lipid analysis. However, the inherent variability in sample preparation and instrument response necessitates the use of internal standards to ensure data quality and reliability. Odd-chain fatty acids and lipids containing them are ideal internal standards as they are naturally present in very low abundance in most mammalian biological samples.[1] 10(Z)-Heptadecenoyl chloride is a key precursor for the synthesis of a variety of C17:1 (heptadecenoyl)-containing lipid internal standards, which are instrumental for the accurate quantification of a wide range of lipid classes.

This document provides detailed application notes and protocols for the synthesis of a 10(Z)-Heptadecenoyl-containing internal standard and its application in a comprehensive lipidomics workflow.

Synthesis of 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine (LPC 17:1) Internal Standard

Principle:

This protocol describes the synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine (LPC 17:1), a valuable internal standard for the quantification of lysophosphatidylcholines (LPCs) and other lipid classes. The synthesis involves the acylation of sn-glycero-3-phosphocholine (GPC) with this compound.

Materials and Reagents:

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sn-glycero-3-phosphocholine (1 equivalent) in anhydrous pyridine.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). The product, LPC (17:1), should have a higher Rf value than the starting material, GPC.

  • Work-up: Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol to separate the desired LPC (17:1) from unreacted starting materials and byproducts.

  • Characterization and Quantification: Confirm the identity and purity of the synthesized LPC (17:1) using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Determine the exact concentration of the purified standard using a high-precision analytical balance and by preparing a stock solution in a suitable solvent (e.g., methanol or chloroform:methanol 1:1 v/v).

Quantitative Performance of C17:1-Based Internal Standards

The use of odd-chain internal standards like LPC (17:1) significantly improves the accuracy and precision of lipid quantification. Below is a summary of typical performance characteristics.

Internal Standard TypeAnalyte ClassRecovery (%)Linearity (R²)CV (%)Reference
Odd-Chain Lysophospholipid (e.g., LPC 17:1) Lysophospholipids85 - 115>0.99<15[2][3]
Odd-Chain Phospholipid (e.g., PC 17:0/17:1) Phospholipids90 - 110>0.99<10[1]
Odd-Chain Diacylglycerol (e.g., DAG 17:0/17:1) Diacylglycerols80 - 120>0.98<15[4]
Odd-Chain Triacylglycerol (e.g., TAG 17:0/17:1/17:0) Triacylglycerols85 - 115>0.99<10[5]

Experimental Protocols

Lipidomics Workflow Overview

A typical lipidomics workflow involves several key stages, from sample preparation to data analysis. The inclusion of an internal standard synthesized from this compound at the beginning of this process is crucial for reliable quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_bio Biological Interpretation Sample Biological Sample (Plasma, Tissue, etc.) IS_Addition Addition of C17:1 Internal Standard Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch or MTBE) IS_Addition->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Quantification->Biomarker_Discovery G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Complex Complex Sphingolipids Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine Keto->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT SM Sphingomyelin Ceramide_Golgi->SM SMS GlcCer Glucosylceramide Ceramide_Golgi->GlcCer GCS Gangliosides Gangliosides GlcCer->Gangliosides

References

Application Note: Quantitative Analysis of 10(Z)-Heptadecenoyl Chloride in Biological Matrices using a Derivatization-based HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 10(Z)-Heptadecenoyl chloride in a biological matrix (e.g., plasma). Due to the inherent reactivity and instability of acyl chlorides, a derivatization strategy was employed prior to analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2] The protocol involves the conversion of this compound to a stable ester derivative, followed by a liquid-liquid extraction for sample cleanup. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the trace-level analysis of this compound in complex biological samples.

Introduction

This compound is a reactive acyl chloride derived from cis-10-Heptadecenoic acid. Its parent fatty acid, cis-10-Heptadecenoic acid, is a monounsaturated fatty acid that has been investigated for its potential physiological effects, including anti-tumor and antimicrobial properties.[3][4] The analysis of reactive molecules like acyl chlorides in biological matrices is challenging due to their propensity to react with nucleophiles, leading to inaccurate quantification.[1][2] To overcome this, derivatization techniques are commonly used to convert the analyte into a more stable form suitable for chromatographic analysis.[1][2] This application note provides a detailed protocol for the analysis of this compound by converting it to its methyl ester derivative, followed by HPLC-MS/MS quantification.

Experimental

  • This compound standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Internal Standard (IS) (e.g., d3-Heptadecanoyl chloride or a structurally similar stable isotope-labeled acyl chloride)

  • Control biological matrix (e.g., human plasma)

  • Standard and QC Preparation: Prepare stock solutions of this compound and the internal standard in anhydrous acetonitrile. From these, prepare working solutions for calibration standards and quality controls by spiking into the control biological matrix.

  • Derivatization: To 50 µL of plasma sample, standard, or QC, add 200 µL of a 2% (v/v) solution of formic acid in methanol to initiate esterification.

  • Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 60 minutes to ensure complete conversion of the acyl chloride to its methyl ester derivative.

  • Extraction:

    • Cool the samples to room temperature.

    • Add 750 µL of MTBE and 188 µL of PBS to induce phase separation.[5]

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

    • Transfer the upper organic layer to a clean tube.

    • Re-extract the lower aqueous layer with an additional 500 µL of MTBE.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid) and transfer to an autosampler vial for analysis.[5]

A summary of the HPLC and MS/MS parameters is provided in Table 1 and Table 2.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[5]
Mobile Phase B90:9:1 Isopropanol:Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[5]
Gradient0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B (re-equilibration)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAgilent 6470 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure35 psi
Sheath Gas Temperature350°C
Sheath Gas Flow11 L/min
Capillary Voltage4000 V
Detection ModeMultiple Reaction Monitoring (MRM)

The MRM transitions for the derivatized analyte and internal standard need to be optimized by direct infusion. Hypothetical transitions are presented in Table 3. The precursor ion will be the [M+H]+ of the methyl ester derivative. The product ions would result from fragmentation of the ester and the fatty acid chain.

Table 3: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
10(Z)-Heptadecenoyl methyl ester283.3[To be determined][To be determined]
d3-Heptadecanoyl methyl ester (Internal Standard)286.3[To be determined][To be determined]

Results and Discussion

The developed method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects. The derivatization step is critical for ensuring the stability of this compound and achieving reproducible results. The use of a stable isotope-labeled internal standard is crucial to correct for any variability during sample preparation and ionization. The chromatographic gradient is designed to separate the analyte of interest from endogenous lipids and other matrix components that could cause ion suppression or enhancement.

Visualization of Protocols and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving the biological activity of the parent fatty acid.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) derivatization Derivatization: Add 200 µL 2% Formic Acid in Methanol Incubate at 60°C for 60 min plasma->derivatization extraction Liquid-Liquid Extraction: Add MTBE and PBS derivatization->extraction centrifuge Centrifuge 14,000 x g, 10 min extraction->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down reconstitute Reconstitute in 100 µL Mobile Phase dry_down->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition and Quantification msms->data

Caption: Workflow for the analysis of this compound.

G Hypothetical Signaling Pathway of Heptadecenoic Acid cluster_membrane Cellular Effects cluster_response Biological Response C17_1 10(Z)-Heptadecenoic Acid (from Hydrolyzed Acyl Chloride) Membrane Cell Membrane Integration C17_1->Membrane PKC Protein Kinase C (PKC) Modulation Membrane->PKC Alters Fluidity NFkB NF-κB Pathway Inhibition PKC->NFkB Inhibits Apoptosis Induction of Apoptosis (in Cancer Cells) PKC->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Hypothetical signaling pathway of 10(Z)-Heptadecenoic acid.

Conclusion

The described HPLC-MS/MS method, incorporating a crucial derivatization step, offers a selective and sensitive approach for the quantification of this compound in biological matrices. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this reactive lipid species. The methodology can be adapted for other acyl chlorides and various biological sample types with appropriate validation.

References

Application Note: Solid-Phase Synthesis of Acylated Peptides using 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the solid-phase synthesis of acylated peptides, specifically utilizing 10(Z)-Heptadecenoyl chloride for the N-terminal modification of a resin-bound peptide. The protocol is designed for researchers in drug development and chemical biology aiming to synthesize lipopeptides, which have broad applications due to their enhanced membrane permeability and protein-protein interaction capabilities. This application note outlines the materials, equipment, and a step-by-step procedure for the successful synthesis, cleavage, and purification of a model acylated peptide.

Introduction

The covalent attachment of fatty acids to peptides, a process known as acylation or lipidation, is a critical strategy in the development of therapeutic peptides. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the peptide by increasing its half-life, improving membrane association, and facilitating cellular uptake. This compound is a C17 monounsaturated fatty acyl chloride that can be used to introduce a lipid moiety onto a peptide. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the controlled synthesis of such modified peptides.[1][2] This note details a protocol for the on-resin acylation of a peptide with this compound.

Materials and Equipment

Resins and Reagents
ReagentSupplierGradeNotes
Rink Amide Resin (100-200 mesh)Any reputableSynthesis GradePre-loaded or for manual loading
Fmoc-protected Amino AcidsAny reputableSynthesis GradeAs required for the peptide sequence
This compoundCD Biosynsis≥95% PurityStore under inert gas at -20°C
N,N'-Diisopropylcarbodiimide (DIC)Any reputableSynthesis GradeCoupling agent
Oxyma PureAny reputableSynthesis GradeCoupling additive
Piperidine (B6355638)Any reputableSynthesis GradeFor Fmoc deprotection
N,N-Dimethylformamide (DMF)Any reputablePeptide SynthesisSolvent
Dichloromethane (DCM)Any reputablePeptide SynthesisSolvent
Diisopropylethylamine (DIPEA)Any reputableSynthesis GradeBase
Trifluoroacetic acid (TFA)Any reputableReagent GradeFor cleavage
Triisopropylsilane (TIS)Any reputableReagent GradeScavenger
Diethyl etherAny reputableACS GradeFor peptide precipitation
Equipment
  • Automated or manual solid-phase peptide synthesizer

  • Reaction vessels for manual synthesis

  • Shaker/vortexer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

  • Mass spectrometer

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Peptide Backbone

This protocol outlines the assembly of the desired peptide sequence on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling agent like DIC (3 eq.) and an additive such as Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: N-Terminal Acylation with this compound

This protocol describes the acylation of the N-terminus of the resin-bound peptide.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2, to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF and DCM as described in Protocol 1, step 3.

  • Acylation Reaction:

    • Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.

    • Add this solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the resin extensively with DCM (5 times) and DMF (5 times) to remove any unreacted acyl chloride and DIPEA hydrochloride.

  • Resin Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the acylated peptide from the solid support and the removal of side-chain protecting groups.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Pelleting and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage reagents.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis
  • Purification: Purify the crude acylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final acylated peptide as a white, fluffy powder.

Data Summary

The following table presents hypothetical data for the synthesis of a model acylated decapeptide (Acyl-Gly-Ala-Val-Leu-Ile-Lys(Boc)-Phe-Arg(Pbf)-Trp(Boc)-Ser(tBu)-NH2).

ParameterValue
Resin Loading0.5 mmol/g
Synthesis Scale0.1 mmol
Crude Peptide Yield115 mg
Purity of Crude Peptide (HPLC)~65%
Purified Peptide Yield68 mg (52% based on initial loading)
Purity of Final Product (HPLC)>98%
Expected Mass (ESI-MS)[M+H]⁺ = 1488.0 g/mol
Observed Mass (ESI-MS)[M+H]⁺ = 1488.2 g/mol

Visualizations

experimental_workflow cluster_spps Peptide Synthesis cluster_acylation Acylation cluster_downstream Downstream Processing resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 wash1 Washing deprotection1->wash1 coupling Amino Acid Coupling coupling->wash1 Repeat for each amino acid deprotection2 Final Fmoc Deprotection coupling->deprotection2 wash1->coupling acylation Acylation with this compound deprotection2->acylation wash2 Washing acylation->wash2 cleavage Cleavage & Deprotection wash2->cleavage purification HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis lyophilization Lyophilization analysis->lyophilization

Caption: Workflow for the solid-phase synthesis of an acylated peptide.

acylation_pathway resin_peptide Resin-Bound Peptide (Free N-terminus) acylated_peptide Resin-Bound Acylated Peptide resin_peptide->acylated_peptide Nucleophilic Acyl Substitution acyl_chloride This compound acyl_chloride->acylated_peptide base DIPEA base->acylated_peptide Base Catalyst byproduct DIPEA·HCl acylated_peptide->byproduct

Caption: Reaction scheme for N-terminal acylation on solid support.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Acylation Insufficient equivalents of acyl chloride or base.Increase equivalents of this compound and DIPEA. Extend reaction time.
Steric hindrance at the N-terminus.Use a less hindered base. Consider a different coupling strategy if the issue persists.
Low Cleavage Yield Incomplete cleavage reaction.Extend cleavage time. Ensure fresh cleavage cocktail is used.
Peptide precipitation issues.Ensure diethyl ether is sufficiently cold. Use a larger volume of ether.
Multiple Peaks in HPLC Incomplete reactions (coupling or acylation).Optimize coupling and acylation steps. Consider capping unreacted amines after each coupling step.
Side reactions during cleavage.Ensure appropriate scavengers are used for the amino acid side-chain protecting groups present in the sequence.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of N-terminally acylated peptides using this compound on a solid support. This approach enables the generation of lipopeptides with high purity and in sufficient quantities for further biological evaluation. The flexibility of solid-phase synthesis allows for the straightforward adaptation of this protocol to a wide variety of peptide sequences and other fatty acyl chlorides.

References

Application Notes and Protocols for Acylation of Proteins and Peptides with 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein and peptide acylation with fatty acids is a critical post-translational modification that plays a significant role in various biological processes. This modification can influence protein localization, membrane association, stability, and protein-protein interactions. The introduction of a lipid moiety, such as 10(Z)-heptadecenoyl group, can significantly alter the hydrophobicity of a peptide or protein, which is a strategy often employed in drug development to improve pharmacokinetic profiles, for instance, by promoting binding to serum albumin and extending the in-vivo half-life.

10(Z)-Heptadecenoyl chloride is the activated form of 10(Z)-heptadecenoic acid, a monounsaturated fatty acid. While less common than palmitic or myristic acid, heptadecenoic acids have been noted for their potential biological activities, including antimicrobial and anti-tumor properties. Acylation with this specific lipid moiety may therefore confer novel biological functions to the modified protein or peptide.

These application notes provide a comprehensive guide to the chemical acylation of proteins and peptides with this compound, covering solution-phase and solid-phase synthesis protocols, purification, and characterization methods.

Applications

The acylation of proteins and peptides with this compound has several potential applications in research and drug development:

  • Modulation of Biological Activity: The addition of the 10(Z)-heptadecenoyl group can alter the biological activity of peptides and proteins. This can be due to conformational changes, altered receptor interactions, or modified enzyme kinetics.

  • Enhanced Drug Delivery and Pharmacokinetics: The increased lipophilicity of acylated peptides can enhance their absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved bioavailability and a longer duration of action. Fatty acylation can promote the cellular uptake of peptides, facilitating their entry into cells through various mechanisms, including macropinocytosis and clathrin-mediated endocytosis.[1][2]

  • Targeted Delivery: The lipid chain can act as a targeting moiety, directing the modified protein or peptide to specific membranes or tissues.

  • Probing Protein Function: Site-specific acylation with this compound can be used as a tool to study the role of lipidation in protein function and signaling.

  • Development of Novel Therapeutics: Given the potential anti-tumor and antimicrobial activities of heptadecenoic acid, peptides acylated with this lipid may represent a novel class of therapeutic agents.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 10(Z)-heptadecenoic acid using standard methods. A common approach involves reacting the fatty acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

  • 10(Z)-Heptadecenoic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Dry nitrogen or argon atmosphere

Procedure:

  • Dissolve 1 equivalent of 10(Z)-heptadecenoic acid in anhydrous DCM under a dry nitrogen atmosphere.

  • Slowly add 1.2 to 1.5 equivalents of thionyl chloride or oxalyl chloride to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by IR spectroscopy - disappearance of the carboxylic acid O-H stretch).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation under high vacuum.

Protocol 1: Solution-Phase Acylation of Peptides

This protocol is suitable for the N-terminal or side-chain acylation of peptides in a homogenous solution.

Workflow for Solution-Phase Peptide Acylation

G Workflow for Solution-Phase Peptide Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification peptide Dissolve Peptide in Anhydrous Solvent reaction_mix Combine Peptide and Base peptide->reaction_mix acyl_chloride Prepare this compound Solution add_acyl Add Acyl Chloride Dropwise at 0°C acyl_chloride->add_acyl base Prepare Base Solution (e.g., DIEA) base->reaction_mix reaction_mix->add_acyl stir Stir at Room Temperature add_acyl->stir quench Quench Reaction (e.g., with water) stir->quench extract Solvent Extraction quench->extract purify Purify by HPLC extract->purify

Caption: A general workflow for the acylation of peptides in solution.

Materials:

  • Peptide with a free amine group (N-terminal or lysine (B10760008) side-chain)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) or another non-nucleophilic base

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the peptide (1 equivalent) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base, such as DIEA (2-3 equivalents), to the peptide solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude acylated peptide by preparative reverse-phase HPLC.

Note on Side Reactions: Acylation of hydroxyl groups on serine, threonine, or tyrosine side chains can occur, especially with highly reactive acyl chlorides.[3] Careful control of reaction conditions (e.g., pH, temperature) is necessary. Racemization at the N-terminal amino acid can also be a concern with acyl chlorides.

Protocol 2: Solid-Phase (On-Resin) Acylation of Peptides

This protocol is advantageous as it simplifies purification by allowing excess reagents to be washed away from the resin-bound peptide.

Workflow for Solid-Phase Peptide Acylation

G Workflow for Solid-Phase Peptide Acylation cluster_prep Resin Preparation cluster_reaction Acylation Reaction cluster_workup Cleavage and Purification resin Swell Peptide-Resin in DMF deprotect Fmoc Deprotection (if necessary) resin->deprotect wash1 Wash Resin deprotect->wash1 add_to_resin Add Acylation Solution to Resin wash1->add_to_resin acyl_sol Prepare Acylation Solution (Acyl Chloride + Base in DMF) acyl_sol->add_to_resin react React for 2-4 hours add_to_resin->react wash2 Wash Resin to Remove Excess Reagents react->wash2 cleave Cleave Peptide from Resin wash2->cleave precipitate Precipitate and Lyophilize cleave->precipitate purify Purify by HPLC precipitate->purify

Caption: A general workflow for the on-resin acylation of peptides.

Materials:

  • Peptide-bound resin (e.g., Wang or Rink amide resin) with a free amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • If the N-terminal amine is Fmoc-protected, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

  • Wash the resin thoroughly with DMF.

  • Prepare the acylation solution by dissolving this compound (3-5 equivalents) and DIEA (4-6 equivalents) in anhydrous DMF.

  • Add the acylation solution to the resin and shake or agitate at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test or a small-scale cleavage and LC-MS analysis.

  • Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove all soluble reagents.

  • Dry the resin under vacuum.

  • Cleave the acylated peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Lyophilize the crude peptide and purify by preparative reverse-phase HPLC.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Peptide Acylation

Peptide SequenceAcylating AgentMethodSolventBaseReaction Time (h)Crude Purity (%)Isolated Yield (%)
G-L-I-G-K(Acyl)-APalmitoyl ChlorideSolid-PhaseDMFDIEA4~7540-60
Y-A-D-E-G-AcylMyristoyl ChlorideSolution-PhaseDCMDIEA12~6030-50
K(Acyl)-V-F-G-RStearoyl-NHS esterSolid-PhaseDMFDIEA6~8050-70

Note: Yields are highly dependent on the peptide sequence, resin, and purification efficiency.

Table 2: Characterization of Acylated Peptides

Acylated PeptideCalculated Mass (Da)Observed Mass (ESI-MS) (Da)HPLC Retention Time (min)
Palmitoyl-GLIGKA897.2897.3 [M+H]⁺25.4
Myristoyl-YADEG807.0807.1 [M+H]⁺22.1
Stearoyl-KVFGR964.3964.4 [M+H]⁺28.9

Note: HPLC conditions: C18 column, linear gradient of acetonitrile (B52724) in water with 0.1% TFA.

Characterization of Acylated Peptides and Proteins

Mass Spectrometry

Mass spectrometry is the primary tool for confirming the successful acylation.

  • ESI-MS: Used to determine the molecular weight of the acylated peptide. A mass shift corresponding to the addition of the 10(Z)-heptadecenoyl group (mass of C₁₇H₃₁O = 251.24 Da) should be observed.

  • MS/MS: Tandem mass spectrometry is used for sequencing the peptide and confirming the site of acylation. Fragmentation patterns will show characteristic b- and y-ions. For N-terminally acylated peptides, a prominent b₁-ion corresponding to the acyl group plus the first amino acid residue is often observed. Charge-remote fragmentation can also occur along the fatty acid chain, providing structural information.[4]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is used for both purification and purity analysis. The increased hydrophobicity of the acylated peptide will result in a significantly longer retention time on a C8 or C18 column compared to the non-acylated precursor.

Potential Signaling Pathways

The introduction of a 10(Z)-heptadecenoyl moiety could influence cellular signaling pathways that are known to be modulated by fatty acids.

Potential Signaling Pathways Modulated by Acylated Proteins

G Potential Signaling Pathways Modulated by Acylated Proteins cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus acylated_protein Acylated Protein (with 10(Z)-Heptadecenoyl group) tlr4 TLR4 acylated_protein->tlr4 interacts with ppar PPARs acylated_protein->ppar acts as ligand for nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway activates ppar_pathway PPAR Signaling ppar->ppar_pathway activates nfkb NF-κB nfkb_pathway->nfkb leads to nuclear translocation of ppar_rxr PPAR-RXR Heterodimer ppar_pathway->ppar_rxr forms gene_transcription Gene Transcription (Inflammation, Metabolism) nfkb->gene_transcription regulates ppar_rxr->gene_transcription regulates

Caption: Hypothetical signaling pathways influenced by protein acylation.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Unsaturated fatty acids are known ligands for PPARs, which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[5][6][7][8][9] An acylated protein could potentially deliver the 10(Z)-heptadecenoyl moiety to activate PPARs, or the modified protein itself could have altered interactions with components of this pathway.

  • Toll-like Receptor 4 (TLR4) and NF-κB Signaling: Saturated fatty acids have been shown to act as ligands for TLR4, leading to the activation of the NF-κB signaling pathway and a pro-inflammatory response.[10] While 10(Z)-heptadecenoic acid is unsaturated, its interaction with TLR4 and subsequent effects on NF-κB signaling could be an area of investigation. Some unsaturated fatty acids have been shown to inhibit this pathway.

Conclusion

The acylation of proteins and peptides with this compound offers a promising avenue for the development of novel research tools and therapeutic candidates. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully synthesize, purify, and characterize these modified biomolecules. While the provided protocols are based on established methods for peptide acylation, optimization will be necessary to achieve the best results for specific peptides and proteins of interest. The exploration of the biological consequences of this specific lipidation may unveil new therapeutic opportunities.

References

Application Notes and Protocols: Preparation of 10(Z)-Heptadecenoyl Esters of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of bioactive molecules with fatty acids is a key strategy in drug development to enhance their lipophilicity. This modification can significantly improve a drug's pharmacokinetic profile by increasing its absorption, distribution, and cellular uptake. 10(Z)-Heptadecenoic acid, a monounsaturated fatty acid, offers a unique lipophilic tail that can be conjugated to various bioactive molecules, including phenols, alcohols, and amines, to create novel prodrugs with potentially improved therapeutic efficacy. These 10(Z)-heptadecenoyl esters can exhibit enhanced permeability across biological membranes and may be designed for targeted delivery and controlled release of the parent bioactive compound. This document provides detailed protocols for the chemical and enzymatic synthesis of 10(Z)-heptadecenoyl esters of bioactive molecules and discusses their potential impact on cellular signaling pathways.

I. Chemical Synthesis of 10(Z)-Heptadecenoyl Esters

Chemical synthesis offers a versatile approach for the esterification of a wide range of bioactive molecules. The dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, facilitated by a catalyst such as 4-(dimethylamino)pyridine (DMAP), is a widely used and efficient method for forming ester bonds under mild conditions.

Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol describes the general procedure for the esterification of a bioactive molecule containing a hydroxyl or amino group with 10(Z)-heptadecenoic acid using DCC and DMAP.

Materials:

  • 10(Z)-Heptadecenoic acid

  • Bioactive molecule (e.g., quercetin, resveratrol, a sterol, or a synthetic drug with a free hydroxyl or amino group)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bioactive molecule (1 equivalent) and 10(Z)-heptadecenoic acid (1.1 to 1.5 equivalents) in anhydrous DCM. If the bioactive molecule is not fully soluble in DCM, a minimal amount of anhydrous DMF can be added.

  • Addition of Catalyst: To the solution, add DMAP (0.1 to 0.2 equivalents).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 to 1.5 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of DCM.

    • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure 10(Z)-heptadecenoyl ester.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Quantitative Data for Analogous Esterification Reactions

While specific data for 10(Z)-heptadecenoyl esters are limited in the literature, the following table summarizes typical yields for the esterification of various bioactive molecules with other fatty acids using DCC/DMAP and other chemical methods, which can serve as a benchmark for expected outcomes.

Bioactive Molecule ClassFatty Acid ExampleMethodYield (%)Reference
Phenolic Acid (Juglone)Palmitic AcidDCC/DMAP10%[1]
Phenolic Acid (Juglone)Lauric AcidDCC/DMAP/CeCl₃·7H₂O56%[1]
Alcohol (Generic)Carboxylic AcidDCC/DMAP65-95%[2]
Phenol (Generic)Carboxylic AcidDCC/DMAPHigh[3]

II. Enzymatic Synthesis of 10(Z)-Heptadecenoyl Esters

Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative to chemical methods. Lipases can catalyze esterification under mild conditions, often with high regioselectivity, which is particularly advantageous for complex bioactive molecules with multiple reactive sites.

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol provides a general method for the enzymatic synthesis of 10(Z)-heptadecenoyl esters. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are commonly used for their stability and reusability.

Materials:

  • 10(Z)-Heptadecenoic acid

  • Bioactive molecule (e.g., a flavonoid, sterol, or phenolic alcohol)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, acetone, or solvent-free)

  • Molecular sieves (3Å or 4Å), activated

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flask, dissolve the bioactive molecule (1 equivalent) and 10(Z)-heptadecenoic acid (1 to 5 equivalents, depending on the desired degree of esterification) in the chosen anhydrous organic solvent. For a solvent-free system, gently melt the reactants if they are solid.

  • Addition of Catalyst and Dehydrating Agent: Add the immobilized lipase (typically 1-10% by weight of the total substrates) and activated molecular sieves (to remove the water produced during the reaction) to the mixture.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant shaking (e.g., 200 rpm) in an incubator or a shaking water bath.

  • Reaction Monitoring: Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing them by TLC or HPLC.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase and molecular sieves. The enzyme can be washed with the reaction solvent and dried for reuse.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude product by silica gel column chromatography to isolate the desired 10(Z)-heptadecenoyl ester(s).

  • Characterization: Characterize the purified product(s) by NMR, mass spectrometry, and HPLC to confirm their structure and purity.

Quantitative Data for Analogous Enzymatic Esterification Reactions

The following table presents quantitative data from studies on the enzymatic esterification of various bioactive molecules with different fatty acids, providing an indication of expected yields and reaction conditions.

Bioactive MoleculeFatty AcidLipaseSolventTemp (°C)Time (h)Yield/Conversion (%)Reference
QuercetinOleic AcidCandida antarctica Lipase B2-methyl-2-butanol60168>90% (conversion)[4]
LuteinPolyunsaturated Fatty AcidsNovozym 435Acetone40-45846.4% (yield)[3]
SitostanolMethyl OleateOphiostoma piceae LipaseSolvent-free-1585% (conversion)[5]
GlucosePalmitic Acid-----[6]
XyloseLauric AcidImmobilized Candida antarctica Lipase BEthyl methyl ketone40-607265% (conversion)[7]

III. Impact on Cellular Signaling Pathways

The increased lipophilicity of 10(Z)-heptadecenoyl esters can lead to enhanced cellular uptake and altered interactions with cellular signaling pathways compared to the parent bioactive molecules.[8] This can result in a more potent biological response.

Potential Modulation of Key Signaling Pathways
  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Flavonoids are known to modulate the MAPK signaling cascade, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[8] Lipophilic flavonoid esters may exhibit enhanced effects on this pathway due to better cell membrane penetration.[9]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. Some fatty acids and lipophilic compounds can influence PI3K/Akt signaling.[10] The conjugation of a fatty acid to a bioactive molecule could therefore modulate its effect on this pathway.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a key regulator of inflammation.[11] Many anti-inflammatory drugs and natural products target this pathway.[12][13] Lipophilic prodrugs of anti-inflammatory agents may show improved inhibition of NF-κB activation.[14]

IV. Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioactivity Bioactivity Assessment bioactive Bioactive Molecule esterification Esterification bioactive->esterification fatty_acid 10(Z)-Heptadecenoic Acid fatty_acid->esterification crude Crude Product esterification->crude purification Column Chromatography crude->purification pure Pure Ester purification->pure analysis NMR, MS, HPLC pure->analysis cell_culture Cell-based Assays pure->cell_culture signaling Signaling Pathway Analysis cell_culture->signaling

Caption: General experimental workflow for the synthesis and evaluation of 10(Z)-heptadecenoyl esters.

signaling_pathways cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Pathways ester 10(Z)-Heptadecenoyl Ester uptake Increased Cellular Uptake ester->uptake mapk MAPK Pathway uptake->mapk pi3k PI3K/Akt Pathway uptake->pi3k nfkb NF-κB Pathway uptake->nfkb pro_apop pro_apop mapk->pro_apop Modulation of Proliferation/Apoptosis survival survival pi3k->survival Promotion of Cell Survival inflammation inflammation nfkb->inflammation Regulation of Inflammation

Caption: Potential impact of 10(Z)-heptadecenoyl esters on key cellular signaling pathways.

V. Conclusion

The preparation of 10(Z)-heptadecenoyl esters of bioactive molecules represents a promising strategy for enhancing their therapeutic potential. Both chemical and enzymatic methods can be effectively employed for their synthesis, with the choice of method depending on the specific bioactive molecule and desired selectivity. The resulting lipophilic prodrugs are expected to exhibit improved cellular uptake and may offer enhanced modulation of key signaling pathways involved in various disease processes. The provided protocols and data serve as a valuable resource for researchers in the field of drug development and discovery.

References

Troubleshooting & Optimization

Stability and storage conditions for 10(Z)-Heptadecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of 10(Z)-Heptadecenoyl chloride. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.

Stability and Storage Conditions

This compound is a reactive compound and requires proper storage to maintain its integrity. Like other acyl chlorides, it is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[1][2][3]

Recommended Storage:

For optimal stability, this compound should be stored in a freezer.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.

Summary of Storage Conditions and Stability:

Storage FormatTemperatureDurationSource
Neat (Liquid)Freezer (-20°C to -80°C)Long-term storage[1]
In Anhydrous Solvent-20°C to -80°CShort to medium-term storageGeneral laboratory best practices

Note: Specific long-term stability data for this compound is limited. The recommendations are based on the general stability of long-chain unsaturated acyl chlorides.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields in reactions involving this compound can stem from several factors:

  • Reagent Degradation: The primary cause of low yield is often the degradation of the acyl chloride due to improper handling or storage.[2][3] Exposure to moisture in the air or in solvents will lead to hydrolysis back to 10(Z)-heptadecenoic acid.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or steric hindrance from your substrate.

  • Side Reactions: The presence of impurities or reactive functional groups in your reaction mixture can lead to unwanted side products.

  • Suboptimal Reaction Conditions: The choice of solvent and base (if applicable) is crucial for efficient acylation.

Q2: I am observing the formation of an unexpected byproduct with a similar polarity to my starting material. What could it be?

A2: The most common byproduct is 10(Z)-heptadecenoic acid, the result of hydrolysis.[1] This can occur if:

  • Your solvents or reagents are not completely anhydrous.

  • The reaction is exposed to atmospheric moisture.

  • The workup procedure introduces water before the reaction is complete.

Another possibility is the formation of the corresponding anhydride (B1165640) if the starting carboxylic acid is present as an impurity and reacts with the acyl chloride.

Q3: My purified product seems to degrade over time, even in storage. How can I improve its stability?

A3: The stability of the acylated product depends on its chemical nature. If your product contains functionalities sensitive to hydrolysis or oxidation, it may degrade. To enhance stability:

  • Ensure the product is thoroughly dried and free of any residual acid (e.g., HCl byproduct).

  • Store the purified product under an inert atmosphere at low temperatures.

  • Consider the use of antioxidants if your product is susceptible to oxidation at the double bond.

Frequently Asked Questions (FAQs)

Q: How should I handle this compound upon receiving it?

A: Upon receipt, immediately store the vial in a freezer. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface, which would cause hydrolysis. Handle the compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and preferably under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon balloon).

Q: What is the best way to aliquot this compound for multiple experiments?

A: To avoid repeated freeze-thaw cycles and minimize exposure to moisture, it is recommended to aliquot the material. If you will be using it frequently, you can prepare a stock solution in a validated anhydrous solvent (e.g., dichloromethane, chloroform, or THF) under an inert atmosphere. Store the stock solution in small, tightly sealed vials in the freezer.

Q: Can I use this compound in protic solvents like ethanol?

A: No. This compound will react readily with protic solvents like alcohols and water.[3] This reaction will consume your acyl chloride and produce the corresponding ester or carboxylic acid. All reactions should be carried out in anhydrous aprotic solvents.

Q: What are the common side products when reacting this compound with an amine?

A: When reacting with a primary or secondary amine, the expected product is the corresponding amide. A common side product is the hydrochloride salt of the amine, formed by the reaction of the amine with the HCl byproduct.[2] To avoid this, either use two equivalents of the amine (one as a reactant and one as an acid scavenger) or add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol provides a general method to evaluate the stability of this compound in the presence of moisture.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile)

  • Water (HPLC grade)

  • HPLC or GC-MS for analysis

  • Internal standard (optional, but recommended for quantitative analysis)

Procedure:

  • Prepare a stock solution: In a glove box or under an inert atmosphere, prepare a stock solution of this compound in anhydrous acetonitrile (B52724) (e.g., 1 mg/mL).

  • Set up degradation conditions: Prepare several vials containing the stock solution. To each vial, add a specific amount of water to achieve different moisture levels (e.g., 0.05%, 0.1%, 0.5% v/v). Also, prepare a control vial with no added water.

  • Incubate: Store the vials at a constant temperature (e.g., room temperature or 40°C).

  • Time-point analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quench and analyze: Immediately quench the reaction (e.g., by derivatizing the remaining acyl chloride with an excess of a dry alcohol or amine to form a stable ester or amide) or dilute with a mobile phase for direct injection if the analytical method is fast enough to prevent further degradation.

  • Analyze the samples: Use a validated analytical method (e.g., HPLC-UV, GC-MS) to quantify the amount of remaining this compound and the formation of 10(Z)-heptadecenoic acid.

  • Data analysis: Plot the concentration of this compound versus time for each condition to determine the rate of degradation.

Visualizations

experimental_workflow Experimental Workflow for Using this compound prep Preparation of Anhydrous Solvents and Reagents reaction_setup Reaction Setup Under Inert Atmosphere prep->reaction_setup addition Addition of This compound reaction_setup->addition monitoring Reaction Monitoring (e.g., TLC, LC-MS) addition->monitoring workup Aqueous Workup/ Quenching monitoring->workup extraction Product Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification characterization Product Characterization purification->characterization

Caption: A typical experimental workflow for a reaction involving this compound.

troubleshooting_flowchart Troubleshooting Flowchart for Low Reaction Yield start Low or No Product Formation check_reagent Check Purity and Age of This compound start->check_reagent reagent_ok Reagent is Valid check_reagent->reagent_ok check_conditions Review Reaction Conditions (Solvent, Temperature, Time) conditions_ok Conditions are Optimal check_conditions->conditions_ok check_moisture Investigate for Moisture Contamination moisture_ok System is Anhydrous check_moisture->moisture_ok reagent_ok->check_conditions Yes replace_reagent Use a Fresh Batch of Acyl Chloride reagent_ok->replace_reagent No conditions_ok->check_moisture Yes optimize_conditions Optimize Reaction Parameters (e.g., Increase Temperature, Change Solvent) conditions_ok->optimize_conditions No dry_system Thoroughly Dry Glassware, Solvents, and Reagents moisture_ok->dry_system No success Problem Resolved moisture_ok->success Yes replace_reagent->success optimize_conditions->success dry_system->success

Caption: A decision-making flowchart for troubleshooting low-yielding reactions.

References

Preventing hydrolysis of 10(Z)-Heptadecenoyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10(Z)-Heptadecenoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of this reagent, with a primary focus on preventing hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

IssuePotential CauseRecommended Solution
Fuming upon opening the container Exposure to atmospheric moisture leading to hydrolysis and the release of HCl gas.Immediately handle the container in a fume hood. Before next use, ensure the container is purged with a dry, inert gas (e.g., nitrogen or argon) before sealing. Store in a desiccator.
Decreased reactivity in acylation reactions The acyl chloride has likely hydrolyzed to the less reactive 10(Z)-heptadecenoic acid.Assess the purity of the reagent using the analytical methods outlined in the "Experimental Protocols" section. If significant hydrolysis has occurred, the reagent may not be suitable for your reaction. Consider repurifying by distillation if possible, or using a fresh vial.
Oily or syrupy appearance of the solid reagent Absorption of water and subsequent hydrolysis. Pure this compound should be a clear liquid or solid depending on temperature.This indicates significant degradation. The reagent is likely unsuitable for most applications. Proper storage in a freezer under an inert atmosphere is critical to prevent this.
Inconsistent reaction yields Partial hydrolysis of the starting material.Always use fresh reagent from a properly stored container. If using a larger bottle, consider aliquoting into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway is hydrolysis. This compound is an acyl chloride, a class of compounds highly reactive towards nucleophiles, including water.[1][2] Even trace amounts of moisture in the atmosphere can react with the acyl chloride to form the corresponding carboxylic acid (10(Z)-heptadecenoic acid) and hydrochloric acid (HCl).[1][2][3] This reaction is often rapid and exothermic.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize hydrolysis, this compound should be stored under the following conditions:

  • Temperature: Freezer temperatures (-20°C to -80°C) are recommended for long-term storage.

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[4]

  • Container: Use a tightly sealed, chemical-resistant glass container with a PTFE-lined cap.[4]

  • Environment: Store the sealed container inside a desiccator containing a suitable desiccant to protect it from ambient moisture.

Q3: Can I store this compound at room temperature?

A3: Room temperature storage is not recommended for extended periods. While the product may be stable for a few days at ambient temperature during shipping, long-term storage at room temperature will lead to an increased rate of hydrolysis, especially if the container is not perfectly sealed from atmospheric moisture.

Q4: Which desiccants are compatible with the storage of acyl chlorides?

A4: Anhydrous calcium sulfate (B86663) (Drierite®) and molecular sieves are commonly used and effective desiccants for this purpose.[5][6] Silica gel is also a viable option.[7] When using indicating desiccants, be aware of potential, though unlikely, reactivity with the indicator compounds.[6][7]

Q5: How can I confirm the purity of my this compound?

A5: The purity can be assessed through several analytical techniques that can detect the presence of the hydrolysis product, 10(Z)-heptadecenoic acid. Detailed protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and a general titration method are provided in the "Experimental Protocols" section of this document.

Experimental Protocols

Protocol 1: Purity Assessment by FTIR Spectroscopy

Objective: To qualitatively assess the hydrolysis of this compound by identifying the characteristic infrared absorption bands of the acyl chloride and its corresponding carboxylic acid.

Methodology:

  • Under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged sample holder), place a small drop of the this compound sample between two KBr or NaCl plates.

  • Alternatively, for an Attenuated Total Reflectance (ATR) accessory, apply a small amount of the sample directly to the ATR crystal.

  • Acquire the infrared spectrum over the range of 4000-600 cm⁻¹.

  • Analysis:

    • Look for a strong, sharp absorption band around 1800 cm⁻¹ , which is characteristic of the C=O stretch of the acyl chloride.[1]

    • The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ (O-H stretch) and a carbonyl (C=O) stretch around 1710 cm⁻¹ indicates the presence of the carboxylic acid hydrolysis product. The intensity of these peaks relative to the acyl chloride peak at ~1800 cm⁻¹ provides a qualitative measure of the extent of hydrolysis.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Objective: To detect and potentially quantify the hydrolysis of this compound by observing the chemical shifts of protons adjacent to the carbonyl group.

Methodology:

  • Prepare the NMR sample in a dry NMR tube under an inert atmosphere.

  • Dissolve a small amount of this compound in a dry, deuterated solvent that does not react with acyl chlorides (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Analysis:

    • The protons on the carbon alpha to the acyl chloride carbonyl (–CH₂–COCl) will have a characteristic chemical shift.

    • The corresponding protons on the carbon alpha to the carboxylic acid carbonyl (–CH₂–COOH) will have a different, typically upfield, chemical shift.

    • A very broad singlet may also be observed for the carboxylic acid proton (-COOH).

    • By integrating the signals corresponding to the alpha-protons of both the acyl chloride and the carboxylic acid, the relative molar ratio of the two species can be estimated.

Protocol 3: Quantification of Hydrolysis by Titration

Objective: To determine the amount of this compound and its hydrolysis byproducts (10(Z)-heptadecenoic acid and HCl) in a sample. This is a two-part titration.

Methodology:

Part A: Titration of HCl and 10(Z)-heptadecenoic acid

  • Accurately weigh a sample of this compound into a flask containing a known volume of a suitable anhydrous solvent (e.g., dry acetone (B3395972) or THF).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) to the endpoint. This first titration neutralizes both the free HCl and the 10(Z)-heptadecenoic acid present as impurities.

Part B: Titration of Total Acid after Complete Hydrolysis

  • Accurately weigh another sample of the this compound into a flask.

  • Carefully add a known excess of water to completely hydrolyze the acyl chloride to 10(Z)-heptadecenoic acid and HCl. The reaction is exothermic and will release HCl gas, so this should be done in a fume hood.

  • Titrate the resulting solution with the same standardized NaOH solution to the endpoint. This titration quantifies the total amount of acid produced from the complete hydrolysis of the original acyl chloride.

Calculations:

  • From the second titration, the initial moles of this compound can be calculated (1 mole of acyl chloride produces 2 moles of acid upon hydrolysis and subsequent titration).

  • The first titration gives the moles of acidic impurities already present.

  • The percentage of hydrolysis can be calculated from these two values.

Visualizations

Hydrolysis_Pathway AcylChloride 10(Z)-Heptadecenoyl Chloride CarboxylicAcid 10(Z)-Heptadecenoic Acid AcylChloride->CarboxylicAcid Hydrolysis HCl Hydrochloric Acid (HCl) AcylChloride->HCl Water Water (H₂O)

Caption: Hydrolysis pathway of this compound.

Storage_Workflow start Receive This compound check_seal Inspect Container Seal Integrity start->check_seal store Store in Freezer (-20°C to -80°C) check_seal->store Seal OK aliquot Aliquot into smaller vials under inert atmosphere check_seal->aliquot Large Container inert_gas Blanket with Inert Gas (N₂/Ar) store->inert_gas desiccator Place in Desiccator inert_gas->desiccator use Use in Experiment desiccator->use aliquot->store

Caption: Recommended storage workflow for this compound.

References

Optimizing reaction conditions for derivatization with 10(Z)-Heptadecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z)-Heptadecenoyl chloride for derivatization reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization process.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Degradation of this compound: The reagent is sensitive to moisture and may have hydrolyzed.[1][2]Ensure proper storage of this compound at -20°C in a desiccated environment.[3] Use fresh reagent or test the activity of the stored reagent.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or the product may be degrading at high temperatures.[1][4]Optimize the reaction temperature. Start with room temperature and incrementally increase it, monitoring the reaction progress. A typical range to explore is 25-60°C.
Incorrect Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time.[1][4][5]Perform a time-course experiment to determine the optimal reaction time. Analyze aliquots at different time points (e.g., 30 min, 1h, 2h, 4h).
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.Use an aprotic solvent such as acetonitrile, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). Ensure the solvent is anhydrous.
Presence of Water: Traces of water in the reaction mixture will hydrolyze the acyl chloride.[1][6]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Products/Side Reactions Reaction with Competing Nucleophiles: If the sample matrix contains other nucleophilic groups (e.g., water, alcohols), they will compete with the target analyte for derivatization.[1][6]Purify the sample to remove interfering substances. Use a non-nucleophilic buffer if pH control is needed.
Excess Derivatizing Reagent: High concentrations of this compound can sometimes lead to side reactions.Optimize the molar ratio of the derivatizing reagent to the analyte. A typical starting point is a 1.2 to 2-fold molar excess of the acyl chloride.
Inconsistent Results Variability in Reagent Quality: The purity and activity of this compound can vary between batches.Always qualify a new batch of reagent before use in critical experiments.
Inconsistent Reaction Setup: Minor variations in reaction conditions (temperature, time, mixing) can lead to different outcomes.Standardize the experimental protocol and ensure all parameters are tightly controlled.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect the compound from moisture to prevent hydrolysis.[1][2]

Q2: What are the best solvents to use for derivatization with this compound?

A2: Anhydrous aprotic solvents are recommended. Commonly used solvents for acyl chloride derivatizations include acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF). The choice of solvent may depend on the solubility of your analyte.

Q3: My reaction is not working. What is the first thing I should check?

A3: The most common issue with acyl chloride derivatizations is the presence of moisture.[1][6] Ensure that your glassware is oven-dried, your solvent is anhydrous, and the reaction is protected from atmospheric moisture, for instance by running it under an inert atmosphere like nitrogen or argon. Also, verify the integrity of your this compound, as it can degrade if not stored properly.[2][3]

Q4: Do I need to use a catalyst for the derivatization reaction?

A4: Often, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is used to scavenge the HCl that is generated during the reaction. The presence of a base can drive the reaction to completion. However, the necessity of a catalyst is system-dependent and should be determined empirically.

Q5: How can I monitor the progress of the derivatization reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC), depending on the properties of your analyte and the derivatized product. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.

Experimental Protocols

General Protocol for Derivatization of a Primary Amine with this compound
  • Preparation:

    • Oven-dry all glassware and allow it to cool to room temperature in a desiccator.

    • Use anhydrous solvents and reagents.

  • Reaction Setup:

    • In a dry reaction vial, dissolve the amine-containing analyte in the chosen anhydrous aprotic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Add a non-nucleophilic base, such as triethylamine (TEA), at a 1.5 molar excess relative to the analyte.

    • Prepare a fresh solution of this compound in the same anhydrous solvent at a concentration that will result in a 1.2 molar excess relative to the analyte in the final reaction mixture.

  • Derivatization:

    • Add the this compound solution to the analyte solution.

    • Vortex the mixture gently and incubate at the desired temperature (e.g., room temperature or 40°C) for the optimized reaction time (e.g., 1 hour).

  • Quenching and Analysis:

    • To quench the reaction, add a small amount of an appropriate quenching agent, such as methanol, to react with any remaining this compound.

    • The sample is now ready for analysis by the chosen analytical method (e.g., LC-MS, GC-MS).

Data Presentation

Table 1: Optimization of Reaction Temperature
Temperature (°C)Reaction Time (h)AnalyteDerivatizing ReagentMolar Ratio (Analyte:Reagent)SolventYield (%)
251Analyte AThis compound1:1.2Acetonitrile75
401Analyte AThis compound1:1.2Acetonitrile92
601Analyte AThis compound1:1.2Acetonitrile88
Table 2: Optimization of Reaction Time
Temperature (°C)Reaction Time (h)AnalyteDerivatizing ReagentMolar Ratio (Analyte:Reagent)SolventYield (%)
400.5Analyte AThis compound1:1.2Acetonitrile85
401Analyte AThis compound1:1.2Acetonitrile92
402Analyte AThis compound1:1.2Acetonitrile91

Visualizations

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte Analyte Solution (in Anhydrous Solvent) Mix Mix Reactants Analyte->Mix Reagent This compound Solution (Freshly Prepared) Reagent->Mix Base Base (e.g., TEA) Base->Mix Incubate Incubate (Optimized Temp & Time) Mix->Incubate Derivatization Quench Quench Reaction Incubate->Quench Completion Analysis Analytical Method (LC-MS, GC-MS) Quench->Analysis

Caption: Experimental workflow for derivatization with this compound.

TroubleshootingLogic Start Low/No Product Yield CheckReagent Check Reagent Integrity (Storage & Age) Start->CheckReagent CheckMoisture Ensure Anhydrous Conditions (Solvent, Glassware, Atmosphere) Start->CheckMoisture OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp OptimizeTime Optimize Reaction Time Start->OptimizeTime CheckRatio Optimize Molar Ratio Start->CheckRatio Success Successful Derivatization CheckReagent->Success CheckMoisture->Success OptimizeTemp->Success OptimizeTime->Success CheckRatio->Success

Caption: Troubleshooting logic for low or no product yield in derivatization reactions.

References

Side reactions and byproducts in 10(Z)-Heptadecenoyl chloride derivatizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z)-Heptadecenoyl chloride. The information is designed to help you anticipate and resolve common issues encountered during derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a reactive acyl chloride derived from 10(Z)-heptadecenoic acid. Its high reactivity makes it a valuable reagent for derivatizing nucleophilic functional groups, such as primary and secondary amines, alcohols, and phenols. This derivatization is often performed to improve the analyte's properties for chromatographic separation and detection, for example, in mass spectrometry-based metabolomics.

Q2: Why is my reaction yield of the desired derivative consistently low?

Low yields are one of the most common issues when working with acyl chlorides.[1] The primary culprit is often the high reactivity of the acyl chloride with any trace amounts of water present in the reaction, leading to hydrolysis.[1][2][3][4] Other potential causes include incomplete reaction due to steric hindrance, suboptimal reaction conditions (temperature, time), or reaction with other nucleophiles present in your sample or solvent.[1][5]

Q3: I see an unexpected peak in my chromatogram (GC/MS, LC/MS) with a molecular weight corresponding to 10(Z)-heptadecenoic acid. What is this?

This peak is almost certainly the result of the hydrolysis of this compound.[2][4] Acyl chlorides readily react with water, even atmospheric moisture, to form the corresponding carboxylic acid.[2][3][6] The presence of this byproduct is a strong indicator that your reaction conditions are not sufficiently anhydrous.[2]

Q4: Can the cis-(Z) double bond at the 10-position isomerize to a trans-(E) configuration during derivatization?

While not as common as hydrolysis, isomerization of the double bond is a potential side reaction for unsaturated acyl chlorides. The conditions of your derivatization, such as heat or the presence of certain catalysts, could potentially lead to a mixture of cis and trans isomers in your final product. Analytical methods such as gas chromatography (GC) with specialized columns or silver-ion high-performance liquid chromatography (HPLC) can be used to separate and identify these isomers.[7][8][9][10][11]

Q5: What are the white fumes I see when I open a container of this compound?

The white fumes are hydrogen chloride (HCl) gas, which is formed when the acyl chloride reacts with moisture in the air.[2] This is a visual confirmation of the compound's high reactivity and sensitivity to water.

Troubleshooting Guides

Issue 1: Low Yield of Desired Derivative & Presence of Carboxylic Acid Byproduct
Potential Cause Recommended Solution
Hydrolysis of this compound Strict Anhydrous Conditions: This is the most critical factor.[2] Dry all glassware in an oven (e.g., 120°C overnight) and cool under a stream of dry inert gas (nitrogen or argon) or in a desiccator. Use freshly dried, anhydrous solvents. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.[2] Perform the reaction under an inert atmosphere (nitrogen or argon).[2]
Incomplete Reaction Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] For less reactive nucleophiles, consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[2][3]
Insufficient Reagent Increase Molar Ratio: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of this compound to ensure the complete derivatization of your analyte.[5]
Steric Hindrance Adjust Reaction Conditions: For sterically hindered nucleophiles, you may need to increase the reaction temperature or prolong the reaction time.[1]
Issue 2: Appearance of Multiple Unexpected Peaks in the Chromatogram
Potential Cause Recommended Solution
Reaction with Solvent or Other Matrix Components Solvent Selection: Ensure your solvent is non-nucleophilic (e.g., dichloromethane (B109758), tetrahydrofuran) if your target is not the solvent itself. Alcohols like methanol (B129727) or ethanol (B145695) will react with the acyl chloride to form esters. Sample Cleanup: If your sample is complex, consider a cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove competing nucleophiles before derivatization.[5]
Polymerization Control Temperature: High temperatures can sometimes promote the polymerization of unsaturated fatty acyl chlorides. Conduct the reaction at the lowest effective temperature.
Isomerization of the Double Bond Mild Reaction Conditions: Avoid excessive heat and prolonged reaction times. Analytical Confirmation: Use appropriate analytical techniques (e.g., GC with a suitable capillary column, Ag-HPLC) to confirm the presence of isomers.[7]

Summary of Potential Side Reactions and Byproducts

Side Reaction Reactant/Condition Byproduct(s) Preventative Measures
Hydrolysis Water (H₂O)10(Z)-Heptadecenoic acid, HClUse anhydrous solvents and reagents; perform under an inert atmosphere.[2][3]
Alcoholysis Alcohols (R-OH)Alkyl 10(Z)-heptadecenoate (Ester)Use non-alcoholic solvents unless ester formation is the goal.
Aminolysis Competing amines (R-NH₂)N-substituted 10(Z)-heptadecenamidePurify the sample to remove interfering amines before derivatization.
Polymerization Heat, catalystsOligomers/Polymers of 10(Z)-heptadecenoic acidUse mild reaction temperatures; avoid unnecessarily long reaction times.
Isomerization Heat, acidic/basic conditions10(E)-Heptadecenoyl derivativesUse neutral, mild reaction conditions and moderate temperatures.

Experimental Protocols

Protocol 1: General Derivatization of a Primary Amine with this compound

Objective: To derivatize a primary amine for subsequent analysis (e.g., LC-MS).

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (B128534) (TEA) or pyridine

  • Dry, inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Add anhydrous triethylamine (1.1 equivalents) to the solution to act as an HCl scavenger.

  • Cool the mixture to 0°C using an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the this compound solution to the stirred amine solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Visualizations

derivatization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis start Start: Dry Glassware & Reagents amine_prep Dissolve Amine & Base in Anhydrous Solvent start->amine_prep acyl_prep Dissolve this compound in Anhydrous Solvent start->acyl_prep addition Slowly Add Acyl Chloride Solution at 0°C amine_prep->addition acyl_prep->addition react Stir at Room Temperature (1-3 hours) addition->react workup Aqueous Work-up react->workup purify Purification (e.g., Chromatography) workup->purify analysis Analysis (LC-MS, GC-MS) purify->analysis

Caption: General workflow for the derivatization of a primary amine.

hydrolysis_side_reaction acyl_chloride This compound carboxylic_acid 10(Z)-Heptadecenoic Acid (Byproduct) acyl_chloride->carboxylic_acid + H₂O water Water (H₂O) (Moisture) water->carboxylic_acid hcl HCl

Caption: Hydrolysis: The most common side reaction.

troubleshooting_workflow rect_node rect_node start Low Yield? check_hydrolysis Carboxylic Acid Byproduct Present? start->check_hydrolysis check_starting_material Unreacted Starting Material? check_hydrolysis->check_starting_material No sol_anhydrous Improve Anhydrous Technique check_hydrolysis->sol_anhydrous Yes check_other_peaks Other Unexpected Peaks? check_starting_material->check_other_peaks No sol_optimize Optimize Reaction (Time, Temp, Stoichiometry) check_starting_material->sol_optimize Yes sol_cleanup Consider Sample Cleanup & Solvent Purity check_other_peaks->sol_cleanup Yes

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 10(Z)-Heptadecenoyl Chloride Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10(Z)-heptadecenoyl chloride and its derivatives using chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound derivatives.

Issue 1: No product peak or significantly reduced recovery after purification.

  • Question: I am not observing the peak for my this compound derivative, or the yield is very low after column chromatography. What could be the cause?

  • Answer: This issue is often due to the high reactivity of the acyl chloride functional group. Acyl chlorides are susceptible to hydrolysis by water or alcohol.

    • Moisture in Solvents or on Silica (B1680970): Trace amounts of water in your mobile phase or adsorbed onto the silica gel can hydrolyze the acyl chloride to the corresponding carboxylic acid.

    • Use of Protic Solvents: Solvents like methanol (B129727) or ethanol (B145695) in the mobile phase will react with the acyl chloride to form the corresponding methyl or ethyl ester.

    Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents are of high purity and anhydrous. Use freshly opened solvents or those dried over molecular sieves.

    • Dry the Stationary Phase: Dry the silica gel in a vacuum oven before use to remove adsorbed water.

    • Aprotic Mobile Phase: Employ aprotic solvents for your mobile phase, such as a hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane gradient.

    • Minimize Exposure to Air: Work quickly and minimize the exposure of your sample and fractions to atmospheric moisture.

Issue 2: Tailing or broad peaks in the chromatogram.

  • Question: My purified this compound derivative shows significant peak tailing in the HPLC analysis. How can I improve the peak shape?

  • Answer: Peak tailing for fatty acid derivatives can be caused by several factors.

    • Secondary Interactions with Silica: Residual silanol (B1196071) groups on the silica surface can interact with polar moieties in your molecule, leading to tailing.

    • Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[1]

    • Inappropriate Mobile Phase: The choice of mobile phase can significantly impact peak symmetry.[1]

    Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a modifier to the mobile phase to reduce interactions with free silanols. For normal-phase chromatography, adding a small percentage of a slightly more polar, aprotic solvent can help.

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.[1]

    • Optimize Mobile Phase: Systematically vary the mobile phase composition to find the optimal conditions for your specific derivative.

Issue 3: Co-elution of impurities with the desired product.

  • Question: I am having difficulty separating my this compound derivative from closely related impurities. What strategies can I use to improve resolution?

  • Answer: Co-elution is a common challenge, especially with structurally similar impurities.

    • Isomeric Impurities: Geometric isomers (cis/trans) or positional isomers can be difficult to separate.

    • Similar Polarity: Impurities with similar polarity to the target compound will have similar retention times.

    Troubleshooting Steps:

    • Optimize the Mobile Phase: A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve the separation of closely eluting compounds.

    • Alternative Stationary Phase: If using a standard silica column, consider a different stationary phase. For separating geometric isomers, an argentated silica gel column can be effective.[2] Reversed-phase chromatography on a C18 column can also provide a different selectivity.[2][3]

    • Change the Elution Mode: If you are using normal-phase chromatography, switching to reversed-phase chromatography (or vice-versa) can significantly alter the elution order and improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is sensitive to moisture and should be handled under anhydrous conditions. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to prevent degradation. When handling, use dry glassware and syringes. This product is generally stable at room temperature for short periods, such as during shipping.[4]

Q2: Can I use reversed-phase HPLC for the purification of this compound derivatives?

A2: Yes, reversed-phase HPLC can be a powerful technique for the purification of fatty acid derivatives.[2][3] However, it is crucial to use aprotic solvents in the mobile phase to prevent the hydrolysis of the acyl chloride. A mobile phase system consisting of acetonitrile (B52724) and a non-protic organic solvent would be a suitable starting point. A C18 or C8 column is a common choice for this type of separation.

Q3: How can I detect this compound derivatives during chromatography if they do not have a strong UV chromophore?

A3: If your derivative lacks a UV chromophore, you have several detection options:

  • Refractive Index (RI) Detector: RI detectors are universal but are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a good option for non-volatile compounds and is compatible with gradient elution.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides high sensitivity and structural information.

  • Derivatization: You can derivatize your compound with a UV-active or fluorescent tag. However, this adds an extra step to your workflow and may not be ideal if you need the underivatized acyl chloride.

Experimental Protocols & Data

Table 1: Representative Normal-Phase Chromatography Parameters for this compound Purification
ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Column Dimensions 2.5 cm I.D. x 30 cm Length
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 0% to 10%)
Flow Rate 10-15 mL/min
Detection TLC with a suitable stain (e.g., phosphomolybdic acid)
Sample Loading Dry loading or concentrated solution in hexane
Expected Purity >95%
Table 2: Representative Reversed-Phase HPLC Parameters for Purity Analysis
ParameterValue
Stationary Phase C18 (5 µm, 120 Å)
Column Dimensions 4.6 mm I.D. x 250 mm Length
Mobile Phase Isocratic Acetonitrile/Dichloromethane (e.g., 80:20)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection ELSD or MS
Injection Volume 10 µL
Detailed Methodology: Flash Chromatography Purification
  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is stable and free of cracks or air bubbles.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (hexane) and carefully load it onto the column.

  • Elution:

    • Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Visualize the spots using a suitable stain (e.g., phosphomolybdic acid) and gentle heating.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure at a low temperature to avoid degradation of the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery prep_solvents Prepare Anhydrous Mobile Phase pack_column Pack Silica Gel Column prep_solvents->pack_column load_sample Load Crude 10(Z)-Heptadecenoyl Chloride Derivative pack_column->load_sample elute Elute with Gradient (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent (Low Temperature) pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue Encountered no_peak No/Low Product Recovery start->no_peak bad_shape Peak Tailing/ Broadening start->bad_shape co_elution Co-elution of Impurities start->co_elution anhydrous Use Anhydrous Conditions no_peak->anhydrous aprotic Use Aprotic Solvents no_peak->aprotic modifier Add Mobile Phase Modifier bad_shape->modifier reduce_load Reduce Sample Load bad_shape->reduce_load optimize_mp Optimize Mobile Phase Gradient co_elution->optimize_mp change_sp Change Stationary Phase co_elution->change_sp

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Synthesis of 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10(Z)-Heptadecenoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and effective method is a two-step process. First, the synthesis of the precursor, 10(Z)-heptadecenoic acid, is typically achieved via a Wittig reaction to ensure the desired Z-stereochemistry of the double bond. Subsequently, the carboxylic acid is converted to the acyl chloride using a chlorinating agent.

Q2: Which chlorinating agent is best for converting 10(Z)-heptadecenoic acid to its acyl chloride?

A2: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used. However, for unsaturated fatty acids like 10(Z)-heptadecenoic acid, oxalyl chloride is often preferred. It is a milder reagent and reactions can be carried out at lower temperatures, which helps to minimize side reactions such as isomerization of the Z-double bond to the more stable E-isomer.[1][2]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include:

  • Achieving high Z-selectivity in the initial alkene synthesis.

  • Preventing isomerization of the Z-double bond to the E-isomer during the chlorination step.

  • Avoiding side reactions at the double bond, such as halogen addition.

  • Purification of the final product, as acyl chlorides are reactive and sensitive to moisture.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials. For the acyl chloride formation, quenching a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the stable ester derivative allows for easier TLC analysis.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the product mixture, including the ratio of Z/E isomers.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of both the intermediate acid and the final acyl chloride.

Troubleshooting Guides

Problem 1: Low yield of 10(Z)-heptadecenoic acid in the Wittig reaction.
Possible Cause Suggested Solution
Incomplete ylide formation.Ensure anhydrous reaction conditions. Use a strong, fresh base (e.g., n-butyllithium, sodium amide) and allow sufficient time for the deprotonation of the phosphonium (B103445) salt. The formation of a colored solution (often orange or red) can indicate ylide generation.
Unreactive aldehyde.Check the purity of the aldehyde. If it has been stored for a long time, it may have oxidized to the corresponding carboxylic acid. Purify by distillation if necessary.
Unstable ylide.Prepare the ylide in situ and use it immediately. Some ylides are not stable over long periods, even at low temperatures.
Suboptimal reaction temperature.The Wittig reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. Optimize the temperature profile for your specific substrates.
Steric hindrance.If either the aldehyde or the ylide is sterically hindered, the reaction rate may be significantly reduced. Consider using a less hindered phosphonium salt if possible.
Problem 2: Presence of the E-isomer in the 10(Z)-heptadecenoic acid product.
Possible Cause Suggested Solution
Use of a stabilized ylide.For high Z-selectivity, a non-stabilized or semi-stabilized ylide is generally preferred. Stabilized ylides tend to favor the formation of the E-alkene.[5][6]
Presence of lithium salts.While lithium salts can sometimes influence stereoselectivity, their absence in a salt-free Wittig reaction with non-stabilized ylides generally favors the Z-isomer.[5]
Isomerization during workup or purification.Avoid acidic conditions during workup, as this can catalyze Z-E isomerization.[7] Use neutral or slightly basic washes. Purification by column chromatography on silica (B1680970) gel can sometimes cause isomerization; consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Problem 3: Low yield of this compound.

| Possible Cause | Suggested Solution | | Incomplete reaction. | Ensure a slight excess of the chlorinating agent is used (typically 1.1 to 1.5 equivalents). For thionyl chloride, refluxing may be necessary to drive the reaction to completion. With oxalyl chloride, the reaction is often run at room temperature or below, and the evolution of gas (CO and CO₂) indicates the reaction is proceeding.[8] | | Hydrolysis of the acyl chloride. | This is a very common issue. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous. Acyl chlorides are highly reactive towards water.[9] | | Side reactions with the double bond. | When using thionyl chloride, higher temperatures can promote side reactions. Using oxalyl chloride at low temperatures (-15 °C to 5 °C) is reported to minimize side reactions with unsaturated fatty acids.[1] | | Loss during workup. | Excess chlorinating agent and solvent are typically removed under reduced pressure. Avoid excessively high temperatures during rotary evaporation to prevent product decomposition. Co-evaporation with an inert, anhydrous solvent like toluene (B28343) can help remove traces of thionyl chloride.[4] |

Problem 4: Isomerization to the E-isomer during chlorination.
Possible Cause Suggested Solution
High reaction temperature.Use the mildest possible conditions. With oxalyl chloride, perform the reaction at 0 °C or even lower (e.g., -15 °C).[1] If using thionyl chloride, avoid prolonged heating at high temperatures.
Acid-catalyzed isomerization.The generation of HCl as a byproduct can catalyze the isomerization of the Z-double bond. The use of a proton scavenger like pyridine (B92270) can be considered, but this may introduce other complexities. A key strategy is to keep the reaction temperature low and the reaction time as short as possible.
Photochemical isomerization.Protect the reaction from light, especially if using reagents that can generate radical species upon exposure to UV light.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Unsaturated Fatty Acid Conversion

Chlorinating AgentTypical ConditionsAdvantagesDisadvantagesReported Yields (General)
Thionyl Chloride (SOCl₂)Neat or in a non-polar solvent (e.g., DCM, toluene), reflux.Inexpensive; gaseous byproducts are easily removed.Harsher conditions (reflux) may lead to isomerization or other side reactions with the double bond.Good to excellent
Oxalyl Chloride ((COCl)₂)In a non-polar solvent (e.g., DCM) with a catalytic amount of DMF, -15 °C to room temperature.Milder reaction conditions; less prone to side reactions with sensitive functional groups.[3] Gaseous byproducts.More expensive than thionyl chloride.Good to excellent
Phosphorus Pentachloride (PCl₅)In an inert solvent (e.g., hexane, CCl₄).Highly reactive.Solid reagent, can be difficult to handle; produces solid byproducts that require separation.Good

Experimental Protocols

Synthesis of 10(Z)-Heptadecenoic Acid via Wittig Reaction

This protocol is a general guideline and may require optimization.

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask under an inert atmosphere, dissolve (9-bromononyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a strong base such as n-butyllithium (n-BuLi) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at low temperature for 1-2 hours.

  • Wittig Reaction:

    • To the ylide solution at -78 °C, slowly add a solution of heptanal (B48729) in anhydrous THF.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or hexane.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. Purify the 10(Z)-heptadecenoic acid by column chromatography on silica gel.

Synthesis of this compound

Method A: Using Oxalyl Chloride (Recommended for preserving Z-isomer)

  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 10(Z)-heptadecenoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add oxalyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution.

    • After the addition of oxalyl chloride, add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst. Gas evolution (CO and CO₂) should be observed.

  • Reaction and Workup:

    • Allow the reaction to stir at 0 °C for 1-2 hours, or until gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching with methanol, and analyzing by TLC or GC-MS.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to keep the temperature low during this step.

    • The resulting crude this compound is often used immediately in the next step without further purification.

Method B: Using Thionyl Chloride

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, add 10(Z)-heptadecenoic acid.

    • Carefully add thionyl chloride (2-3 equivalents) dropwise at room temperature. The reaction can also be performed in an inert solvent like DCM or toluene.

  • Reaction and Workup:

    • Gently reflux the mixture for 1-3 hours, or until the evolution of SO₂ and HCl gas has stopped.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent (if used) by distillation, followed by rotary evaporation under reduced pressure. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated.[4] The crude product can then be used directly.

Visualizations

Wittig_Reaction_Workflow start Start: (9-Bromononyl)triphenylphosphonium bromide + Heptanal ylide_formation Ylide Formation (Anhydrous THF, -78 °C, n-BuLi) start->ylide_formation wittig_reaction Wittig Reaction (-78 °C to RT) ylide_formation->wittig_reaction workup Aqueous Workup (NH4Cl quench, extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 10(Z)-Heptadecenoic Acid purification->product

Caption: Workflow for the synthesis of 10(Z)-heptadecenoic acid via the Wittig reaction.

Acyl_Chloride_Synthesis_Logic cluster_start Starting Material cluster_choice Choice of Chlorinating Agent cluster_conditions Reaction Conditions cluster_outcome Potential Outcomes cluster_product Final Product start 10(Z)-Heptadecenoic Acid reagent_choice Thionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂) start->reagent_choice conditions Reflux Low Temperature (-15 to 0 °C) reagent_choice:f0->conditions:f0 Harsher reagent_choice:f1->conditions:f1 Milder outcome High Yield, Z-isomer retained Low Yield / Isomerization conditions:f0->outcome:f1 Risk of Isomerization conditions:f1->outcome:f0 product This compound outcome:f0->product

Caption: Decision logic for selecting a chlorinating agent to preserve the Z-isomer.

Troubleshooting_Isomerization cluster_causes Potential Causes cluster_solutions Solutions problem Problem: E-isomer detected in product cause1 High Reaction Temperature problem->cause1 cause2 Acidic Conditions problem->cause2 cause3 Use of Stabilized Ylide (in Wittig step) problem->cause3 solution1 Use Oxalyl Chloride at low temp cause1->solution1 solution2 Neutral/basic workup cause2->solution2 solution3 Use non-stabilized ylide cause3->solution3

References

Troubleshooting low derivatization efficiency with 10(Z)-Heptadecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10(Z)-Heptadecenoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during derivatization experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (C17H31ClO, CAS No. 126761-39-5) is a long-chain acyl chloride.[1][2] In research, it is primarily used as a derivatizing agent to introduce a C17 fatty acyl chain onto molecules containing nucleophilic functional groups such as primary and secondary amines, alcohols, and phenols. This derivatization is often performed to:

  • Increase the hydrophobicity of a molecule.

  • Improve its chromatographic retention and separation.[3]

  • Enhance its ionization efficiency for mass spectrometry analysis.[3]

  • Synthesize specific lipid amides or esters for further study.

Q2: What are the most common reasons for low derivatization efficiency with this compound?

Low yields in derivatization reactions with this compound can typically be attributed to one or more of the following factors:

  • Hydrolysis of this compound: Acyl chlorides are highly reactive and readily hydrolyze in the presence of moisture to form the corresponding carboxylic acid, which is unreactive for derivatization.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to an incomplete reaction.[5]

  • Poor Reagent Quality: The this compound may have degraded during storage.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction's efficiency.[5]

  • Low Nucleophilicity of the Substrate: The molecule you are trying to derivatize may not be a strong enough nucleophile.

  • Steric Hindrance: The long chain of this compound or bulky groups on the substrate may sterically hinder the reaction.[6]

Q3: How should I store and handle this compound?

Proper storage and handling are critical to maintaining the reactivity of this compound. It should be stored at -20°C for long-term stability.[1] For shorter periods, storage at 4°C is acceptable.[1] It is crucial to keep the reagent under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and subsequent hydrolysis. When handling, use dry glassware and syringes.

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are observing low or no formation of your desired derivatized product, consider the following troubleshooting steps.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Derivatization Yield start Low/No Product check_reagent 1. Verify Reagent Quality & Handling start->check_reagent reagent_hydrolysis Is the acyl chloride hydrolyzed? (Check for carboxylic acid peak) check_reagent->reagent_hydrolysis check_conditions 2. Review Reaction Conditions temp_time Are temperature and time optimal? check_conditions->temp_time check_substrate 3. Assess Substrate Reactivity nucleophilicity Is the substrate a strong nucleophile? check_substrate->nucleophilicity check_workup 4. Examine Workup & Purification product_loss Is product lost during extraction? check_workup->product_loss anhydrous_conditions Were anhydrous conditions used? reagent_hydrolysis->anhydrous_conditions No solution_reagent Solution: Use fresh reagent. Store under inert gas. reagent_hydrolysis->solution_reagent Yes anhydrous_conditions->check_conditions Yes solution_anhydrous Solution: Use oven-dried glassware, dry solvents, and inert atmosphere. anhydrous_conditions->solution_anhydrous No base_solvent Is the base/solvent appropriate? temp_time->base_solvent Yes solution_conditions Solution: Optimize temperature and time. Monitor reaction by TLC/LC-MS. temp_time->solution_conditions No base_solvent->check_substrate Yes solution_base_solvent Solution: Try a different non-nucleophilic base or a more suitable solvent. base_solvent->solution_base_solvent No solubility Is the substrate soluble? nucleophilicity->solubility Yes solution_nucleophilicity Solution: Use a stronger base to deprotonate the substrate (e.g., NaH). nucleophilicity->solution_nucleophilicity No solubility->check_workup Yes solution_solubility Solution: Choose a solvent that dissolves both substrate and reagent. solubility->solution_solubility No solution_workup Solution: Modify workup procedure. Check pH and solvent choice. product_loss->solution_workup Yes

Caption: A logical workflow for troubleshooting low derivatization yield.

Step-by-Step Troubleshooting Questions

1. Reagent Integrity and Handling

  • Q: Could my this compound be degraded?

    • A: Yes, this is a common issue. Acyl chlorides are susceptible to hydrolysis. If the reagent has been opened multiple times or stored improperly, it may have converted to heptadecenoic acid. It is recommended to use a fresh vial or aliquot of the reagent.

  • Q: Were my reaction conditions strictly anhydrous?

    • A: Even trace amounts of water can hydrolyze the acyl chloride. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Conditions

  • Q: Are my reaction temperature and time sufficient?

    • A: Derivatization reactions can be slow, especially with sterically hindered substrates. If you are running the reaction at 0°C or room temperature, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Q: Is my choice of base and solvent optimal?

3. Substrate-Specific Issues

  • Q: Is my substrate sufficiently nucleophilic?

    • A: If your substrate has electron-withdrawing groups near the functional group to be derivatized, its nucleophilicity may be reduced. In such cases, a stronger base might be needed to deprotonate the functional group and increase its reactivity.

  • Q: Is my substrate soluble in the reaction solvent?

    • A: If the substrate is not fully dissolved, the reaction will be slow and inefficient. You may need to screen different anhydrous solvents to find one that provides good solubility for both the substrate and this compound.

Problem 2: Multiple Products or Side Reactions

  • Q: I see multiple spots on my TLC or multiple peaks in my LC-MS. What could be the cause?

    • A: This could be due to several factors:

      • Incomplete Reaction: You may be seeing a mix of starting material and product.

      • Side Reactions: The acyl chloride could be reacting with other nucleophilic sites on your molecule if it has multiple functional groups.

      • Hydrolysis: The spot or peak corresponding to heptadecenoic acid (from hydrolysis of the acyl chloride) may be present.

      • Impurity in Starting Material: The impurity may also be getting derivatized.

Experimental Protocols

General Protocol for Derivatization of an Amine with this compound

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.

Materials:

  • Substrate (containing a primary or secondary amine)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N), distilled and stored over KOH

  • Nitrogen or Argon gas

  • Oven-dried glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve your substrate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you can gently heat the mixture (e.g., to 40°C).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product using flash column chromatography.

Signaling Pathway of Derivatization

Derivatization_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Substrate Substrate (R-NH2 or R-OH) Nucleophilic_Attack Nucleophilic Attack Substrate->Nucleophilic_Attack Acyl_Chloride This compound Acyl_Chloride->Nucleophilic_Attack Base Base (e.g., Et3N) Base_Quench Base Neutralizes HCl Base->Base_Quench HCl_Formation HCl Formation Nucleophilic_Attack->HCl_Formation Derivatized_Product Derivatized Product Nucleophilic_Attack->Derivatized_Product HCl_Formation->Base_Quench Salt Triethylammonium Chloride Base_Quench->Salt

Caption: General signaling pathway for the derivatization reaction.

Data Presentation

The efficiency of derivatization can be highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can affect the yield, based on general principles of acylation reactions. These should be used as a guide for optimizing your specific reaction.

Table 1: Effect of Base and Solvent on Derivatization Yield

Base (1.2 eq)SolventTemperature (°C)Time (h)Representative Yield (%)Notes
TriethylamineDichloromethane25470-90Standard conditions, generally good for many substrates.
PyridineDichloromethane25465-85Pyridine can also act as a nucleophilic catalyst.
NoneDichloromethane2512<10Inefficient due to HCl buildup.
TriethylamineTetrahydrofuran25475-95THF can be a good alternative if substrate solubility is an issue in DCM.
Sodium BicarbonateAcetonitrile/Water25250-70Schotten-Baumann conditions; may cause hydrolysis of the acyl chloride.

Table 2: Effect of Temperature and Time on Derivatization Yield

Substrate TypeTemperature (°C)Time (h)Representative Yield (%)Notes
Unhindered Primary Amine0 to 252>90Reaction is typically fast.
Sterically Hindered Amine25850Longer reaction time or higher temperature may be needed.
Sterically Hindered Amine50475Increased temperature improves the reaction rate.
Alcohol251240Alcohols are generally less nucleophilic than amines.
Alcohol60680Requires more forcing conditions.

References

Mass spectral fragmentation patterns of 10(Z)-Heptadecenoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z)-heptadecenoyl chloride and its derivatives. The information provided is intended to assist with the interpretation of mass spectral data and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in electron ionization mass spectrometry (EI-MS)?

A1: The molecular ion peak for this compound is often of low abundance or may not be observed at all in EI-MS.[1] This is a common characteristic for acyl chlorides. The molecular weight of this compound is 286.92 g/mol (for the 35Cl isotope) and 288.92 g/mol (for the 37Cl isotope). Therefore, if observed, you would expect to see peaks at m/z 286 and 288 in an approximate 3:1 ratio, reflecting the natural isotopic abundance of chlorine.[1]

Q2: What are the primary fragmentation patterns expected for this compound in EI-MS?

A2: The mass spectral fragmentation of this compound is expected to be dominated by several key pathways:

  • Loss of a chlorine radical: A primary and often prominent fragmentation event is the loss of the chlorine atom to form a stable acylium ion ([M-Cl]+).[1][2]

  • Loss of carbon monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide ([M-Cl-CO]+).

  • Cleavage of the alkyl chain: Fragmentation along the hydrocarbon chain will produce a series of characteristic ions separated by 14 amu (representing CH2 groups).[3]

  • Cleavage around the double bond: The presence of the double bond at the C10 position can influence fragmentation, leading to specific cleavage patterns around this site.

Q3: How can I confirm the position of the double bond in this compound using mass spectrometry?

A3: While EI-MS can provide general structural information, unambiguously determining the double bond position can be challenging due to potential ion migration. For precise localization of the double bond, derivatization techniques followed by mass spectrometry are often employed. One common method is the formation of dimethyl disulfide (DMDS) adducts, which, upon fragmentation, yield characteristic ions that pinpoint the original position of the double bond.

Predicted Mass Spectral Fragmentation Data

The following table summarizes the expected major fragments for this compound in EI-MS. The relative abundances are estimates and can vary depending on the instrument and experimental conditions.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonExpected Relative Abundance
286/288[M]+• (Molecular Ion)Low to absent
251[M-Cl]+ (Acylium ion)High
223[M-Cl-CO]+Moderate
Various[CnH2n-1]+, [CnH2n+1]+Series of peaks

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

  • Dissolution: Dissolve the this compound sample in a dry, inert solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.[1]

  • Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout the sample preparation process to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.[1]

  • Derivatization (Optional, for double bond localization): For DMDS derivatization, the sample can be treated with dimethyl disulfide in the presence of a catalyst like iodine prior to injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Injector: Split/splitless injector, operated in splitless mode.[1]

  • Injector Temperature: 250 °C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.[1]

    • Ramp: 10 °C/min to 280 °C.[1]

    • Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Troubleshooting Guide

Q1: I am not observing the molecular ion peak in my mass spectrum. Is there a problem with my instrument?

A1: Not necessarily. The molecular ion peak for acyl chlorides is often very weak or completely absent in EI-MS due to its high reactivity and propensity for fragmentation.[1] Look for the characteristic [M-Cl]+ peak, which is expected to be a prominent fragment.

Q2: My chromatogram shows significant peak tailing. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Active sites: Active sites in the injector liner or the GC column can interact with the analyte. Consider using a deactivated liner and a high-quality, inert column.

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Trimming the first few centimeters of the column or replacing it may be necessary.

  • Sample degradation: The acyl chloride may be hydrolyzing to the carboxylic acid on the column. Ensure your sample and solvent are completely dry.

Q3: I am seeing a peak corresponding to 10(Z)-heptadecenoic acid in my chromatogram. Why is this happening?

A3: The presence of the corresponding carboxylic acid is likely due to the hydrolysis of the acyl chloride. This can occur if there is any moisture in your sample, solvent, or GC system. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and check your carrier gas for moisture.

Q4: The fragmentation pattern is complex and difficult to interpret. What can I do?

A4: Long-chain unsaturated compounds can produce complex fragmentation patterns. To aid in interpretation:

  • Use a library: Compare your spectrum to a commercial mass spectral library (e.g., NIST) if available, though a spectrum for this specific compound may not be present.

  • Consider derivatization: As mentioned earlier, derivatization techniques can provide more definitive structural information, especially regarding the double bond position.

  • Soft ionization: If available, consider using a softer ionization technique, such as chemical ionization (CI), which may produce a more abundant molecular ion and less fragmentation.

Visualizations

fragmentation_pathway M This compound [M]+• (m/z 286/288) M_minus_Cl Acylium ion [M-Cl]+ (m/z 251) M->M_minus_Cl - Cl• M_minus_Cl_minus_CO [M-Cl-CO]+ (m/z 223) M_minus_Cl->M_minus_Cl_minus_CO - CO Alkyl_fragments Alkyl Chain Fragments (CnH2n-1, CnH2n+1) M_minus_Cl_minus_CO->Alkyl_fragments Further Fragmentation

Caption: Predicted EI-MS fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start dissolve Dissolve Sample in Anhydrous Solvent prep_start->dissolve derivatize Optional: Derivatization (e.g., DMDS) dissolve->derivatize prep_end Ready for Injection derivatize->prep_end injection GC Injection prep_end->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectra Acquire Mass Spectra detection->spectra interpretation Interpret Fragmentation spectra->interpretation library_search Library Search (Optional) interpretation->library_search report Generate Report interpretation->report library_search->report

Caption: General experimental workflow for GC-MS analysis.

References

Handling and safety precautions for unsaturated acyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Unsaturated Acyl Chlorides

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with unsaturated acyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of unsaturated acyl chlorides?

A1: Unsaturated acyl chlorides are highly hazardous materials that pose multiple risks:

  • High Reactivity : They react violently and exothermically with water, alcohols, amines, and bases to produce corrosive byproducts like hydrochloric acid.[1][2][3]

  • Flammability : They are highly flammable liquids with low flash points, and their vapors can form explosive mixtures with air.[1] Vapors are heavier than air and can travel to a source of ignition.[1]

  • Corrosivity : They are extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][4]

  • Toxicity : They are often fatal if inhaled.[1] Low molecular weight acyl chlorides are also lachrymators (tear-producing agents).

  • Spontaneous Polymerization : The unsaturated bond makes them prone to spontaneous and potentially violent polymerization, especially upon exposure to oxygen, light, or heat.[2][5][6] This can cause a dangerous pressure buildup in sealed containers.[2][6]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling these chemicals?

A2: A comprehensive PPE strategy is crucial. The minimum required PPE includes:

  • Eye/Face Protection : Wear tightly fitting chemical splash goggles and a full-face shield (minimum 8-inch).

  • Skin and Body Protection : A flame-retardant lab coat over full-length clothing, closed-toe shoes, and a chemical-resistant apron are required. A complete protective suit may be necessary depending on the scale of the experiment.

  • Hand Protection : Use chemical-resistant gloves (e.g., butyl rubber). Always check the manufacturer's glove compatibility chart for the specific acyl chloride being used. Double-gloving is recommended.

  • Respiratory Protection : All work must be conducted in a certified chemical fume hood.[7] If there is any risk of exposure exceeding limits, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[8]

Q3: How should unsaturated acyl chlorides be stored safely?

A3: Proper storage is critical to prevent accidents. Follow these guidelines:

  • Location : Store in a cool, dry, well-ventilated, flammables-designated area.[7] Refrigerated or freezer storage (e.g., 2-8°C) is often recommended.[2][4]

  • Container : Keep containers tightly closed, properly labeled, and sealed. Opened containers must be carefully resealed and stored upright.

  • Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen, which can trigger violent reactions or polymerization.[1][3]

  • Incompatibilities : Store away from water, alcohols, amines, bases, oxidizing agents, and sources of ignition like heat, sparks, and open flames.[1][6][7] They should not be stored in metal containers as they can be corrosive.[9]

  • Light : Protect from light, as it can promote polymerization.[2][6]

Q4: What is the correct procedure for quenching or disposing of residual unsaturated acyl chlorides?

A4: Never dispose of acyl chlorides directly down the drain. To quench residual amounts, slowly and cautiously add the acyl chloride to a stirred, cooled solution of a nucleophile under an inert atmosphere in a fume hood. Common quenching agents include:

  • Alcohols (e.g., isopropanol, methanol) : Reacts to form less hazardous esters.

  • Dilute Base (e.g., sodium bicarbonate solution) : Neutralizes the acyl chloride and the resulting HCl. This reaction is highly exothermic and must be done with extreme care and cooling.

The resulting mixture should be treated as hazardous waste and disposed of according to institutional and local regulations.

Troubleshooting Guides

Scenario 1: I observe unexpected polymerization (solid formation, rapid temperature increase) in my reaction flask.

  • Immediate Action : If the reaction appears to be running away (uncontrolled exotherm), immediately alert personnel, lower the sash of the fume hood, and evacuate the area. If safe to do so, remove the heat source and apply external cooling (ice bath).

  • Possible Cause :

    • Inhibitor Absence/Depletion : Commercial unsaturated acyl chlorides contain inhibitors (e.g., phenothiazine) to prevent polymerization.[9] These can be consumed over time or removed during purification.

    • Contamination : Exposure to oxygen, moisture, metals, or other impurities can initiate polymerization.[2]

    • Excessive Heat : High temperatures can accelerate polymerization.

  • Solution :

    • Ensure the starting material contains an adequate amount of inhibitor for your application.

    • Always handle these reagents under a dry, inert atmosphere.

    • Maintain strict temperature control throughout the reaction.

    • Use scrupulously clean and dry glassware.

Scenario 2: My reaction is producing a large amount of white smoke/fumes.

  • Immediate Action : Ensure the fume hood is functioning correctly and the sash is at the appropriate height. Do not breathe the vapors.

  • Possible Cause : The acyl chloride is reacting with atmospheric moisture. The "smoke" is finely dispersed hydrochloric acid and acrylic acid, which is highly corrosive and toxic.[2]

  • Solution :

    • Improve the inert atmosphere conditions of your setup (e.g., check for leaks in your nitrogen/argon line).

    • Ensure all glassware, solvents, and reagents are completely dry before starting the reaction.

    • Handle transfers and additions via syringe or cannula under a positive pressure of inert gas.

Quantitative Data Summary

The following table summarizes key quantitative data for Acryloyl Chloride, a representative unsaturated acyl chloride.

PropertyValueSource(s)
CAS Number 814-68-6[3]
Molecular Formula C₃H₃ClO[3][10]
Molecular Weight 90.51 g/mol [3][10]
Boiling Point 72-76 °C (162-169 °F)[2][3][6]
Density 1.114 g/mL at 25 °C[3][6]
Vapor Density >1 (heavier than air)[2][3]
Flash Point -4 °C to 16 °C (25 °F to 61 °F)[3][4]
Occupational Exposure Limits No specific OSHA or ACGIH limits established. Treat as extremely hazardous.[7]

Experimental Protocols

Protocol: Synthesis of an Acrylate Ester (Example)

This protocol describes the esterification of an alcohol with acryloyl chloride. Extreme caution must be exercised at all steps.

1. Preparation and Setup (All steps in a fume hood):

  • Ensure a certified safety shower and eyewash station are immediately accessible.[4][7]
  • Assemble oven-dried glassware (e.g., round-bottom flask with a magnetic stir bar, addition funnel, condenser) under a positive pressure of dry nitrogen or argon.
  • Place the reaction flask in a cooling bath (e.g., ice-water or dry ice/acetone).
  • Charge the flask with the alcohol and a dry, non-protic solvent (e.g., THF, dichloromethane). Add a tertiary amine base (e.g., triethylamine) to act as an HCl scavenger.

2. Handling and Addition of Acryloyl Chloride:

  • Wear all required PPE, including double gloves and a face shield.
  • Draw the required volume of acryloyl chloride into a dry syringe equipped with a needle.
  • Slowly add the acryloyl chloride dropwise to the stirred, cooled alcohol solution via the addition funnel or syringe. Maintain the internal temperature below 5 °C to control the exothermic reaction.

3. Reaction and Workup:

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until complete (monitor by TLC or other appropriate method).
  • Upon completion, cool the reaction mixture again in an ice bath.
  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water. Be prepared for gas evolution (CO₂).
  • Proceed with standard extraction, drying, and purification procedures.

4. Waste Disposal:

  • All aqueous and organic waste must be collected in separate, labeled hazardous waste containers.
  • Decontaminate glassware with an appropriate solution (e.g., isopropanol, followed by water) inside the fume hood before removing it.

Visual Workflow and Logic Diagrams

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_review Execution & Review start Identify Hazards (Reactive, Flammable, Corrosive, Toxic, Polymerization) assess Assess Risks (Exposure, Spill, Runaway Reaction) start->assess eng Engineering Controls (Fume Hood, Inert Atmosphere, Temp. Control) assess->eng admin Administrative Controls (SOPs, Training, Restricted Access) ppe Personal Protective Equipment (Goggles, Face Shield, Gloves, Lab Coat) review Review & Monitor (Observe Reaction, Check Controls) ppe->review review->start Re-evaluate for New Procedures

Caption: Risk assessment workflow for handling unsaturated acyl chlorides.

PolymerizationTroubleshooting cluster_check Immediate Checks (If Safe) cluster_action Corrective Actions cluster_emergency Emergency Response start Unexpected Polymerization or Runaway Reaction Observed check_temp Is Temperature Control Failing? start->check_temp check_reagent Was an Inhibitor Used? Is Reagent Old? start->check_reagent check_atmo Is the Inert Atmosphere Secure? (Air/Moisture Leak) start->check_atmo evacuate Alert Others & Evacuate Area If Uncontrolled start->evacuate Is it Uncontrolled? action_cool Apply Emergency Cooling (Ice Bath) & Remove Heat check_temp->action_cool action_inhibit Future: Verify Reagent Quality & Add Inhibitor if Needed check_reagent->action_inhibit action_dry Future: Ensure Rigorously Dry/Anoxic Conditions check_atmo->action_dry

Caption: Troubleshooting guide for unexpected polymerization.

References

Validation & Comparative

Validating Analytical Methods for Fatty Acid Analysis: A Comparative Guide to Using 10(Z)-Heptadecenoyl Chloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fatty acids is paramount for reliable experimental outcomes. The validation of analytical methods is a critical step in ensuring the quality of this data. A key component of a robust analytical method is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of 10(Z)-Heptadecenoyl chloride, and by extension its corresponding fatty acid heptadecanoic acid (C17:0), as an internal standard against other common alternatives for the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The ideal internal standard should be a substance that is chemically similar to the analyte of interest, is not naturally present in the sample, and can be clearly distinguished by the analytical instrument. Odd-chain fatty acids, such as heptadecanoic acid, are frequently employed for fatty acid analysis as they are typically absent or present at very low levels in most biological samples.[1] this compound, as a derivative of a C17 fatty acid, serves as a valuable tool for introducing this internal standard into an analytical workflow.

Performance Comparison of Internal Standards

The choice of an internal standard significantly influences the accuracy and precision of fatty acid quantification. While stable isotope-labeled (deuterated) internal standards are often considered the gold standard due to their near-identical chemical and physical properties to the analytes, odd-chain fatty acids offer a cost-effective and reliable alternative.[2][3]

The following table summarizes key validation parameters for analytical methods utilizing different odd-chain fatty acids as internal standards, providing a comparative overview of their expected performance in fatty acid analysis.

Validation ParameterHeptadecanoic Acid (C17:0) as ISTridecanoic Acid (C13:0) as ISGeneral Performance of Odd-Chain Fatty Acids as IS
Linearity (R²) >0.99[4]≥0.98[5]Generally high, with a wide dynamic range.[2]
Accuracy (% Recovery) 95-105% (typical)85-115%[5]Good, but may be influenced by the structural similarity to the analyte.[3]
Precision (%RSD) <15%[2]<15%[5]Generally low, indicating good reproducibility.[3]
Limit of Detection (LOD) Analyte dependent, typically in the low pg to ng range.[2]Analyte dependent, typically in the low ng/mL range.Dependent on the analyte and the sensitivity of the instrument.
Limit of Quantitation (LOQ) Analyte dependent, typically in the mid pg to ng range.Analyte dependent, typically in the mid ng/mL range.Dependent on the analyte and the sensitivity of the instrument.

Note: The data presented in this table is a composite from multiple sources to provide a representative comparison. Actual performance may vary depending on the specific analytical method, instrument, and sample matrix.

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible and reliable quantitative analysis. Below are detailed methodologies for the analysis of fatty acids using GC-MS and LC-MS with an odd-chain fatty acid internal standard like this compound.

This protocol outlines the steps for the analysis of total fatty acids after conversion to their more volatile fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

  • To a known amount of sample (e.g., tissue homogenate, plasma, or cell pellet), add a precise amount of this compound internal standard solution.

  • Perform lipid extraction using a suitable solvent system, such as a modified Folch extraction with chloroform (B151607) and methanol (B129727).

2. Saponification and Transesterification to FAMEs:

  • To the dried lipid extract, add a solution of sodium hydroxide (B78521) in methanol and heat to hydrolyze the lipids into free fatty acids.

  • After cooling, add boron trifluoride in methanol and heat again to convert the free fatty acids into FAMEs.[5]

3. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for FAME analysis, such as a DB-23 or equivalent.

  • Injector Temperature: Typically set between 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) at a controlled rate to separate the FAMEs.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Detector: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

This protocol is suitable for the analysis of free fatty acids without derivatization.

1. Sample Preparation:

  • To a known amount of sample, add a precise amount of this compound internal standard solution.

  • Perform protein precipitation and extraction of free fatty acids using a solvent like acetonitrile (B52724) or a mixture of isopropanol (B130326) and hexane.

2. LC-MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS Detector: An electrospray ionization (ESI) source is commonly used, often in negative ion mode for fatty acid analysis. The mass spectrometer can be operated in full scan or selected reaction monitoring (SRM) / multiple reaction monitoring (MRM) mode for targeted quantification.

Method Validation Workflow and Logic

The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose. The following diagrams illustrate the typical workflow for method validation and the logical relationship between the key validation parameters.

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_scope Define Scope and Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance prepare_samples Prepare Samples and Standards set_acceptance->prepare_samples perform_analysis Perform Analytical Runs prepare_samples->perform_analysis collect_data Collect and Process Data perform_analysis->collect_data evaluate_data Evaluate Data Against Criteria collect_data->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results Validation_Parameters_Logic Method Validated Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness Linearity->LOD Linearity->LOQ

References

A Comparative Guide to Derivatization Reagents: 10(Z)-Heptadecenoyl Chloride vs. Other Common Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of a wide range of molecules is paramount. Many endogenous and exogenous compounds, however, possess characteristics such as low volatility, poor thermal stability, or a lack of a strong chromophore, making their direct analysis by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) challenging.[1][2] Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a critical step to overcome these limitations.[2]

This guide provides a comprehensive comparison of 10(Z)-Heptadecenoyl chloride with other commonly used derivatization reagents. While specific experimental data for this compound as a derivatization agent is limited in publicly available literature, its performance can be inferred from its chemical nature as a long-chain fatty acyl chloride. This comparison will, therefore, treat it as a representative of the acyl chloride class and contrast its expected performance with other major classes of derivatization reagents: silylating agents, alkylating agents (specifically for esterification), and chloroformates.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent is dictated by the analyte's functional groups, the analytical technique to be used (GC-MS, LC-MS, etc.), and the desired outcome, such as increased volatility, improved chromatographic retention, or enhanced detection sensitivity.[3] The following tables summarize the key performance characteristics of different classes of derivatization reagents.

Table 1: General Performance Characteristics

Reagent ClassRepresentative Reagent(s)Primary Target AnalytesKey AdvantagesKey Limitations
Acyl Chlorides This compound , Benzoyl chloridePrimary & secondary amines, phenols, alcoholsForms stable derivatives; can introduce a UV-active or fluorescent tag (e.g., benzoyl group); increases hydrophobicity for reversed-phase LC.[4][5][6]Highly reactive and sensitive to moisture; reaction can be complex with multiple functional groups; may require a catalyst.[7]
Silylating Agents MSTFA, BSTFACarboxylic acids, hydroxyls, amines, thiolsHighly effective at increasing volatility for GC analysis; reagents are very reactive.[1][8]Derivatives are moisture-sensitive; requires anhydrous conditions; can derivatize multiple functional groups, which may complicate analysis.[1]
Alkylating Agents (Esterification) BF₃-Methanol, Methanolic HClCarboxylic acids (Fatty acids)Robust and widely used for preparing fatty acid methyl esters (FAMEs) for GC analysis; relatively mild reaction conditions.[8][9]Can cause degradation of some sensitive fatty acids (e.g., those with epoxy or hydroperoxy groups); not suitable for other functional groups.
Chloroformates Ethyl chloroformate, Octyl chloroformatePrimary & secondary amines, phenols, carboxylic acidsRapid reaction; introduces a group that enhances hydrophobicity for LC-MS; can be used in aqueous media.[10][11]Can be less stable than acyl chloride derivatives; may require pH control during the reaction.

Table 2: Quantitative Performance Data (Typical Ranges)

Reagent ClassTypical Reaction TimeTypical Reaction Temperature (°C)Limit of Detection (LOD)Derivative Stability
Acyl Chlorides 1 - 30 min[6][12]Room Temperature - 70°C[12][13]pM to nM range (LC-MS)[5]Generally stable[4][5]
Silylating Agents 15 - 60 min[1]60 - 100°C[1]Dependent on analyte and detectorSusceptible to hydrolysis[3]
Alkylating Agents (Esterification) 5 - 60 min[1]50 - 100°C[1][8]Dependent on analyte and detectorGenerally stable
Chloroformates < 1 - 15 min[6][10]Room Temperature[10]fmol range (LC-MS)[2]Can be less stable

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for each class of derivatization reagent.

Protocol 1: Acyl Chloride Derivatization (General Protocol for this compound)

This protocol is a generalized procedure for the derivatization of amines or alcohols using an acyl chloride like this compound, based on common methods for benzoyl chloride.[6][14]

Materials:

  • Dried sample extract containing the analyte.

  • This compound solution (e.g., 10 mg/mL in aprotic solvent like acetonitrile).

  • Base catalyst (e.g., pyridine (B92270) or triethylamine).

  • Aprotic solvent (e.g., acetonitrile (B52724), dichloromethane).

  • Quenching solution (e.g., methanol (B129727) or water).

Procedure:

  • To the dried sample in a reaction vial, add 100 µL of aprotic solvent.

  • Add 20 µL of the base catalyst.

  • Add 50 µL of the this compound solution.

  • Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for a designated time (e.g., 30 minutes).

  • Cool the reaction mixture to room temperature.

  • Add 20 µL of quenching solution to react with excess reagent.

  • The sample is now ready for analysis by GC-MS or LC-MS.

Protocol 2: Silylation using BSTFA

This protocol is suitable for the derivatization of compounds with active hydrogens, such as carboxylic acids, for GC-MS analysis.[1]

Materials:

  • Dried sample extract.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Aprotic solvent (e.g., acetonitrile).

  • Dichloromethane (for dilution).

Procedure:

  • Place the dried sample into an autosampler vial.[1]

  • Add 50 µL of BSTFA with 1% TMCS to the vial.[1]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution.[1]

  • The sample is now ready for GC-MS analysis.[1]

Protocol 3: Esterification using BF₃-Methanol

This protocol is a standard method for the preparation of fatty acid methyl esters (FAMEs) for GC analysis.[8]

Materials:

  • Sample containing fatty acids (e.g., 1 mg/mL in a solvent).

  • 14% Boron trifluoride in methanol (BF₃-Methanol).

  • Saturated NaCl water solution.

  • Hexane (B92381).

  • Anhydrous Sodium Sulfate.

Procedure:

  • Combine 100 µL of the sample and 50 µL of 14% BF₃-Methanol in an autosampler vial.[8]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[8]

  • After cooling, add 0.5 mL of saturated NaCl water solution and vortex for 10 seconds.[8]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[8]

  • Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.[8]

  • The hexane layer containing the FAMEs is ready for GC-MS analysis.

Protocol 4: Chloroformate Derivatization using Octyl Chloroformate

This protocol is designed for the derivatization of small polar molecules for LC-MS/MS analysis.[10]

Materials:

  • Prepared sample or standard solution (100 µL).

  • 10% (v/v) pyridine in methanol.

  • 10% (v/v) octyl chloroformate in acetonitrile.

  • 1% formic acid in water.

Procedure:

  • To 100 µL of the prepared sample, add 50 µL of 10% pyridine in methanol and vortex briefly.[10]

  • Add 20 µL of 10% octyl chloroformate in acetonitrile and vortex immediately and vigorously for 1 minute.[10]

  • Allow the reaction to proceed at room temperature for 15 minutes.[10]

  • Add 10 µL of 1% formic acid in water to quench the reaction and vortex briefly.[10]

  • Centrifuge the sample to pellet any precipitate.[10]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a generalized experimental workflow for derivatization and a hypothetical signaling pathway where the analysis of derivatized molecules might be relevant.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Drying Drying/Concentration Extraction->Drying Deriv_Reagent Add Derivatization Reagent & Catalyst Drying->Deriv_Reagent Reaction Incubation/ Heating Deriv_Reagent->Reaction Quenching Reaction Quenching Reaction->Quenching Dilution Dilution/ Reconstitution Quenching->Dilution Analysis GC-MS or LC-MS Analysis Dilution->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: A generalized experimental workflow for analyte derivatization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_analysis_point Analytical Intervention Receptor Receptor Enzyme1 Enzyme A Receptor->Enzyme1 Signal Metabolite Metabolite X (Analyte of Interest) Enzyme1->Metabolite Produces Enzyme2 Enzyme B Metabolite->Enzyme2 Substrate for Derivatization Derivatization of Metabolite X Metabolite->Derivatization Product Downstream Product Enzyme2->Product

Caption: Hypothetical signaling pathway showing the point of analyte derivatization.

Conclusion

The selection of an appropriate derivatization reagent is a critical decision in analytical chemistry that significantly impacts the quality and sensitivity of the results. This compound, as a long-chain fatty acyl chloride, offers a valuable tool for the derivatization of amines and alcohols, particularly when increased hydrophobicity for LC-MS analysis is desired. Its performance characteristics are comparable to other acyl chlorides like benzoyl chloride.

However, for enhancing volatility for GC analysis, especially for a broad range of functional groups, silylating agents like MSTFA and BSTFA remain the reagents of choice. For the specific and robust analysis of fatty acids as their methyl esters by GC, alkylating agents such as BF₃-Methanol are the industry standard. Chloroformates present a rapid and effective alternative for LC-MS applications, especially in aqueous environments.

Ultimately, the optimal derivatization strategy depends on the specific analytical challenge. Researchers should consider the nature of their analyte, the available instrumentation, and the desired analytical endpoint when selecting a reagent. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and developing a robust analytical method.

References

A Comparative Guide to Fatty Acid Derivatization: Picolinyl Esters vs. a Novel Labeling Approach with 10(Z)-Heptadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of derivatization agent is critical for obtaining comprehensive structural information. While fatty acid methyl esters (FAMEs) are widely used for their volatility in gas chromatography (GC), their utility in mass spectrometry (MS) for structural elucidation is limited. This guide provides a detailed comparison of picolinyl esters, a well-established alternative for pinpointing structural features, and explores the hypothetical application of 10(Z)-heptadecenoyl chloride as a specialized labeling agent.

Picolinyl Esters: A Gold Standard for Structural Elucidation

Picolinyl esters are invaluable derivatives for determining the precise location of double bonds, branches, and other functional groups within fatty acids using GC-MS.[1] The nitrogen atom in the picolinyl group directs fragmentation in a predictable manner, providing diagnostic ions that reveal the fatty acid's structure.[1] In contrast, the mass spectra of FAMEs often lack this detailed information, as the charge tends to remain at the carboxyl end, and double bonds can migrate during ionization.[1][2]

The derivatization to picolinyl esters typically involves a two-step process where the fatty acid is first converted to an acid chloride, which then reacts with 3-pyridylcarbinol.[1] More streamlined, single-step methods are also being developed to reduce preparation time.[3][4] Notably, picolinyl esters can offer enhanced sensitivity compared to FAMEs.[5]

This compound: A Hypothetical Tool for Fatty Acid Labeling

Currently, this compound is not a recognized derivatizing agent for the routine analysis of unknown fatty acids. Its chemical nature as a fatty acid chloride suggests a different potential application: as a specific labeling or "tagging" reagent. In this hypothetical scenario, this compound could be used to acylate a target molecule (e.g., a protein, metabolite, or drug candidate) to study its interaction with a specific fatty acid. The odd-chain length and the specific cis-isomer of the heptadecenoyl group would serve as a unique mass tag for tracing and quantification in complex biological systems.

The reaction would involve the acylation of a hydroxyl or amino group on the target molecule with this compound. Subsequent analysis by MS would allow for the identification and quantification of the labeled molecule.

Quantitative Data Summary

The following table provides a comparative overview of the key performance characteristics of FAMEs and picolinyl esters for fatty acid analysis. A hypothetical application of this compound is included for conceptual comparison.

FeatureFatty Acid Methyl Esters (FAMEs)Picolinyl EstersThis compound (Hypothetical Application)
Primary Application Quantification of total fatty acid profile.[6]Structural elucidation of fatty acids (double bond and branch location).[1][7]Labeling of target molecules with a specific fatty acid for tracing and interaction studies.
Information from MS Primarily molecular weight; limited structural information.[1][5]Detailed structural information from characteristic fragmentation patterns.[1]Identification and quantification of the labeled target molecule.
Derivatization Method Acid or base-catalyzed transesterification.[6]Conversion to acid chloride followed by esterification with 3-pyridylcarbinol.[1]Acylation of hydroxyl or amino groups on a target molecule.
Reaction Time 5-60 minutes.[6]Can range from minutes to hours depending on the protocol.[3][4][5]Dependent on the specific acylation protocol.
Sensitivity Good for GC-FID.Generally higher sensitivity than FAMEs in GC-MS.[5]Dependent on the ionization efficiency of the labeled molecule.
Volatility for GC High.[6]Lower than FAMEs, requiring higher column temperatures.[2]Not applicable for the analysis of the labeling agent itself.
Common Analytical Technique GC-FID, GC-MS.[6]GC-MS.[1]LC-MS/MS, MALDI-MS.

Experimental Protocols

Preparation of Picolinyl Esters

This protocol is based on the classical two-step method.

Materials:

  • Fatty acid sample

  • Thionyl chloride

  • 3-pyridylcarbinol (3-pyridinemethanol)

  • Anhydrous pyridine (B92270)

  • Anhydrous hexane (B92381)

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Place the dried fatty acid sample (1-5 mg) in a reaction vial.

  • Add 0.5 mL of a 10% solution of thionyl chloride in hexane.

  • Cap the vial and heat at 60°C for 30 minutes to form the acid chloride.

  • Evaporate the solvent and excess thionyl chloride under a stream of nitrogen.

  • Add 0.5 mL of a 10% solution of 3-pyridylcarbinol in anhydrous pyridine.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture and add 2 mL of hexane and 1 mL of water.

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the picolinyl esters to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Hypothetical Protocol for Labeling with this compound

This is a general protocol for the acylation of a model alcohol.

Materials:

  • Target molecule with a hydroxyl group (e.g., a long-chain alcohol)

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the target molecule (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

  • The purified, labeled product can then be analyzed by mass spectrometry.

Visualizations

Derivatization_Workflows cluster_picolinyl Picolinyl Ester Derivatization cluster_fame FAME Derivatization cluster_labeling Hypothetical Labeling Workflow p_start Fatty Acid p_ac Fatty Acid Chloride p_start->p_ac + Thionyl Chloride p_end Picolinyl Ester p_ac->p_end + 3-Pyridylcarbinol f_start Fatty Acid / Lipid f_end Fatty Acid Methyl Ester (FAME) f_start->f_end + Methanol & Catalyst (e.g., BF3) l_start Target Molecule (R-OH) l_end Labeled Molecule l_start->l_end l_reagent This compound l_reagent->l_end

Caption: Derivatization and Labeling Workflows.

Picolinyl_Fragmentation picolinyl_ester Picolinyl Ester Ion charge_site Charge Localization on Pyridine Nitrogen picolinyl_ester->charge_site hydrogen_abstraction Hydrogen Abstraction from Alkyl Chain charge_site->hydrogen_abstraction radical_site Radical Site Formation on Alkyl Chain hydrogen_abstraction->radical_site cleavage Chain Cleavage at Radical Site radical_site->cleavage diagnostic_ions Formation of Diagnostic Fragment Ions cleavage->diagnostic_ions

Caption: Picolinyl Ester Fragmentation Pathway in MS.

Conclusion

The choice between derivatization strategies for fatty acid analysis depends on the research question. For comprehensive structural elucidation, picolinyl esters are a superior choice over FAMEs due to their predictable fragmentation patterns in mass spectrometry, which allow for the precise determination of double bond positions and branching points. While this compound is not a standard derivatizing agent, its potential as a specialized labeling tool for acylating specific molecules offers intriguing possibilities for targeted studies in metabolomics and drug development. Researchers should select the appropriate method based on their analytical goals, whether it be broad profiling, detailed structural characterization, or targeted labeling.

References

A Comparative Guide to Isotope-Labeled 10(Z)-Heptadecenoyl Chloride for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of quantitative proteomics, the pursuit of novel labeling reagents and methodologies is driven by the need for greater accuracy, broader coverage, and deeper biological insights. This guide provides a comprehensive comparison of a novel, specialized reagent—isotope-labeled 10(Z)-heptadecenoyl chloride—with established quantitative proteomics techniques. While direct, widespread application of this specific reagent is not yet extensively documented in peer-reviewed literature, this comparison is based on the known reactivity of acyl chlorides and the principles of fatty acylation in proteomics. The data presented for this compound is therefore predictive, based on analogous chemical labeling strategies.

Introduction to this compound Labeling

Isotope-labeled this compound is a chemical labeling reagent designed for quantitative proteomics. As an acyl chloride, it is expected to react with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond. The incorporation of a specific fatty acid, 10-heptadecenoic acid, introduces a hydrophobic moiety that can be leveraged for enrichment. The presence of stable isotopes (e.g., ¹³C or ¹⁵N) in the acyl chain allows for the differentiation and relative quantification of proteins from different samples by mass spectrometry.

This method represents a targeted chemical labeling approach, offering an alternative to more common amine-reactive reagents like NHS-esters. The unique properties of the heptadecenoyl group may offer advantages in specific applications, such as the study of protein acylation or membrane proteomics.

Comparison of Quantitative Proteomics Strategies

The following table summarizes the key performance characteristics of isotope-labeled this compound in comparison to widely used quantitative proteomics methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Label-Free Quantification (LFQ).

FeatureIsotope-Labeled this compound (Predicted)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)LFQ (Label-Free Quantification)
Principle Chemical labeling of primary amines with an isotope-coded fatty acyl chloride.Metabolic incorporation of "heavy" and "light" amino acids into proteins in vivo.[1]Chemical labeling of peptides with isobaric tags that generate reporter ions upon fragmentation.[2]Comparison of peptide signal intensities across different MS runs.[2][3]
Labeling Stage Protein (pre-digestion)Protein (in vivo)Peptide (post-digestion)None
Multiplexing Typically 2-plex (light vs. heavy)2-plex or 3-plexUp to 18-plexUnlimited
Accuracy High (co-elution of light and heavy forms)High (co-elution of light and heavy forms)High (reporter ion quantification)Moderate (subject to run-to-run variation)[3]
Precision GoodExcellentExcellentModerate
Proteome Coverage Moderate to GoodHighHighVery High
Sample Types Cell lysates, tissues, biofluidsLive cells in cultureCell lysates, tissues, biofluidsCell lysates, tissues, biofluids
Cost Reagent-dependentHigh (isotope-labeled amino acids and media)High (TMT reagents)Low (no labeling reagents)[3]
Workflow Complexity ModerateHigh (requires cell culture)High (multiple labeling and cleanup steps)Low (simplified sample preparation)[3]

Experimental Protocols

Protocol 1: Protein Labeling with Isotope-Labeled this compound

This hypothetical protocol is based on standard procedures for chemical labeling of proteins with amine-reactive reagents.

  • Protein Extraction and Preparation:

    • Lyse cells or tissues in a suitable buffer without primary amines (e.g., PBS).

    • Determine protein concentration using a compatible assay (e.g., BCA assay).

    • Aliquot equal amounts of protein from each sample to be compared (e.g., "light" and "heavy" labeling).

  • Labeling Reaction:

    • Dissolve the "light" and "heavy" isotope-labeled this compound in an anhydrous organic solvent (e.g., DMSO).

    • Add the labeling reagent to the protein solution at a specific molar excess. The optimal ratio needs to be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction is a nucleophilic addition-elimination at the acyl chloride.[4]

  • Quenching and Sample Combination:

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine).

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Perform in-solution or in-gel digestion of the combined protein sample using trypsin.

    • Desalt the resulting peptides using C18 spin columns.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Standard SILAC Workflow
  • Cell Culture:

    • Culture cells for at least five passages in SILAC media containing either "light" (e.g., ¹²C₆-arginine) or "heavy" (e.g., ¹³C₆-arginine) amino acids to achieve complete incorporation.

  • Sample Preparation:

    • Lyse the "light" and "heavy" labeled cell populations separately.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Digest the combined protein sample with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

Visualizing the Workflows and Concepts

experimental_workflow cluster_heptadecenoyl Isotope-Labeled this compound cluster_silac SILAC h_start Protein Sample h_label Labeling with Light/Heavy This compound h_start->h_label h_combine Combine Samples h_label->h_combine h_digest Tryptic Digest h_combine->h_digest h_ms LC-MS/MS Analysis h_digest->h_ms s_start Cell Culture with Light/Heavy Amino Acids s_lyse Cell Lysis s_start->s_lyse s_combine Combine Lysates s_lyse->s_combine s_digest Tryptic Digest s_combine->s_digest s_ms LC-MS/MS Analysis s_digest->s_ms reaction_mechanism cluster_reaction Labeling Reaction Protein-NH2 Protein-NH2 Labeled_Protein Protein-NH-CO-Heptadecenoyl Protein-NH2->Labeled_Protein Nucleophilic Attack 10(Z)-Heptadecenoyl-COCl 10(Z)-Heptadecenoyl-COCl 10(Z)-Heptadecenoyl-COCl->Labeled_Protein HCl + HCl

References

The Role of 10(Z)-Heptadecenoyl Chloride in Fatty Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for understanding cellular metabolism, disease pathology, and for the development of novel therapeutics. The choice of an appropriate internal standard is a critical determinant of data accuracy and precision in mass spectrometry-based quantification methods. This guide provides a comparative overview of using an odd-chain unsaturated fatty acyl chloride, 10(Z)-Heptadecenoyl chloride, as an internal standard for fatty acid analysis, alongside commonly used alternatives.

While direct experimental data on the performance of this compound for fatty acid quantification is not extensively documented in publicly available literature, its suitability can be inferred from the well-established principles of using odd-chain fatty acids (OCFAs) as internal standards. OCFAs are structurally similar to the endogenous even-chain fatty acids but are typically found in low abundance in most biological samples, minimizing potential interference.[1][2] This guide will compare the theoretical advantages and disadvantages of using an unsaturated OCFA derivative like this compound against the gold-standard stable isotope-labeled internal standards and the more common saturated OCFA, heptadecanoic acid.

Comparison of Internal Standards for Fatty Acid Quantification

The selection of an internal standard significantly impacts the reliability of quantification. The ideal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, without being naturally present in the sample.[1] The following table summarizes the key performance characteristics of different types of internal standards.

Internal Standard TypeAnalyte MatchingAccuracyPrecisionPotential for Endogenous InterferenceCost
This compound (Unsaturated OCFA derivative) Good (structurally similar to unsaturated fatty acids)GoodGoodLow, but potential presence in some biological systemsModerate
Heptadecanoic acid (Saturated OCFA) Moderate (less ideal for unsaturated fatty acids)GoodGoodLow, but detectable in some tissues and diets[1][2]Low
Stable Isotope-Labeled Fatty Acids (e.g., Deuterated) Excellent (chemically identical to the analyte)ExcellentExcellentNoneHigh

Experimental Protocols

Accurate fatty acid quantification necessitates a robust and well-controlled experimental workflow. The following is a generalized protocol for the analysis of fatty acids in a biological matrix (e.g., plasma, cell culture) using an internal standard, which can be adapted for this compound.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of the internal standard solution (e.g., this compound in a suitable organic solvent).

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol (B129727) mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.

  • Solvent Evaporation: The organic phase containing the lipids and the internal standard is carefully transferred to a new tube and dried under a stream of nitrogen.

Derivatization

To improve volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis, the fatty acids are derivatized to form fatty acid methyl esters (FAMEs).

  • Reagent Addition: Add a derivatizing agent, such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl, to the dried lipid extract.

  • Incubation: The reaction mixture is heated (e.g., at 60-100°C) for a specific duration to ensure complete derivatization.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane.

  • Drying: The solvent is evaporated, and the FAMEs are reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Injection: A small volume of the reconstituted FAMEs is injected into the GC-MS system.

  • Chromatographic Separation: The FAMEs are separated on a capillary column based on their boiling points and polarity.

  • Mass Spectrometric Detection: The separated FAMEs are ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logic behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample spike Spike with Internal Standard (e.g., this compound) sample->spike extract Lipid Extraction spike->extract dry1 Dry Down extract->dry1 derivatize Derivatization to FAMEs dry1->derivatize extract2 Extract FAMEs derivatize->extract2 dry2 Dry and Reconstitute extract2->dry2 gcms GC-MS Analysis dry2->gcms quant Quantification gcms->quant

Caption: Experimental workflow for fatty acid quantification.

signaling_pathway cluster_comparison Internal Standard Comparison IS Ideal Internal Standard Properties prop1 Chemically Similar to Analyte IS->prop1 prop2 Not Naturally Present in Sample IS->prop2 prop3 Behaves Similarly During Extraction & Derivatization IS->prop3 prop4 Chromatographically Resolved IS->prop4 ocfa Odd-Chain Fatty Acids (e.g., this compound) prop1->ocfa Good Match sisl Stable Isotope-Labeled Standards prop1->sisl Excellent Match prop2->ocfa Generally True, but Exceptions Exist prop2->sisl Always True prop3->ocfa Good prop3->sisl Excellent prop4->ocfa Yes prop4->sisl Yes

Caption: Rationale for internal standard selection.

Conclusion

The choice of internal standard is a critical decision in the quantitative analysis of fatty acids. While stable isotope-labeled standards remain the gold standard for accuracy and precision, their cost can be a limiting factor.[3] Odd-chain fatty acids, including the unsaturated derivative this compound, present a viable and more cost-effective alternative.[1] The structural similarity of this compound to endogenous unsaturated fatty acids makes it a theoretically sound choice, likely to mimic their behavior during sample processing and analysis more closely than saturated odd-chain fatty acids. However, researchers should be mindful of the potential, albeit low, for endogenous presence of odd-chain fatty acids in their specific samples.[1][2] Method validation, including the assessment of linearity, accuracy, and precision, is crucial when employing any new internal standard to ensure the generation of reliable and high-quality data.

References

Navigating the Lipidome: An Inter-Laboratory Comparison Guide for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and comparable lipid analysis data across different laboratories is a significant challenge. This guide provides an objective comparison of methodologies and highlights the potential role of derivatization agents, such as 10(Z)-Heptadecenoyl chloride, in enhancing analytical consistency.

The dynamic and complex nature of the lipidome offers a wealth of information for understanding disease mechanisms and developing novel therapeutics. However, the very diversity of lipids presents analytical hurdles, leading to variability in quantification and identification across studies.[1][2][3] Inter-laboratory comparisons have revealed that while standardized methods can improve reproducibility, significant variations can still arise from sample preparation, extraction techniques, and the analytical platforms used.[2][3][4]

The Challenge of Inter-Laboratory Lipid Analysis

A major goal in lipidomics is to develop robust methods that are transferable between laboratories, enabling large-scale and multi-center studies.[1] However, studies comparing different lipidomics platforms and workflows have shown considerable coefficients of variation (CV) for certain lipid classes, sometimes exceeding 100% for glycerolipids and glycerophospholipids under varied analytical settings.[2][3] Key factors contributing to this variability include:

  • Lipid Extraction: The choice of extraction method, such as Folch, Bligh-Dyer, or methyl-tert-butyl ether (MTBE), can significantly impact the classes of lipids recovered and their quantitative measurement.

  • Analytical Platform: Different platforms, including liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and flow-injection based approaches, exhibit distinct sensitivities and selectivities for various lipid species.[2][3]

  • Data Processing: The software and algorithms used for peak identification, integration, and normalization can introduce variations in the final reported concentrations.

Enhancing Comparability with Derivatization: The Role of this compound

To address some of these challenges, derivatization of lipids prior to analysis can be employed. Derivatization involves chemically modifying the lipid molecules to improve their chromatographic behavior, ionization efficiency, and fragmentation pattern in mass spectrometry.

This compound is a fatty acyl chloride that can be used to derivatize lipids containing hydroxyl or amino groups, such as lysophospholipids and sphingolipids. This process, known as acylation, introduces a consistent fatty acyl chain (C17:1) onto the target lipid classes.

Potential Advantages of Using this compound in an Inter-Laboratory Setting:

  • Improved Ionization: The introduced heptadecenoyl group can enhance the ionization efficiency of certain lipid classes, leading to better signal intensity and lower limits of detection.

  • Standardized Fragmentation: The consistent C17:1 chain provides a predictable fragmentation pattern in tandem mass spectrometry (MS/MS), simplifying identification and reducing ambiguity.

  • Enhanced Chromatographic Resolution: Derivatization can alter the polarity of lipids, potentially improving their separation on reversed-phase liquid chromatography columns.

Hypothetical Performance Comparison

Lipid ClassTypical Inter-Laboratory %CV (Without Derivatization)Hypothetical Inter-Laboratory %CV (With this compound Derivatization)Rationale for Improvement
Lysophosphatidylcholines (LPC)15-30%10-20%Improved ionization efficiency and standardized fragmentation.
Sphingosine20-40%15-25%Enhanced chromatographic retention and formation of a stable derivative.
Diacylglycerols (DAG)25-50%20-35%Increased molecular weight and improved chromatographic peak shape.

Note: The hypothetical %CV values are estimates and would require experimental validation.

Experimental Protocols

Standard Lipid Extraction Protocol (Folch Method)

This protocol is a widely used method for total lipid extraction from biological samples.[5][6]

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the homogenate.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for analysis.

Proposed Derivatization Protocol with this compound

This protocol would be inserted after the lipid extraction and drying steps.

  • Reagent Preparation: Prepare a fresh solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) with a catalyst (e.g., pyridine).

  • Reaction: Add the derivatization reagent to the dried lipid extract.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).

  • Quenching: Quench the reaction by adding a suitable reagent (e.g., water or a mild base).

  • Extraction of Derivatized Lipids: Perform a liquid-liquid extraction to isolate the derivatized lipids.

  • Drying and Reconstitution: Dry the derivatized lipid extract and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizing the Workflow and Pathways

To better illustrate the experimental process and the biological context of lipid analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., Folch) homogenization->extraction derivatization Derivatization with This compound extraction->derivatization lcms LC-MS Analysis derivatization->lcms data_acquisition Data Acquisition lcms->data_acquisition peak_picking Peak Picking & Integration data_acquisition->peak_picking identification Lipid Identification peak_picking->identification quantification Quantification identification->quantification

Caption: Experimental workflow for lipid analysis.

signaling_pathway ext_signal External Signal receptor Membrane Receptor ext_signal->receptor plc Phospholipase C (PLC) receptor->plc dag Diacylglycerol (DAG) plc->dag ip3 Inositol Trisphosphate (IP3) plc->ip3 pip2 PIP2 pip2->plc pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: Simplified cell signaling pathway.

Conclusion

Achieving high comparability in inter-laboratory lipid analysis is crucial for advancing research and clinical applications. While challenges remain, the adoption of standardized protocols and the strategic use of derivatization agents like this compound hold promise for reducing analytical variability. By improving the consistency and reliability of lipid measurements, researchers can more confidently compare data across studies, accelerating the pace of discovery in the dynamic field of lipidomics.

References

Comparative Guide to the Certification of 10(Z)-Heptadecenoyl Chloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the certification of 10(Z)-Heptadecenoyl chloride as a reference standard. It offers a comparative analysis against alternative standards and details the necessary experimental protocols for its thorough characterization, ensuring its suitability for high-stakes research and development.

Introduction to this compound

This compound (CAS No. 126761-39-5) is the reactive acyl chloride derivative of 10(Z)-heptadecenoic acid.[1][2] As a functionalized lipid, it is a valuable intermediate in organic synthesis, particularly for creating bespoke lipids and probing biological systems. The certification of this compound as a reference standard is paramount for guaranteeing the accuracy, precision, and reproducibility of experimental data in research and pharmaceutical quality control.

Comparative Analysis with Alternative Reference Standards

The utility of a reference standard is dictated by its application. For analyses involving fatty acids, several alternatives to this compound are available, each with distinct properties and use-cases.

Table 1: Comparison of this compound and Alternative Fatty Acid Reference Standards

FeatureThis compound Heptadecanoic AcidMethyl HeptadecanoateOleoyl Chloride
Chemical Class Acyl ChlorideSaturated Fatty AcidFatty Acid Methyl Ester (FAME)Acyl Chloride
Primary Application Synthesis of novel lipids, derivatizationInternal standard for chromatographyInternal standard for Gas Chromatography (GC)Synthesis, derivatization with a common fatty acid
Reactivity HighLowLowHigh
Typical Purity >98% (by GC)[3]>99%>99%>98% (by GC)
Common Analytical Methods GC-MS (after derivatization), NMR, HPLC[4][5][6]GC-MS (as FAME), HPLCGC-MSGC-MS (after derivatization), NMR
Key Advantages Introduces a specific unsaturated C17 acyl chainHigh stability, well-characterizedExcellent volatility for GC analysisIntroduces a widely studied C18:1 acyl chain
Key Disadvantages Sensitive to moisture, lower stabilityRequires derivatization for GC analysisNot universally applicable as an internal standardSensitive to moisture, lower stability
Commercial Availability Research chemical suppliers[1][2][7]Major chemical and standards suppliersMajor chemical and standards suppliersMajor chemical and standards suppliers[3]

Experimental Protocols for Certification

A rigorous analytical workflow is essential to certify this compound as a reference standard. This involves unambiguous identification, purity determination, and characterization of the material.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be employed to confirm the identity of the molecule.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the spectrum at a controlled temperature (e.g., 25°C).

    • Analysis: The resulting spectrum should show characteristic peaks for the olefinic protons (δ ~5.3-5.4 ppm) and the methylene (B1212753) protons adjacent to the acyl chloride group (δ ~2.8-2.9 ppm).[8][9][10] The integration of these peaks should be consistent with the molecular structure.

3.1.2. Mass Spectrometry (MS)

Due to the high reactivity of the acyl chloride, direct analysis by GC-MS can be challenging. Derivatization to a stable ester is recommended for reliable identification.

  • Experimental Protocol: GC-MS (as methyl ester)

    • Derivatization: Carefully react a small quantity of this compound with anhydrous methanol (B129727) to form methyl 10(Z)-heptadecenoate.

    • Sample Preparation: Dilute the resulting ester in a suitable solvent such as hexane (B92381) or isooctane.[11]

    • GC Conditions:

      • Column: A polar capillary column suitable for FAME analysis (e.g., WAX-type).[12]

      • Injector: 250°C.

      • Oven Program: A temperature gradient from 100°C to 240°C.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

    • Analysis: The mass spectrum should exhibit the correct molecular ion and a fragmentation pattern consistent with methyl 10(Z)-heptadecenoate.

Purity Assessment

3.2.1. Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the industry standard for quantifying the purity of fatty acid derivatives due to its high precision and wide linear range.[12]

  • Experimental Protocol: GC-FID Purity Assay

    • Derivatization: Convert the acyl chloride to its corresponding methyl ester as described for GC-MS.

    • Internal Standard: Accurately weigh and add a certified internal standard, such as methyl nonadecanoate (B1228766) (C19:0-Me), to the sample.

    • Analysis: Analyze the prepared sample using the same GC conditions as for the GC-MS identity test.

    • Quantification: Purity is determined by the area percentage of the main peak, often reported as area under the curve (AUC).[13][14][15] For certified reference materials, this is typically expected to be ≥99%.

Table 2: Summary of Analytical Specifications for Certification

Analytical TechniqueParameter MeasuredRecommended Specification
¹H NMR Structural confirmation via chemical shifts and integrationsSpectrum consistent with the proposed structure
¹³C NMR Confirmation of carbon backboneSpectrum consistent with the proposed structure
GC-MS (as FAME) Molecular weight and fragmentation patternConforms to the expected mass spectrum
GC-FID (as FAME) Purity (area %)≥ 99.0%
Karl Fischer Titration Water Content≤ 0.1%

Visualization of Workflows and Pathways

Experimental Workflow for Certification

The logical flow of experiments for certifying a reference standard is critical for ensuring all necessary data is collected.

certification_workflow cluster_identity Identity Confirmation cluster_purity Purity & Characterization nmr NMR Spectroscopy (1H and 13C) certified_standard Certified Reference Standard nmr->certified_standard ms GC-MS Analysis (as methyl ester) ms->certified_standard gc_fid GC-FID Purity (as methyl ester) gc_fid->certified_standard kf Karl Fischer (Water Content) kf->certified_standard raw_material Raw Material: 10(Z)-Heptadecenoyl chloride raw_material->nmr raw_material->ms raw_material->gc_fid raw_material->kf

Caption: Experimental workflow for the certification of this compound.

Potential Involvement in Cellular Signaling

While direct signaling roles of this compound are not extensively documented, its corresponding acid, 10(Z)-heptadecenoic acid, and structurally related fatty acids are known to modulate key cellular signaling pathways.[16] For instance, other unsaturated fatty acids have been shown to influence metabolic pathways such as the AMP-activated protein kinase (AMPK) and the PI3K/AKT pathways, which are critical in drug development for metabolic diseases and cancer.[17][18][19]

signaling_pathway FA Unsaturated Fatty Acid (e.g., 10-HDA) PI3K PI3K FA->PI3K AKT AKT PI3K->AKT Metabolism Cellular Metabolism & Survival AKT->Metabolism

Caption: Simplified PI3K/AKT signaling pathway potentially modulated by fatty acids.[18]

Conclusion

The certification of this compound as a reference standard necessitates a systematic analytical approach to unequivocally determine its identity and purity. While it is a specialized reagent, its availability as a certified standard would be of significant value to researchers in synthetic chemistry and lipid biology. For those in drug development, understanding the potential of its parent fatty acid to interact with key signaling pathways underscores the importance of having well-characterized chemical tools for research. This guide provides the necessary framework for establishing this compound as a reliable reference standard.

References

Navigating the Specificity Challenge: A Comparative Guide to Antibodies for Acylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific detection of post-translational modifications (PTMs) is paramount. The covalent attachment of the monounsaturated fatty acid 10(Z)-heptadecenoic acid to proteins, a process known as 10(Z)-heptadecenoylation, is an emerging PTM with potential roles in various cellular processes. However, the development of highly specific antibodies for this modification is fraught with challenges, primarily due to the hydrophobic nature of the lipid moiety and the potential for cross-reactivity with other lipid PTMs.

This guide provides a comparative analysis of the expected performance of hypothetical antibodies targeting 10(Z)-heptadecenoylated proteins against antibodies for other common fatty acid modifications. Due to the current lack of commercially available and extensively characterized antibodies specifically for 10(Z)-heptadecenoylation, this comparison is based on data from antibodies against well-studied acylations such as palmitoylation and myristoylation. We present potential cross-reactivity profiles, detailed experimental protocols for characterization, and the involvement of protein acylation in key signaling pathways.

Comparative Analysis of Anti-Acyl-Protein Antibody Specificity

The generation of antibodies that can distinguish between different fatty acid modifications is a significant challenge. The structural similarity between fatty acid chains often leads to antibody cross-reactivity. The following table provides a hypothetical comparison of the expected performance of an antibody against 10(Z)-heptadecenoylated proteins with antibodies against other common lipid modifications. This comparison is based on the typical characteristics observed in commercially available pan-specific acylation antibodies.

FeatureAnti-10(Z)-Heptadecenoyl-Protein Ab (Hypothetical)Anti-Palmitoyl-Protein AbAnti-Myristoyl-Protein AbAnti-Stearoyl-Protein Ab
Target Modification 10(Z)-Heptadecenoyl (C17:1)Palmitoyl (C16:0)Myristoyl (C14:0)Stearoyl (C18:0)
Anticipated Specificity Moderate to LowModerateModerate to HighModerate to Low
Potential Cross-Reactivity High with Palmitoleic acid (C16:1) and other unsaturated fatty acids. Moderate with Palmitic (C16:0) and Stearic (C18:0) acids.High with Stearic acid (C18:0) and other saturated fatty acids of similar chain length.High specificity due to shorter chain length and common N-terminal attachment.High with Palmitic acid (C16:0) and other long-chain saturated fatty acids.
Typical Application Western Blot, ELISA, ImmunoprecipitationWestern Blot, ELISA, Immunoprecipitation, ImmunofluorescenceWestern Blot, ELISA, ImmunoprecipitationWestern Blot, ELISA, Immunoprecipitation
Key Challenge Distinguishing from other unsaturated and saturated fatty acids of similar length.Differentiating from other saturated fatty acids.Generally good, but context-dependent.Distinguishing from other long-chain saturated fatty acids.

Experimental Protocols for Antibody Characterization

Rigorous characterization is essential to validate the specificity and assess the cross-reactivity of any antibody targeting a lipid PTM. Below are detailed protocols for standard immunoassays that can be adapted to test antibodies against 10(Z)-heptadecenoylated proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity

This protocol is designed to quantify the binding of an antibody to a specific acylated peptide and assess its cross-reactivity with other modified or unmodified peptides.

Materials:

  • 96-well microtiter plates

  • Synthetic peptides: 10(Z)-heptadecenoylated peptide, palmitoylated peptide, myristoylated peptide, and the corresponding unmodified peptide.

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

  • Primary antibody (anti-10(Z)-heptadecenoyl-protein)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute synthetic peptides to 1-5 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to separate wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times with Wash Buffer. Dilute the primary antibody in Blocking Buffer (e.g., 1:1000). For competitive ELISA to test cross-reactivity, pre-incubate the primary antibody with increasing concentrations of competing peptides for 1 hour before adding to the wells. Add 100 µL of the primary antibody solution to each well and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Western Blot for Detection of 10(Z)-Heptadecenoylated Proteins

This protocol allows for the detection of 10(Z)-heptadecenoylated proteins in complex biological samples.

Materials:

  • Cell lysates or protein samples

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary antibody (anti-10(Z)-heptadecenoyl-protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

Dot Blot for Rapid Cross-Reactivity Screening

A dot blot is a simple and rapid method to screen for antibody cross-reactivity against a panel of different acylated peptides.

Materials:

  • Nitrocellulose or PVDF membrane

  • Synthetic peptides (as in ELISA)

  • TBST

  • Blocking Buffer: 5% non-fat dry milk in TBST

  • Primary antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Sample Application: Spot 1-2 µL of each peptide solution (at various concentrations) directly onto the membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Detect the signal using ECL substrate and an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the biological context of protein acylation, the following diagrams have been generated using Graphviz.

G cluster_sample Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Peptide Acylated & Unmodified Peptides ELISA ELISA Peptide->ELISA DB Dot Blot Peptide->DB Lysate Cell/Tissue Lysates WB Western Blot Lysate->WB Specificity Specificity Assessment ELISA->Specificity CrossReactivity Cross-Reactivity Analysis ELISA->CrossReactivity WB->Specificity DB->CrossReactivity

Workflow for Antibody Characterization.
Protein Acylation in Signaling Pathways

Protein acylation is a critical regulator of protein localization, stability, and function, thereby playing a pivotal role in numerous signaling pathways.

Wnt Signaling Pathway: Several proteins in the Wnt signaling pathway are known to be palmitoylated. The Wnt proteins themselves are palmitoylated, which is essential for their secretion and interaction with the Frizzled receptor. Porcupine is the O-acyltransferase responsible for this modification. Additionally, some Frizzled receptors are also palmitoylated, which can influence their localization and signaling activity.

Wnt_Signaling Porcupine Porcupine (O-acyltransferase) Wnt Wnt Porcupine->Wnt Palmitoylation Wnt_P Palmitoylated Wnt Wnt->Wnt_P Frizzled Frizzled Receptor Wnt_P->Frizzled Binding & Activation Signaling Downstream Signaling Frizzled->Signaling

Role of Palmitoylation in Wnt Signaling.

Ras Signaling Pathway: Ras proteins are small GTPases that are critical for cell proliferation and differentiation. Their localization to the plasma membrane is essential for their function and is regulated by lipid modifications. H-Ras and N-Ras are palmitoylated, which, in addition to farnesylation, tethers them to the plasma membrane and endomembranes, allowing them to interact with downstream effectors like Raf kinase.

Ras_Signaling Ras Ras Farnesylated_Ras Farnesylated Ras Ras->Farnesylated_Ras Farnesylation Farnesyl_T Farnesyltransferase Palmitoylated_Ras Palmitoylated Ras Farnesylated_Ras->Palmitoylated_Ras Palmitoylation Palmitoyl_T Palmitoyl Acyltransferase Membrane Plasma Membrane Palmitoylated_Ras->Membrane Localization Raf Raf Kinase Membrane->Raf Recruitment & Activation Downstream Downstream Signaling (MAPK Pathway) Raf->Downstream

Role of Acylation in Ras Signaling.

Performance Evaluation of 10(Z)-Heptadecenoyl Chloride Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of lipid species is paramount. 10(Z)-Heptadecenoyl chloride, a derivative of the monounsaturated fatty acid heptadecenoic acid, serves as a crucial building block in the synthesis of various lipid-based therapeutics and research probes. Its accurate characterization and quantification in complex matrices necessitate the use of advanced mass spectrometry techniques. This guide provides a comparative performance evaluation of this compound and its corresponding fatty acid, 10(Z)-heptadecenoic acid, across three leading mass spectrometry platforms: Triple Quadrupole (TQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.

The selection of a mass spectrometer is a critical decision that influences the sensitivity, selectivity, and structural information obtainable from an analysis. While Triple Quadrupole instruments are the gold standard for targeted quantification due to their exceptional sensitivity in Multiple Reaction Monitoring (MRM) mode, high-resolution mass spectrometers like Q-TOF and Orbitrap systems offer the advantage of accurate mass measurements, enabling confident identification and structural elucidation of unknown compounds.

This guide leverages published experimental data for long-chain fatty acids, including C17 congeners, to provide a robust comparison of what can be expected when analyzing this compound or its hydrolysate.

Comparative Performance Data

The performance of a mass spectrometer for a given analyte is typically assessed by its limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. The following tables summarize the typical performance characteristics for the analysis of long-chain monounsaturated fatty acids on Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers, providing a benchmark for the expected performance with this compound or its corresponding acid.

Table 1: Performance Characteristics of Different Mass Spectrometers for Fatty Acid Analysis

ParameterTriple Quadrupole (LC-MS/MS)Q-TOF (LC-MS)Orbitrap (LC-HRMS)
Typical LOD 5–100 nM[1]0.2–1.9 ng/g (with derivatization)[2]~5 ng/mL[3]
Typical LOQ 0.003–14.88 ng/mL[4]>10 S/N ratioNot explicitly stated, but quantifiable at low ng/mL[3]
Linear Dynamic Range >3 orders of magnitude~2 orders of magnitude[2]~2 orders of magnitude[3]
Mass Accuracy N/A (Unit Resolution)< 5 ppm< 3 ppm
Resolution UnitUp to 40,000Up to 240,000
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisUntargeted Metabolomics, High-Resolution Analysis
Key Advantage Highest sensitivity for quantificationHigh mass accuracy and fragmentation dataHighest resolution and mass accuracy

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for the analysis of long-chain fatty acids using LC-MS, which are applicable for this compound (after hydrolysis to the free fatty acid) or for direct analysis if suitable chromatographic conditions are employed.

Sample Preparation: Hydrolysis of this compound

For quantitative analysis of the total fatty acid content, this compound would first be hydrolyzed to 10(Z)-heptadecenoic acid.

  • Saponification: The sample containing this compound is treated with a methanolic solution of potassium hydroxide (B78521) (KOH) and heated to convert the acyl chloride to the potassium salt of the fatty acid.

  • Acidification: The mixture is then acidified (e.g., with hydrochloric acid) to protonate the fatty acid, making it extractable into an organic solvent.

  • Liquid-Liquid Extraction: The free fatty acid is extracted from the aqueous matrix using an organic solvent such as hexane (B92381) or ethyl acetate.

  • Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol/isopropanol) for LC-MS analysis.

Liquid Chromatography Method for Fatty Acid Separation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C8 or C18 column (e.g., 150 x 2.0 mm, 3 µm particle size) is commonly used for separating fatty acids.[3]

  • Mobile Phase A: 97:3 water/methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid.[3]

  • Mobile Phase B: 100% methanol.[3]

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the fatty acids based on their hydrophobicity.[3]

  • Flow Rate: 200–400 µL/min.

  • Column Temperature: 40–50 °C.

Mass Spectrometry Conditions

1. Triple Quadrupole (e.g., SCIEX QTRAP®, Waters Xevo TQ-S™)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fatty acids.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for 10(Z)-Heptadecenoic Acid (C17H32O2, MW: 268.44):

    • Precursor Ion (Q1): m/z 267.4 [M-H]⁻

    • Product Ion (Q3): A characteristic fragment ion, often the precursor ion itself for quantification (pseudo-SRM) or a fragment from collision-induced dissociation (CID).[1]

  • Collision Energy: Optimized for the specific analyte and instrument.

2. Q-TOF (e.g., Agilent 6545XT, SCIEX ZenoTOF 7600)

  • Ionization Mode: ESI negative mode.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS.

  • Mass Range: m/z 100–1000.

  • Collision Energy: Stepped collision energy to obtain comprehensive fragmentation spectra.

  • Derivatization (Optional): To improve ionization efficiency in positive mode and aid in structural elucidation, derivatization with reagents like 2-hydrazinoquinoline (B107646) can be employed.[2]

3. Orbitrap (e.g., Thermo Scientific™ Q Exactive™, Orbitrap Exploris™)

  • Ionization Mode: ESI negative mode.

  • Resolution: 60,000–120,000 for full scan MS and up to 30,000 for MS/MS.[5]

  • Scan Range: m/z 200–600.

  • Data Acquisition: Full scan followed by data-dependent MS/MS (TopN) of the most intense ions.

Visualizations: Workflows and Fragmentation

To better illustrate the analytical process and the structural information obtained, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Sample containing This compound Hydrolysis Hydrolysis to 10(Z)-Heptadecenoic Acid Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Reconstitution Reconstitution in LC-MS compatible solvent Extraction->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI Mass_Analyzer Mass Analyzer (TQ, Q-TOF, or Orbitrap) ESI->Mass_Analyzer Quantification Quantification (Peak Area Integration) Mass_Analyzer->Quantification Identification Identification (Accurate Mass & MS/MS) Mass_Analyzer->Identification

Caption: General experimental workflow for the analysis of this compound by LC-MS.

The fragmentation of the corresponding free fatty acid, 10(Z)-heptadecenoic acid, in negative ion mode typically yields limited structural information. However, a plausible fragmentation pathway for the protonated molecule in positive ion mode (less common for free fatty acids but relevant for the acylium ion from the chloride) would involve characteristic losses.

fragmentation_pathway Parent [M-H]⁻ of Heptadecenoic Acid m/z 267.4 Loss_H2O Loss of H₂O [M-H-H₂O]⁻ m/z 249.4 Parent->Loss_H2O - H₂O Loss_CO2 Loss of CO₂ [M-H-CO₂]⁻ m/z 223.4 Parent->Loss_CO2 - CO₂

Caption: Plausible MS/MS fragmentation of 10(Z)-Heptadecenoic acid in negative ion mode.

References

Comparative Stability of Saturated vs. Unsaturated Acyl Chloride Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the stability of saturated and unsaturated acyl chloride reagents, offering crucial insights for researchers, scientists, and professionals in drug development. Understanding the relative stability of these reagents is paramount for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes. This document presents a detailed analysis based on electronic principles, supported by experimental data and protocols.

Executive Summary

Acyl chlorides are highly reactive chemical species, valued for their utility in acylation reactions. Their stability, however, is not uniform and is significantly influenced by the saturation of the hydrocarbon chain attached to the carbonyl group. In general, unsaturated acyl chlorides are less stable and more reactive than their saturated counterparts . This difference is primarily attributed to the electronic effects of the carbon-carbon double or triple bonds in proximity to the carbonyl group. The π-electrons in unsaturated systems can influence the electrophilicity of the carbonyl carbon, leading to heightened reactivity and reduced stability, particularly towards nucleophilic attack and thermal decomposition.

Theoretical Background: Electronic Effects on Stability

The stability of an acyl chloride is inversely related to the electrophilicity of its carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, rendering the acyl chloride more reactive and less stable.

  • Saturated Acyl Chlorides (Alkanoyl Chlorides): In saturated acyl chlorides, the alkyl group attached to the carbonyl is electron-donating through an inductive effect (+I). This effect slightly reduces the positive charge on the carbonyl carbon, thus providing a modest stabilizing effect compared to unsaturated analogs.

  • Unsaturated Acyl Chlorides (Alkenoyl and Alkynoyl Chlorides): The presence of a carbon-carbon double or triple bond introduces competing electronic effects. The sp2 or sp hybridized carbons of the unsaturated system are more electronegative than sp3 carbons, exerting an electron-withdrawing inductive effect (-I) that increases the electrophilicity of the carbonyl carbon. Furthermore, the π-system can participate in resonance, which can either stabilize or destabilize the molecule depending on the specific structure. For α,β-unsaturated acyl chlorides, resonance delocalization can contribute to reactivity at the β-carbon, and the overall electronic profile leads to a more reactive molecule.

Comparative Stability Data

The enhanced reactivity of unsaturated acyl chlorides translates to lower stability under various conditions. This is evident in their susceptibility to hydrolysis and their thermal decomposition profiles.

Hydrolytic Stability

Table 1: Qualitative Comparison of Hydrolytic Stability

Acyl ChlorideSaturationObserved Reactivity with WaterRelative Stability
Propanoyl ChlorideSaturatedReactiveMore Stable
Acryloyl ChlorideUnsaturatedViolently Reactive[1][2][3]Less Stable
Thermal Stability

Thermal decomposition is another critical aspect of acyl chloride stability. Studies on the laser pyrolysis of various acyl chlorides provide quantitative data on their decomposition pathways and onset temperatures.

Table 2: Comparative Thermal Decomposition Data

Acyl ChlorideSaturationPrimary Decomposition PathwayDecomposition Temperature (°C)Reference
Propanoyl ChlorideSaturated1,2-HCl eliminationNot specified, but studied in the same context as acryloyl chloride[5]
Acryloyl ChlorideUnsaturated1,2-HCl eliminationNot specified, but noted for its instability[5][6]

A study on the thermal decomposition of various acyl chlorides, including propanoyl chloride and acryloyl chloride, indicates that both undergo 1,2-HCl elimination.[5] While specific decomposition temperatures are not provided for a direct comparison in this study, the literature frequently highlights the "highly unstable" nature of acryloyl chloride, suggesting a lower thermal stability compared to its saturated counterpart.[6]

Experimental Protocols

Accurate assessment of acyl chloride stability requires meticulous experimental design and execution due to their moisture sensitivity.

Protocol for Determining Hydrolytic Stability via pH Monitoring

This protocol outlines a method to compare the hydrolysis rates of saturated and unsaturated acyl chlorides by monitoring the change in pH resulting from the production of hydrochloric acid.[7]

Objective: To qualitatively and semi-quantitatively compare the hydrolysis rates of a saturated (e.g., propanoyl chloride) and an unsaturated (e.g., acryloyl chloride) acyl chloride.

Materials:

  • Propanoyl chloride

  • Acryloyl chloride

  • Anhydrous solvent (e.g., acetone (B3395972) or acetonitrile)

  • Deionized water

  • pH meter, calibrated

  • Stir plate and stir bar

  • Reaction vessel (e.g., a jacketed beaker to maintain constant temperature)

  • Syringes for reagent addition

Procedure:

  • Set up the reaction vessel on the stir plate and add a known volume of the anhydrous solvent.

  • Add a small, known volume of deionized water to the solvent and allow the solution to equilibrate to a constant temperature, with stirring.

  • Immerse the calibrated pH electrode into the solution and record the initial pH.

  • Using a dry syringe, rapidly inject a precise amount of the acyl chloride into the solution and start a timer immediately.

  • Record the pH at regular time intervals until the pH stabilizes, indicating the completion of the reaction.

  • Repeat the experiment under identical conditions with the other acyl chloride.

  • Plot pH versus time for both reagents. A faster decrease in pH indicates a higher rate of hydrolysis and lower stability.

Data Analysis: The rate of hydrolysis can be inferred from the initial slope of the pH vs. time curve. For a more quantitative comparison, the initial rate of reaction can be calculated from the change in H+ concentration over time.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical processes and experimental setups described in this guide.

Caption: Mechanism of Acyl Chloride Hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Calibrate pH meter B Prepare solvent/water mixture in reaction vessel A->B C Equilibrate temperature B->C D Record initial pH C->D E Inject acyl chloride D->E F Record pH vs. time E->F G Plot pH vs. time F->G H Compare initial slopes G->H

Caption: Workflow for Hydrolysis Rate Comparison.

Conclusion

The available evidence strongly indicates that unsaturated acyl chlorides are inherently less stable than their saturated counterparts. This reduced stability is a direct consequence of the electronic properties of the carbon-carbon multiple bonds, which increase the electrophilicity of the carbonyl carbon. Researchers and drug development professionals should exercise increased caution when handling and storing unsaturated acyl chlorides, employing strictly anhydrous conditions to prevent rapid degradation. The choice between a saturated and an unsaturated acyl chloride reagent should be carefully considered based on the required reactivity for a specific transformation and the tolerance of the reaction to the potential for side reactions and degradation. Further quantitative kinetic studies are warranted to provide a more precise comparison of the stability of these important reagents.

References

Safety Operating Guide

Proper Disposal of 10(Z)-Heptadecenoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 10(Z)-Heptadecenoyl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedural guide is intended for researchers, scientists, and drug development professionals.

This compound is a corrosive and moisture-sensitive chemical that requires careful handling and disposal. Improper disposal can lead to hazardous reactions and environmental contamination. Adherence to the following procedures is critical.

Key Safety and Hazard Information

All personnel handling this compound must be familiar with its hazard profile. The following table summarizes key quantitative and qualitative data extracted from safety data sheets (SDS).

PropertyValueSource
Molecular Formula C₁₇H₃₁ClO[1]
Molecular Weight 286.88 g/mol [1]
Appearance Liquid[1][2]
Signal Word Danger[2]
Hazard Statements May be corrosive to metals. Causes severe skin burns and eye damage.[2]
Incompatibilities Water, strong oxidizing agents, strong bases, alcohols.[3]
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store under an inert atmosphere.[2][3]

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2][3]

  • Ventilation: Conduct all handling and disposal procedures inside a certified chemical fume hood to avoid inhalation of vapors.[3]

Step 2: Neutralization of Small Quantities (if permissible by local regulations)

  • Consult EHS: Before proceeding, confirm with your institution's EHS department if neutralization is a permitted disposal method.

  • Preparation: Prepare a suitable basic solution for neutralization, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide. Work in a large beaker within the fume hood.

  • Slow Addition: Slowly and cautiously add the this compound to the basic solution with constant stirring. This reaction is exothermic and may produce hydrogen chloride gas; therefore, slow addition is crucial.

  • pH Monitoring: Monitor the pH of the solution. Continue adding the basic solution until the pH is neutral (pH 6-8).

  • Final Disposal: Once neutralized, the resulting solution may be disposed of down the drain with copious amounts of water, only if permitted by your local EHS and wastewater regulations.

Step 3: Packaging for Chemical Waste Disposal

  • Waste Container: If neutralization is not performed or permitted, collect the this compound in a designated, properly labeled, and sealed waste container. The container must be compatible with corrosive materials.[2]

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., corrosive).

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

Step 4: Contaminated Materials

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, sealed container labeled as "Hazardous Waste" with the chemical name.

  • Rinsate: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste. Do not rinse with water.

Step 5: Final Disposal

  • EHS Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound.

cluster_start cluster_ppe cluster_ehs cluster_neutralize cluster_waste cluster_end start Start: This compound for disposal ppe Step 1: Wear appropriate PPE (gloves, goggles, lab coat) and work in a fume hood start->ppe ehs Step 2: Consult institutional EHS for approved disposal method ppe->ehs neutralize Step 3a: Neutralize small quantities with a basic solution (e.g., sodium bicarbonate) ehs->neutralize Neutralization Permitted waste Step 3b: Collect in a labeled hazardous waste container ehs->waste Neutralization Not Permitted drain Step 4a: Dispose of neutralized solution down the drain (if permitted) neutralize->drain end_process End of Disposal Process drain->end_process collection Step 4b: Arrange for EHS waste collection waste->collection collection->end_process

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 10(Z)-Heptadecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 10(Z)-Heptadecenoyl chloride, a chemical presumed to be corrosive and reactive based on the general properties of acyl chlorides. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar and reactive acyl chlorides such as acetyl chloride, hexanoyl chloride, and heptanoyl chloride.[1][2][3][4] Researchers must handle this compound with extreme caution and adhere to rigorous safety protocols.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound is expected to be highly reactive, particularly with water and other protic solvents, and corrosive to skin, eyes, and the respiratory tract.[4][5] Proper selection and use of Personal Protective Equipment (PPE) is the primary line of defense against exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.[3][5]Protects against splashes and corrosive vapors that can cause severe eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[6][7]Prevents skin contact which can cause severe burns.[5] Always check glove compatibility and breakthrough times.
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.[6][7]Protects against accidental spills and skin exposure.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For emergencies or situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[5][6]Protects against inhalation of corrosive and irritating vapors.[5]

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound must be conducted within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[2][3]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing the this compound to the hood.

    • Have appropriate quenching and spill cleanup materials readily available (e.g., sodium bicarbonate, sand, or other inert absorbent material).[5]

  • Handling:

    • Wear all required PPE as detailed in Table 1.

    • Ground/bond all containers and receiving equipment to prevent static discharge, as acyl chlorides can be flammable.[1][6]

    • Use only non-sparking tools.[2]

    • Slowly and carefully open the container, as it may be under pressure.[4]

    • Dispense the required amount of the chemical using a clean, dry syringe or cannula.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • Thoroughly wash hands and any potentially contaminated skin after handling.[1]

    • Clean the work area within the fume hood.

    • Properly store or dispose of the chemical and any contaminated materials.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use water.[2][5] Collect the absorbed material into a sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Quenching Excess Reagent:

    • Slowly add the excess this compound to a stirred, cooled (ice bath) solution of sodium bicarbonate or a similar weak base. This should be done in a fume hood.

    • Be prepared for a vigorous reaction and the evolution of gas.

  • Waste Collection:

    • Collect all quenched solutions and contaminated materials (e.g., absorbent materials, gloves, paper towels) in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Emergency Response Diagrams

Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit & Quenching Solution prep2->prep3 handle1 Ground Equipment prep3->handle1 handle2 Carefully Open Container handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Close Container handle3->handle4 post1 Clean Work Area handle4->post1 post2 Properly Store/Dispose of Chemical post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Figure 1: Safe Handling Workflow for this compound

Emergency_Response Figure 2: Emergency Response for Spills and Exposures cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs expo1 Skin: Flush with water for 15 min spill->expo1 Exposure expo2 Eyes: Flush with water for 15 min spill->expo2 Exposure expo3 Inhalation: Move to fresh air spill->expo3 Exposure spill1 Evacuate Immediate Area spill->spill1 Spill expo4 Seek Immediate Medical Attention expo1->expo4 expo2->expo4 expo3->expo4 spill2 Don Emergency PPE spill1->spill2 spill3 Cover with Inert Absorbent spill2->spill3 spill4 Collect and Containerize Waste spill3->spill4

Caption: Figure 2: Emergency Response for Spills and Exposures

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.